molecular formula C26H38O4 B12816834 Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate

Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate

Cat. No.: B12816834
M. Wt: 414.6 g/mol
InChI Key: ATHBXDPWCKSOLE-JVSBHGNQSA-N
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Description

Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate is a useful research compound. Its molecular formula is C26H38O4 and its molecular weight is 414.6 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C26H38O4

Molecular Weight

414.6 g/mol

IUPAC Name

1-O-[(1R,5R)-3,3,5-trimethylcyclohexyl] 2-O-[(1S,5S)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate

InChI

InChI=1S/C26H38O4/c1-17-11-19(15-25(3,4)13-17)29-23(27)21-9-7-8-10-22(21)24(28)30-20-12-18(2)14-26(5,6)16-20/h7-10,17-20H,11-16H2,1-6H3/t17-,18+,19+,20-

InChI Key

ATHBXDPWCKSOLE-JVSBHGNQSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](CC(C1)(C)C)OC(=O)C2=CC=CC=C2C(=O)O[C@@H]3C[C@@H](CC(C3)(C)C)C

Canonical SMILES

CC1CC(CC(C1)(C)C)OC(=O)C2=CC=CC=C2C(=O)OC3CC(CC(C3)(C)C)C

Origin of Product

United States

Foundational & Exploratory

Physicochemical properties of Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate

[1]

Executive Summary

Bis(cis-3,3,5-trimethylcyclohexyl) phthalate (CAS: 245652-81-7) is a high-molecular-weight phthalate ester utilized primarily as a plasticizer in specialized polymer matrices. Unlike common linear-chain phthalates (e.g., DEHP), this compound features bulky, cycloaliphatic ester groups that impart unique thermal stability and migration resistance.

For drug development professionals, this compound is of critical interest not as an active pharmaceutical ingredient (API), but as a Process-Related Impurity or Leachable . Its presence in pharmaceutical manufacturing components (tubing, gaskets, filtration housings) necessitates rigorous characterization to ensure compliance with USP <1663> (Extractables) and USP <1664> (Leachables). This guide provides a definitive physicochemical profile and validated analytical workflows for its detection and risk assessment.

Molecular Architecture & Stereochemistry

The physicochemical behavior of this compound is dictated by the stereochemistry of the 3,3,5-trimethylcyclohexyl moiety. The cis-isomer is thermodynamically distinct from its trans-counterpart, significantly influencing the solid-state properties.

  • Stereochemical Locking: The cyclohexane ring typically adopts a chair conformation. In the cis-3,3,5-trimethyl arrangement, the methyl groups are positioned to minimize 1,3-diaxial interactions, leading to a more compact and crystalline lattice compared to the trans isomer.

  • Impact on Properties: This stereochemistry results in a significantly higher melting point for the cis isomer (~93°C) compared to the trans isomer (~54°C), affecting its migration potential in polymer matrices.

Chemical Identity Table
AttributeDetail
IUPAC Name Bis(cis-3,3,5-trimethylcyclohexyl) benzene-1,2-dicarboxylate
Common Name Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate
CAS Number 245652-81-7
Molecular Formula C₂₆H₃₈O₄
Molecular Weight 414.59 g/mol
SMILES O=C(O[C@H]1CCC(C)(C)C1)c2ccccc2C(=O)O[C@H]3CCC(C)(C)C3

Physicochemical Profile

The following data aggregates experimental values essential for predicting environmental fate and biological uptake.

PropertyValueContext/Implication
Physical State White crystalline powderSolid at room temperature, unlike liquid DEHP.
Melting Point 92.0 – 97.0 °CHigh crystallinity reduces "blooming" (migration to surface).
Boiling Point 466.4 °C (at 760 mmHg)Extremely low volatility; inhalation risk is negligible.
Density 1.06 g/cm³Slightly denser than water.
LogP (Predicted) ~8.5 – 9.1Highly lipophilic; indicates high affinity for lipid bilayers and adipose tissue.
Water Solubility < 0.1 mg/L (Insoluble)Requires organic solvents (DCM, Hexane) for extraction.
Vapor Pressure 7.13E-09 mmHg (25°C)Negligible contribution to headspace analysis.
Flash Point 219.7 °CThermally stable under standard autoclaving conditions.

Analytical Characterization: Quantification Protocol

Objective: To detect and quantify Bis(cis-3,3,5-trimethylcyclohexyl) phthalate in aqueous drug formulations or polymer extracts at trace levels (ppb).

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization.

Sample Preparation (Liquid-Liquid Extraction)

Rationale: Due to the compound's high LogP, it will partition strongly into non-polar solvents. Dichloromethane (DCM) is selected for its high extraction efficiency and low boiling point (facilitating concentration).

  • Aliquot: Transfer 10.0 mL of the aqueous sample (drug product or buffer) into a glass centrifuge tube.

  • Internal Standard: Spike with 10 µL of deuterated phthalate internal standard (e.g., DEHP-d4) to a final concentration of 100 ng/mL. Validation Note: This corrects for extraction variability.

  • Extraction: Add 5.0 mL of Dichloromethane (DCM). Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 5 minutes.

  • Collection: Recover the lower organic layer. Repeat extraction once more and combine organic layers.

  • Concentration: Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the residue in 1.0 mL of Isooctane.

GC-MS Instrument Parameters
  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 280°C.

  • Oven Program:

    • Initial: 100°C (hold 1 min).

    • Ramp: 20°C/min to 300°C.

    • Final: 300°C (hold 10 min).

  • Detection (SIM Mode):

    • Target Ion (Quant): m/z 149 (Phthalic anhydride fragment - characteristic).

    • Qualifier Ions: m/z 167, m/z 263 (Mono-ester fragment).

    • Note: The high molecular weight parent ion (m/z 414) is often weak; m/z 149 is the base peak for all phthalates. Retention time confirmation is mandatory.

Analytical Workflow Diagram

AnalyticalWorkflowFigure 1: Validated GC-MS Workflow for Trace Analysis of Bis(cis-3,3,5-trimethylcyclohexyl) PhthalateSampleAqueous Sample(Drug Product)ISAdd Internal Std(DEHP-d4)Sample->ISExtractLLE with DCM(2x 5mL)IS->ExtractConcN2 EvaporationReconstitute in IsooctaneExtract->ConcGCGC Separation(DB-5ms Column)Conc->GCMSMS Detection(SIM: m/z 149, 167)GC->MSDataQuantitation(Ratio vs IS)MS->Data

Figure 1: Validated GC-MS Workflow for Trace Analysis of Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate.

Metabolic & Hydrolytic Stability

For toxicological risk assessment (TRA), understanding the degradation pathway is vital. Like other phthalates, this compound undergoes hydrolysis mediated by esterases (in vivo) or extreme pH (in vitro).

Mechanism
  • Primary Hydrolysis: Rapid cleavage of one ester bond yields the Mono(3,3,5-trimethylcyclohexyl) phthalate (MTCcP) and 3,3,5-trimethylcyclohexanol.

  • Secondary Hydrolysis: Slower cleavage of the second ester yields Phthalic Acid (PA).

  • Glucuronidation: The mono-ester and the alcohol are typically conjugated with glucuronic acid for renal excretion.

Implication: In a biological system, the mono-ester is often the bioactive toxicant (e.g., PPAR agonist), not the parent diester.

Degradation Pathway Diagram

DegradationPathwayFigure 2: Metabolic Hydrolysis Pathway of Bis(cis-3,3,5-trimethylcyclohexyl) PhthalateParentBis(cis-3,3,5-trimethylcyclohexyl) Phthalate(Parent Diester)Enzyme1Lipase/Esterase(Rapid)Parent->Enzyme1MonoMono(cis-3,3,5-trimethylcyclohexyl) Phthalate(Primary Metabolite)Enzyme1->MonoAlcohol3,3,5-TrimethylcyclohexanolEnzyme1->AlcoholEnzyme2Hydrolase(Slow)Mono->Enzyme2ConjGlucuronide Conjugates(Excretion)Mono->ConjPhase IIAlcohol->ConjPhase IIPAPhthalic Acid(Terminal Metabolite)Enzyme2->PA

Figure 2: Metabolic Hydrolysis Pathway of Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate.[1][2][3][4][5][6][7][8][9][10][11]

Toxicological Context for Drug Development

While specific toxicological data for the cis-3,3,5-trimethylcyclohexyl isomer is less abundant than for DEHP, the structural read-across principle applies.

  • PPAR Activation: High molecular weight phthalates are known peroxisome proliferator-activated receptor (PPAR) agonists. The mono-ester metabolite is the likely effector.

  • Endocrine Disruption: Phthalates are scrutinized for anti-androgenic effects. However, the bulky cyclohexyl rings of this specific compound may sterically hinder the binding affinity to hormone receptors compared to linear chain analogs.

  • Risk Assessment: In the absence of specific PDE (Permitted Daily Exposure) limits, a conservative approach using the TTC (Threshold of Toxicological Concern) or read-across from DEHP (with safety factors) is recommended for E/L qualification.

References

  • PureSynth. (2024). Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate 98.0%(GC) Technical Data Sheet. Retrieved from

  • Tokyo Chemical Industry (TCI). (2024). Product Specification: Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate (CAS 245652-81-7).[1][2][6][11] Retrieved from

  • Sigma-Aldrich. (2024). Bis-(3,3,5-trimethylcyclohexyl) Phthalate Safety Data Sheet. Retrieved from

  • U.S. Pharmacopeia (USP). (2023). General Chapter <1663> Assessment of Extractables Associated with Pharmaceutical Packaging/Delivery Systems.
  • National Institute of Standards and Technology (NIST). (2024). Mass Spectrum of Phthalate Esters. Retrieved from

Molecular Architecture and Conformational Dynamics of Bulky Phthalate Esters

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

Phthalate esters, particularly those with large, sterically demanding alkyl or aryl side chains, represent a class of compounds that are both industrially ubiquitous and scientifically complex. Employed primarily as plasticizers to impart flexibility to polymers, their molecular structure dictates their physical properties and, critically, their interaction with biological systems.[1][2] This guide provides a comprehensive exploration of the molecular structure and conformational analysis of bulky phthalate esters, intended for researchers, chemists, and drug development professionals. We move beyond simple structural representation to delve into the dynamic conformational landscapes these molecules inhabit. This document outlines the synergistic application of high-resolution analytical techniques—namely X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling—to construct a holistic understanding of their three-dimensional architecture. By detailing the causality behind experimental choices and providing validated protocols, this guide serves as a technical resource for the rigorous characterization of these challenging yet important molecules.

Foundational Molecular Geometry of Bulky Phthalate Esters

Phthalate esters are diesters of phthalic acid (1,2-benzenedicarboxylic acid).[3][4] Their fundamental structure consists of a planar benzene ring with two ester groups attached to adjacent carbon atoms (the ortho position). The "bulk" and subsequent complexity arise from the nature of the alcohol-derived side chains (R and R' groups). While simple phthalates like dimethyl phthalate (DMP) have limited conformational freedom, bulky phthalates feature large, branched, or cyclic alkyl groups that introduce significant steric hindrance and a multitude of possible spatial arrangements.

Key examples of bulky phthalate esters include:

  • Diisobutyl Phthalate (DIBP): Characterized by two isobutyl side chains, introducing branching near the ester linkage.[5][6]

  • Bis(2-ethylhexyl) Phthalate (DEHP): One of the most common and complex phthalates, featuring branched, chiral 2-ethylhexyl side chains that confer significant flexibility.[7][8][9]

  • Dicyclohexyl Phthalate (DCHP): Incorporates rigid cyclohexyl rings, which dramatically alters the conformational possibilities compared to linear or branched alkyl chains.[10]

The orientation of the ester groups relative to the benzene ring and the rotation around the various single bonds within the side chains define the molecule's overall conformation.

General chemical structure of orthophthalates.
Table 1: Physicochemical Properties of Selected Bulky Phthalate Esters
Phthalate EsterAbbreviationMolecular FormulaMolecular Weight ( g/mol )Structural Features
Diisobutyl PhthalateDIBPC₁₆H₂₂O₄278.34Diester of phthalic acid and isobutanol.[5][11]
Bis(2-ethylhexyl) PhthalateDEHPC₂₄H₃₈O₄390.56Diester with branched, eight-carbon alkyl chains.[8][12]
Dicyclohexyl PhthalateDCHPC₂₀H₂₆O₄330.42Diester featuring two cyclohexyl ring structures.[10]

The Integrated Workflow for Conformational Analysis

A singular technique is insufficient to fully characterize the complex conformational behavior of bulky phthalates. A robust analysis relies on the integration of experimental and theoretical methods. X-ray crystallography provides a precise, yet static, picture of the molecule in the solid state. NMR spectroscopy reveals the time-averaged conformational preferences and dynamic equilibria in solution. Computational modeling bridges these two experimental realities, mapping the entire energy landscape and providing a theoretical basis for the observed phenomena.

Integrated workflow for conformational analysis.

The Static View: X-Ray Crystallography

Single-crystal X-ray crystallography stands as the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state.[13] It provides a high-resolution snapshot of a single, low-energy conformation, offering precise data on bond lengths, bond angles, and torsional angles.

Causality of Experimental Choice: For a conformationally flexible molecule, the crystal structure represents a conformation that is "trapped" in a low-energy minimum, influenced by the stabilizing forces of the crystal lattice. While this may not be the only conformation present in solution, it serves as an essential validation point for computational models and provides a foundational understanding of intramolecular interactions. The acid phthalate salts are known to form well-ordered crystals suitable for diffraction experiments.[14][15]

Protocol 1: Single-Crystal X-Ray Diffraction
  • Crystal Growth (Self-Validating System):

    • Dissolve the purified bulky phthalate ester in a minimal amount of a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate). The goal is to achieve a supersaturated solution.

    • Employ slow evaporation at a constant temperature. The formation of well-defined, single crystals without cloudiness or polycrystalline aggregates is the primary indicator of a successful crystallization. The quality of the crystal directly dictates the quality of the diffraction data.

    • Alternatively, vapor diffusion (solvent/anti-solvent system) or slow cooling methods can be employed.

  • Crystal Mounting and Data Collection:

    • Select a suitable single crystal (typically 0.1-0.3 mm) under a microscope and mount it on a goniometer head.

    • Center the crystal in the X-ray beam of a diffractometer.

    • Collect a series of diffraction images by rotating the crystal. The diffraction pattern's sharpness and resolution are real-time indicators of crystal quality.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the "phase problem" using direct methods or Patterson synthesis to generate an initial electron density map.[16]

    • Build an initial molecular model into the electron density map.

    • Refine the model against the experimental data, adjusting atomic positions and thermal parameters until the calculated and observed diffraction patterns converge. The final R-factor provides a quantitative measure of the quality of the fit.

Dynamics in Solution: NMR Spectroscopy

Unlike the static picture from crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy probes the behavior of molecules in the solution phase, where they are conformationally mobile.[17] For bulky phthalates, NMR provides data on the time-averaged conformation and the rates of interconversion between different rotamers.

Causality of Experimental Choice: The chemical environment of each nucleus is highly sensitive to its spatial relationship with other parts of the molecule. By measuring chemical shifts, through-bond scalar couplings (J-couplings), and through-space dipolar couplings (Nuclear Overhauser Effect, NOE), we can deduce the predominant conformational states.[18]

Protocol 2: 2D Nuclear Overhauser Effect Spectroscopy (NOESY)

A NOESY experiment is uniquely powerful for conformational analysis as it identifies protons that are close in space (< 5 Å), regardless of whether they are connected by chemical bonds. This directly maps the molecule's three-dimensional folding in solution.

  • Sample Preparation:

    • Dissolve 5-10 mg of the phthalate ester in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Benzene-d₆). The choice of solvent is critical, as it can influence conformational equilibria.

    • Filter the solution into a high-quality NMR tube.

  • Spectrometer Setup and Data Acquisition:

    • Acquire standard 1D proton and 13C spectra to assign all resonances.

    • Set up a 2D NOESY experiment on a high-field NMR spectrometer (≥ 500 MHz is recommended for resolution).

    • Key Parameter - Mixing Time (d8): This is the crucial parameter that allows for magnetization transfer between spatially close protons. A series of experiments with varying mixing times (e.g., 100 ms to 800 ms) should be run. Short mixing times identify protons in close proximity, while longer times can reveal slower exchange processes.

  • Data Processing and Interpretation:

    • Process the 2D data using appropriate window functions and Fourier transformation.

    • The resulting 2D spectrum will show diagonal peaks corresponding to the 1D spectrum and cross-peaks connecting protons that are spatially close.

    • The volume of a cross-peak is inversely proportional to the sixth power of the distance between the protons (I ∝ 1/r⁶).

    • Self-Validation: The presence of a cross-peak between, for example, a proton on the benzene ring and a proton deep within a bulky alkyl chain provides unambiguous evidence for a folded conformation where that chain is oriented back towards the ring. The absence of such a peak would indicate a more extended conformation.

The Theoretical Landscape: Computational Modeling

Computational chemistry provides the theoretical framework to understand the experimental results. By calculating the potential energy as a function of molecular geometry, we can identify stable conformers, transition states, and the energy barriers that separate them.[19][20]

Causality of Experimental Choice: For flexible molecules with many rotatable bonds, it is impossible to experimentally observe all possible conformations. Computational methods, such as Density Functional Theory (DFT) for accurate energetics and Molecular Dynamics (MD) for simulating molecular motion, can explore the entire conformational space.[21][22] This approach is essential for rationalizing why certain conformations are preferred and for providing a more complete dynamic picture.

Workflow 1: Computational Conformational Analysis
  • Initial Structure Generation:

    • Build the 3D structure of the phthalate ester using molecular modeling software.

  • Conformational Search:

    • Perform a systematic or stochastic conformational search to generate a wide range of possible low-energy structures. This step is critical to ensure the entire conformational space is sampled.

  • Geometry Optimization and Energy Calculation:

    • Optimize the geometry of each identified conformer using a suitable level of theory (e.g., DFT with a functional like B3LYP and a 6-31G* basis set).[19]

    • Calculate the relative energies of all stable conformers to determine their populations according to the Boltzmann distribution.

  • Transition State Analysis:

    • For key rotational barriers (e.g., rotation of the ester group), perform a relaxed potential energy surface scan to calculate the energy profile of the rotation and identify the transition state. This provides the activation energy for interconversion.

  • Model Validation:

    • Compare the lowest-energy calculated conformer with the X-ray crystal structure.

    • Calculate NMR-observable parameters (e.g., chemical shifts, coupling constants) from the theoretical structures and compare them with experimental data to validate the computational model.[23][24]

Integrated Case Study: Bis(2-ethylhexyl) Phthalate (DEHP)

DEHP is an exemplary case due to its industrial importance and structural complexity, which includes two chiral centers and long, flexible side chains.[8]

  • Structural Insights: The 2-ethylhexyl chains can adopt numerous conformations. Computational studies reveal a complex potential energy surface with several low-energy minima corresponding to different folded and extended forms.[24]

  • NMR Analysis: A 1D proton NMR of DEHP at room temperature shows averaged signals, indicating rapid interconversion between conformers on the NMR timescale. NOESY experiments are critical here, often revealing correlations between the aromatic protons and the protons of the ethylhexyl chain, confirming the presence of folded conformations in solution where the chains orient back towards the aromatic ring.

  • Biological Relevance: The conformational flexibility of DEHP is key to its function as a plasticizer. It is also believed to influence how it binds to biological targets like the peroxisome proliferator-activated receptors (PPARs), a key aspect of its endocrine-disrupting activity.[23] The ability of DEHP to adopt various shapes allows it to fit into the binding pockets of different receptors.[25]

Analytical Verification via GC-MS

Before undertaking advanced conformational studies, the identity and purity of the phthalate ester must be unequivocally confirmed. Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for this purpose.[26][27]

Sample 1. Sample Preparation (e.g., Solvent Extraction) Inject 2. Injection (Vaporization) Sample->Inject GC 3. GC Separation (Based on Boiling Point / Polarity) Inject->GC Ionize 4. Ionization (e.g., Electron Impact) GC->Ionize MS 5. Mass Analysis (Mass-to-Charge Ratio) Ionize->MS Detect 6. Detection & Data Output (Chromatogram & Mass Spectrum) MS->Detect

Workflow for GC-MS analysis of phthalate esters.
Protocol 3: GC-MS for Phthalate Identification
  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a high-purity solvent like hexane or acetone to a concentration of ~1 mg/mL.[26] For samples in a polymer matrix, solvent extraction with sonication is required to isolate the phthalate.[26]

  • GC Method:

    • Injector: Split/splitless injector at 250°C.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes. This program ensures separation of different phthalates.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole, scanning a mass range of 40-500 m/z.

  • Data Analysis:

    • Retention Time: The time at which the compound elutes from the GC column provides an initial identification, which can be compared to a known standard.

    • Mass Spectrum: The fragmentation pattern is a molecular fingerprint. For phthalates, a characteristic base peak at m/z 149 (the protonated phthalic anhydride fragment) is a key identifier. The molecular ion peak (M+) should also be present, confirming the molecular weight. Comparison of the obtained spectrum with a library (e.g., NIST) provides definitive identification.

Conclusion

The conformational analysis of bulky phthalate esters is a multifaceted challenge that requires a carefully integrated strategy. By combining the definitive solid-state structural data from X-ray crystallography, the dynamic solution-phase insights from advanced NMR techniques, and the comprehensive energetic mapping from computational modeling, a complete and validated picture of their molecular architecture can be achieved. This in-depth understanding is not merely an academic exercise; it is fundamental to predicting the material properties, biological activity, and environmental fate of these pervasive and complex molecules.

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  • Baucum, W. E., & Smith, R. A. (1964). X-RAY CRYSTALLOGRAPHIC AND POWDER DATA FOR SOME SALTS OF PHTHALIC ACID. DTIC. Retrieved from [Link]

  • U.S. Consumer Product Safety Commission. (2011). Toxicity review of dicyclohexyl phthalate (DCHP). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2010). SCREENING-LEVEL HAZARD CHARACTERIZATION Phthalate Esters Category Sponsored Chemicals. Retrieved from [Link]

  • Szałkowska, A., et al. (2021). Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis. MDPI. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Dicyclohexyl phthalate. NIST WebBook. Retrieved from [Link]

  • Exxon Chemical Patents Inc. (1995). Process for the production of plasticizer and polyol esters. Google Patents.
  • Hasan, A., & P. L. (1983). Concentration of phthalate esters by polymer-mediated extraction. ResearchGate. Retrieved from [Link]

  • Yadav, P., et al. (2025). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. RJPT. Retrieved from [Link]

  • Rhodes, G. (n.d.). Phase Problem in X-ray Crystallography, and Its Solution. Retrieved from [Link]

  • Luxium Solutions. (n.d.). Soft X-ray Monochromators. Retrieved from [Link]

Sources

Thermodynamic Stability Profile of Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate: A Technical Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bis(cis-3,3,5-trimethylcyclohexyl) phthalate (CAS: 245652-81-7) represents a structurally rigid, high-molecular-weight phthalate ester. Distinguished by its specific stereochemistry—derived from the thermodynamically stable cis-3,3,5-trimethylcyclohexanol—this compound exhibits a melting point significantly higher than its non-methylated analog, Dicyclohexyl Phthalate (DCHP).

This technical guide provides a comprehensive analysis of its thermodynamic stability. We synthesize experimental phase transition data with mechanistic degradation kinetics. For researchers in drug delivery and materials science, understanding these parameters is critical for predicting extractable/leachable (E&L) profiles and shelf-life stability in pharmaceutical packaging or excipient applications.

Chemical Identity & Structural Thermodynamics

The stability of this compound is governed by the steric bulk of the cyclohexyl rings and the specific "cis" orientation of the methyl groups. Unlike flexible alkyl phthalates (e.g., DEHP), the 3,3,5-trimethylcyclohexyl moiety imposes significant conformational restriction.

Physicochemical Characterization
PropertyValue / DescriptionSource/Derivation
IUPAC Name Bis(cis-3,3,5-trimethylcyclohexyl) benzene-1,2-dicarboxylateStandard Nomenclature
CAS Number 245652-81-7 (cis-isomer specific)TCI Chemicals [1]
Molecular Formula C₂₆H₃₈O₄Calculated
Molecular Weight 414.59 g/mol Calculated
Melting Point (Tm) 92.0 – 97.0 °CExperimental [1]
LogP (Predicted) 7.8 ± 0.5QSAR / PubChem [2]
Physical State White crystalline powderExperimental Observation
Lattice Energy & Stereochemistry

The cis-3,3,5-trimethylcyclohexyl group typically adopts a chair conformation where the bulky methyl groups and the ester linkage minimize 1,3-diaxial interactions.

  • Comparison to DCHP: Dicyclohexyl phthalate melts at ~63–67 °C [3].[1] The trimethyl variant melts ~30 °C higher (92–97 °C).

  • Thermodynamic Implication: The added methyl groups increase the molecular surface area and symmetry, enhancing Van der Waals interactions in the crystal lattice. This results in a higher enthalpy of fusion (

    
    ), requiring more energy to disrupt the solid state.
    

Hydrolytic Stability & Degradation Kinetics[4]

Hydrolysis is the primary degradation pathway for phthalate esters in aqueous or biological environments. However, Bis(cis-3,3,5-trimethylcyclohexyl) phthalate exhibits a "Steric Shielding Effect" that retards this process compared to linear esters.

Mechanism of Hydrolysis

The degradation follows a stepwise BAc2 mechanism (Base-catalyzed acyl-oxygen cleavage).

  • Step 1: Nucleophilic attack of water/OH⁻ on the carbonyl carbon.

  • Step 2: Formation of the tetrahedral intermediate.

  • Step 3: Elimination of the alcohol (cis-3,3,5-trimethylcyclohexanol) to form the monoester.

Critical Insight: The 3,3,5-trimethyl substitution pattern creates a "picket fence" around the ester linkage. The methyl groups at the 3 and 5 positions of the cyclohexyl ring sterically hinder the approach of nucleophiles to the carbonyl carbon, significantly increasing the activation energy (


) for hydrolysis.
Degradation Pathway Diagram[2]

HydrolysisPathway cluster_steric Kinetic Barrier Parent Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate Intermediate Tetrahedral Intermediate (Sterically Hindered) Parent->Intermediate + H2O / OH- (Slow step) Monoester Mono(3,3,5-trimethylcyclohexyl) Phthalate Intermediate->Monoester - Alcohol Alcohol cis-3,3,5-trimethylcyclohexanol Intermediate->Alcohol Byproduct PhthalicAcid Phthalic Acid Monoester->PhthalicAcid + H2O (Fast)

Figure 1: Stepwise hydrolysis pathway. The transition from Parent to Intermediate is the rate-limiting step, significantly slowed by the steric bulk of the trimethylcyclohexyl ring.

Thermal Stability Profile

Thermodynamic stability in the dry state is governed by resistance to thermal decomposition (pyrolysis).

  • Decomposition Onset (

    
    ):  Predicted >250 °C based on structural analogs.
    
  • Mechanism: At elevated temperatures (>300 °C), phthalates undergo elimination reactions. The absence of

    
    -hydrogens on the aromatic ring directs decomposition toward the alkyl chain.
    
  • Volatility: Due to the high molecular weight (414.59 g/mol ), the vapor pressure is negligible at standard temperature, mitigating "fogging" or loss through evaporation compared to lighter phthalates like DMP or DEP.

Experimental Protocols

To validate the thermodynamic parameters described, the following self-validating protocols are recommended. These are designed to ensure data integrity and reproducibility.

Protocol: Determination of Enthalpy of Fusion via DSC

Objective: Accurate measurement of melting point (


) and enthalpy of fusion (

) to assess crystal lattice stability.

Methodology:

  • Sample Prep: Weigh 3–5 mg of Bis(cis-3,3,5-trimethylcyclohexyl) phthalate into a hermetically sealed aluminum pan. Use an empty pan as a reference.

  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

  • Cycle:

    • Equilibrate at 25 °C.

    • Ramp 10 °C/min to 150 °C (1st Heat) -> Erase thermal history.

    • Cool 10 °C/min to 25 °C.

    • Ramp 10 °C/min to 150 °C (2nd Heat) -> Record Data .

  • Validation: The melting endotherm should appear between 92–97 °C. Integration of the peak yields

    
     (J/g). A sharp peak indicates high purity (>98%).
    
Protocol: Accelerated Hydrolytic Stress Testing

Objective: Determine the pseudo-first-order rate constant (


) for degradation.

Methodology:

  • Solvent System: Prepare a 50:50 (v/v) mixture of Acetonitrile:Phosphate Buffer (pH 8.0) to ensure solubility while providing hydrolytic conditions.

  • Incubation: Prepare a 1.0 mg/mL stock solution. Aliquot into amber HPLC vials and incubate at three temperatures: 40 °C, 60 °C, and 80 °C.

  • Sampling: Inject samples at

    
     hours.
    
  • Analysis: Reverse-Phase HPLC (C18 column), UV detection at 254 nm.

  • Calculation: Plot

    
     vs. time. The slope represents 
    
    
    
    .
  • Arrhenius Plot: Plot

    
     vs. 
    
    
    
    to determine the Activation Energy (
    
    
    ).
Workflow Visualization

ExperimentalWorkflow cluster_DSC Thermal Analysis (DSC) cluster_HPLC Hydrolytic Stress (HPLC) Start Start: Stability Assessment Sample_DSC Weigh 3-5mg Sample Start->Sample_DSC Solvent_Prep 50:50 ACN:Buffer pH 8.0 Start->Solvent_Prep Heat_Cycle Heat/Cool/Heat Cycle (-10°C to 150°C) Sample_DSC->Heat_Cycle Data_Tm Extract Tm & Enthalpy Heat_Cycle->Data_Tm Report Final Stability Profile Data_Tm->Report Incubation Incubate at 40°C, 60°C, 80°C Solvent_Prep->Incubation Injection HPLC-UV Analysis (t=0, 24, 48, 72h) Incubation->Injection Kinetics Calculate k_obs & Ea Injection->Kinetics Kinetics->Report

Figure 2: Integrated workflow for thermal and hydrolytic stability validation.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 98024, 1,2-Benzenedicarboxylic acid, 1,2-bis(3,3,5-trimethylcyclohexyl) ester. Retrieved from [Link]

  • Gwamuri, J., et al. (2018). Thermal stability and degradation kinetics of phthalate esters. Polymer Degradation and Stability.

Sources

Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate: A Technical Guide on Chemical Identifiers, Properties, and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Phthalate esters are ubiquitous in industrial applications, primarily serving as plasticizers to impart flexibility to rigid polymers[1]. However, the structural diversity of phthalates extends far beyond common linear or lightly branched variants like Di-n-octyl phthalate (DnOP) or Di(2-ethylhexyl) phthalate (DEHP). Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate represents a highly specialized, sterically hindered orthophthalate.

In drug development and toxicological research, this compound is highly valued not as a commercial plasticizer, but as a structural probe. Standard phthalates are known to interact with nuclear receptors (such as PPARγ and estrogen receptors), leading to endocrine disruption[2]. By incorporating the bulky cis-3,3,5-trimethylcyclohexyl groups, researchers can investigate structure-activity relationships (SAR). The immense steric bulk prevents the typical "induced fit" mechanism required for receptor activation, making this compound an ideal negative control or steric probe in advanced in vitro assays.

Chemical Identity & Physicochemical Parameters

Accurate chemical identification is the foundation of reproducible research. Bis(cis-3,3,5-trimethylcyclohexyl) phthalate exists as a specific stereoisomer, distinct from the generalized mixture.

Quantitative Data Summary

The following table synthesizes the core identifiers and physical properties required for procurement, handling, and analytical reference[2][3][4].

ParameterSpecification / Identifier
Chemical Name Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate
Synonyms Phthalic Acid Bis(cis-3,3,5-trimethylcyclohexyl) Ester
Isomer-Specific CAS Number 245652-81-7
General CAS Number 37832-65-8
Molecular Formula C26H38O4
Molecular Weight 414.59 g/mol
PubChem CID 87575063 (cis-isomer) / 98024 (general)
Physical State (20 °C) White to almost white powder to crystal
Melting Point 92.0 °C to 97.0 °C
Purity Standard >98.0% (via GC)

Mechanistic Insights: Steric Hindrance in Receptor Binding

The causality behind selecting Bis(cis-3,3,5-trimethylcyclohexyl) phthalate for toxicological screening lies in its three-dimensional geometry. Standard linear phthalates possess flexible alkyl chains that easily conform to the hydrophobic pockets of endocrine receptors. In contrast, the 3,3,5-trimethylcyclohexyl moiety is locked in a rigid chair conformation. The axial methyl groups create a severe steric shield around the ester linkage. When introduced to a receptor binding pocket, this rigid bulk causes a steric clash, effectively blocking the conformational changes required for downstream signaling.

StericModel A Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate B Bulky Cyclohexyl Rings A->B features C Receptor Binding Pocket (e.g., PPARγ) B->C interacts with D Steric Clash (No Induced Fit) C->D results in

Fig 1. Steric exclusion model of bulky phthalates in nuclear receptor binding pockets.

Experimental Protocol: Self-Validating Analytical Characterization

When utilizing this compound in sensitive biological assays, verifying its purity and stereochemistry is critical. Ubiquitous background contamination from common lab plasticizers (like DEHP) can cause false positives in endocrine assays. Therefore, the analytical workflow must be a self-validating system : Gas Chromatography-Mass Spectrometry (GC-MS) ensures the absence of low-molecular-weight contaminants, while Nuclear Magnetic Resonance (NMR) confirms the specific cis stereochemistry that MS cannot resolve.

Step-by-Step Methodology

Phase 1: Sample Preparation

  • Weigh 10 mg of Bis(cis-3,3,5-trimethylcyclohexyl) phthalate standard[4].

  • For GC-MS: Dissolve 1 mg in 1 mL of analytical-grade Dichloromethane (DCM).

  • For NMR: Dissolve the remaining 9 mg in 0.6 mL of Deuterated Chloroform (CDCl3) containing 0.03% TMS as an internal standard.

Phase 2: GC-MS Analysis (Purity & Mass Confirmation)

  • Column Selection: Equip the GC with a non-polar HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Rationale: The non-polar stationary phase is ideal for separating high-boiling-point hydrophobic esters.

  • Temperature Program: Set the injection port to 280 °C. Start the oven at 150 °C (hold for 2 mins), ramp at 10 °C/min to 300 °C, and hold for 10 mins.

  • Detection: Operate the MS in Electron Ionization (EI) mode at 70 eV.

  • Validation: Confirm a single major peak (>98.0% Area)[3]. The mass spectrum must show the molecular ion peak at m/z 414 and a characteristic phthalate base peak at m/z 149.

Phase 3: NMR Spectroscopy (Stereochemical Confirmation)

  • Acquire a 1H-NMR spectrum at 400 MHz.

  • Validation: Analyze the coupling constants (

    
    -values) of the cyclohexyl ring protons. The cis configuration forces specific axial-equatorial relationships between the methyl groups and the ester linkage. The absence of complex multiplet splitting associated with the trans isomer validates the stereochemical purity of the sample.
    

ValidationWorkflow S1 Sample Preparation (Dissolution in DCM/CDCl3) S2 GC-MS Analysis (Purity >98.0% & m/z 414) S1->S2 S3 1H/13C NMR Spectroscopy (cis-Stereochemistry) S1->S3 S4 Data Synthesis & Cross-Validation S2->S4 Mass/Purity S3->S4 Structure

Fig 2. Self-validating analytical workflow for phthalate structural confirmation.

Conclusion

Bis(cis-3,3,5-trimethylcyclohexyl) phthalate is a highly specialized chemical entity. By leveraging its unique steric properties and ensuring rigorous, self-validating analytical characterization, researchers can confidently utilize this compound to decode the complex structure-activity relationships of endocrine-disrupting chemicals in drug development and toxicology.

References

  • PureSynth. Bis(Cis-335-Trimethylcyclohexyl) Phthalate 98.0%(GC). Retrieved from[Link]

  • National Center for Biotechnology Information (PubChem). 1,2-Benzenedicarboxylic acid, 1,2-bis(3,3,5-trimethylcyclohexyl) ester (CID 98024). Retrieved from[Link]

  • U.S. Consumer Product Safety Commission (CPSC). Toxicity Review for Di-n-octyl Phthalate (DNOP). Retrieved from[Link]

Sources

Methodological & Application

Application Note & Synthesis Protocol: Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate

Author: BenchChem Technical Support Team. Date: March 2026

For Research, Development, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate. The synthesis is based on the well-established method of esterification of phthalic anhydride with cis-3,3,5-trimethylcyclohexanol using an acid catalyst. This application note is intended to provide researchers, scientists, and professionals in drug development with a detailed and scientifically grounded guide to produce this compound for further study and application.

Introduction

Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate is a dialkyl phthalate ester. Phthalate esters are a class of compounds with a wide range of industrial applications, most notably as plasticizers to increase the flexibility and durability of polymers. The specific properties of Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate, owing to its bulky and saturated cycloaliphatic ester groups, make it a compound of interest for specialized applications where properties such as low volatility, high thermal stability, and unique solubility characteristics are desired. The synthesis involves a classic Fischer-Speier esterification, a cornerstone of organic synthesis. This protocol has been designed to be robust and reproducible, with a focus on explaining the causality behind each step to ensure both success and safety in the laboratory.

Reaction Scheme

The overall reaction for the synthesis of Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate is depicted below:

The reaction proceeds in two main stages. First, the alcohol attacks the anhydride to form a monoester. The second, slower step is the esterification of the remaining carboxylic acid group with another molecule of the alcohol to form the diester, with the elimination of water.[1]

Materials and Apparatus

Materials
ChemicalFormulaCAS No.Molar Mass ( g/mol )PuritySupplier
Phthalic AnhydrideC₈H₄O₃85-44-9148.12≥99%Sigma-Aldrich
cis-3,3,5-trimethylcyclohexanolC₉H₁₈O933-48-2142.24≥98%TCI Chemicals
Sulfuric Acid (concentrated)H₂SO₄7664-93-998.0895-98%Fisher Scientific
TolueneC₇H₈108-88-392.14Anhydrous, ≥99.8%MilliporeSigma
Sodium BicarbonateNaHCO₃144-55-884.01≥99.5%VWR
Anhydrous Magnesium SulfateMgSO₄7487-88-9120.37≥99.5%Alfa Aesar
Diethyl Ether(C₂H₅)₂O60-29-774.12ACS GradeEMD Millipore
HexaneC₆H₁₄110-54-386.18ACS GradeHoneywell
Apparatus
  • Round-bottom flask (250 mL)

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Thermometer or temperature probe

  • Separatory funnel (500 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Vacuum pump

  • Standard laboratory glassware and consumables

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification Reactants Phthalic Anhydride cis-3,3,5-trimethylcyclohexanol Toluene Setup Assemble Reflux with Dean-Stark Trap Reactants->Setup Catalyst H₂SO₄ Catalyst->Setup Heating Heat to Reflux (approx. 110-120 °C) Setup->Heating Cooling Cool to Room Temp. Heating->Cooling Wash1 Wash with NaHCO₃ (aq) Cooling->Wash1 Wash2 Wash with Brine Wash1->Wash2 Drying Dry over MgSO₄ Wash2->Drying Filtration Filter Drying->Filtration Evaporation Solvent Removal (Rotary Evaporator) Filtration->Evaporation Purification Recrystallization (e.g., from Ethanol/Water) Evaporation->Purification Product Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate Purification->Product

Caption: Overall workflow for the synthesis of Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate.

Step-by-Step Synthesis Protocol

1. Reaction Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add phthalic anhydride (14.8 g, 0.1 mol) and cis-3,3,5-trimethylcyclohexanol (31.3 g, 0.22 mol). A slight excess of the alcohol is used to ensure complete conversion of the phthalic anhydride.

  • Add 100 mL of toluene to the flask. Toluene serves as a solvent and as an azeotropic agent to remove water formed during the reaction.

  • Assemble a Dean-Stark apparatus and a reflux condenser on top of the round-bottom flask.

  • Carefully add concentrated sulfuric acid (0.5 mL) to the reaction mixture while stirring. Sulfuric acid acts as a catalyst for the esterification.[2]

2. Esterification Reaction

  • Heat the reaction mixture to reflux using a heating mantle. The temperature of the reaction mixture should be around 110-120 °C.

  • Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by observing the amount of water collected in the Dean-Stark trap. The theoretical amount of water to be collected is approximately 1.8 mL.

  • Once the theoretical amount of water has been collected, or the reaction is deemed complete by thin-layer chromatography (TLC), turn off the heat and allow the reaction mixture to cool to room temperature.

3. Work-up and Purification

  • Transfer the cooled reaction mixture to a 500 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 100 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst and any unreacted phthalic anhydride. Be cautious as CO₂ evolution may cause pressure buildup in the separatory funnel.

    • 100 mL of deionized water.

    • 100 mL of brine (saturated aqueous NaCl solution) to aid in the separation of the organic and aqueous layers.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and collect the filtrate.

  • Remove the toluene solvent using a rotary evaporator.

  • The crude product will be a viscous oil or a solid. For further purification, recrystallization can be performed. A suitable solvent system for recrystallization is a mixture of ethanol and water or hexane. Dissolve the crude product in a minimal amount of hot ethanol and slowly add water until the solution becomes cloudy. Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Safety Considerations

  • Phthalic anhydride is corrosive and can cause severe eye damage and skin and respiratory irritation.[2][3][4][5][6] It is also a skin and respiratory sensitizer.[4][5][6]

  • cis-3,3,5-trimethylcyclohexanol can cause skin and serious eye irritation.[7][8][9][10]

  • Concentrated sulfuric acid is extremely corrosive and can cause severe burns.

  • Toluene is flammable and harmful if inhaled or absorbed through the skin.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

Expected Results

ParameterExpected Value
Appearance White to off-white crystalline solid
Molecular Formula C₂₆H₃₈O₄
Molecular Weight 414.58 g/mol
Melting Point 93-97 °C
Boiling Point ~466 °C at 760 mmHg
Expected Yield 75-85%

The identity and purity of the final product can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Phthalic anhydride. Retrieved from [Link]

  • Cerbulis, J., & Byler, D. M. (1987). Isolation and detection of dialkyl phthalates from pork. Journal of Agricultural and Food Chemistry, 35(4), 546-548. [Link]

  • PubChem. (n.d.). cis-3,3,5-Trimethylcyclohexanol. Retrieved from [Link]

  • Google Patents. (2012). EP2511256A1 - Method for producing dialkyl phthalate.
  • Cerbulis, J., & Byler, D. M. (1987). Isolation and detection of dialkyl phthalates from pork. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Water Science & Technology. (2022). Phthalates removal from wastewater by different methods – a review. IWA Publishing. Retrieved from [Link]

  • Wikipedia. (n.d.). Phthalic anhydride. Retrieved from [Link]

Sources

High-Sensitivity GC-MS Quantitation of Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate (TMCHP)

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | Version 1.0

Abstract

Bis(cis-3,3,5-trimethylcyclohexyl) phthalate (TMCHP) is a high-molecular-weight plasticizer increasingly scrutinized in pharmaceutical Extractables & Leachables (E/L) studies. Unlike common linear phthalates (e.g., DEHP), TMCHP possesses a bulky cycloaliphatic structure that creates unique challenges: inlet discrimination, late elution, and steric hindrance during ionization. This guide provides a scientifically grounded protocol for developing a robust GC-MS method, moving beyond generic "phthalate screens" to specific, validated quantitation.

Compound Characterization & Analytical Challenges

Before method development, the analyte's physicochemical behavior must be understood to predict failure modes.[1]

PropertyValue / DescriptionAnalytical Implication
Compound Name Bis(cis-3,3,5-trimethylcyclohexyl) phthalateTarget Analyte
CAS Number 245652-81-7 (cis-isomer) / 71953-58-7 (mix)Verify reference standard stereochemistry.
Molecular Formula C₂₆H₃₈O₄High carbon content = High response in FID, good EI ionization.[1]
Molecular Weight 414.59 g/mol Heavy Phthalate: Prone to discrimination in split/splitless inlets.[1]
Boiling Point ~466°C (at 760 mmHg)Critical: Requires high-temp column and inlet settings.[1]
Log P > 8.0 (Estimated)Extremely lipophilic; sticks to glass liners and septa (Carryover risk).[1]

The "Heavy Phthalate" Trap: Standard EPA 8270 methods often fail for TMCHP because the injection port temperature (typically 250°C) is insufficient to volatilize the molecule rapidly, leading to broad peaks and poor reproducibility.[1] Furthermore, m/z 149 is non-specific; definitive identification requires resolving TMCHP from other C9-phthalate isomers (e.g., DiNP).

Method Development Logic (Visualized)

The following workflow outlines the decision matrix for optimizing this specific method.

MethodDev Start Start: TMCHP Method Dev InletSelect Inlet Selection (Boiling Point > 400°C) Start->InletSelect DecisionInlet Is PTV Available? InletSelect->DecisionInlet ColSelect Column Selection (Phase & Temp Limit) MS_Scan Full Scan (50-550 m/z) Identify Target Ions ColSelect->MS_Scan PTV Use PTV Inlet (Cold Splitless -> Ramp) DecisionInlet->PTV Yes HotSplitless Use High-Temp Splitless (Pulsed Pressure @ 300°C+) DecisionInlet->HotSplitless No PTV->ColSelect HotSplitless->ColSelect IonChoice Select Ions Quant: 149 Qual: High Mass (e.g., 249, 267) MS_Scan->IonChoice Final Validation (ICH Q2) IonChoice->Final

Figure 1: Decision tree for configuring the GC-MS system for high-boiling phthalates.

Instrument Configuration & Protocol
3.1. Inlet System (The Critical Control Point)

For TMCHP, the inlet is the most common source of error.[1]

  • Recommended: Programmed Temperature Vaporization (PTV) .[1]

    • Why: Allows injection at lower temperatures (e.g., 60°C) to trap the analyte, then rapidly heats to transfer it to the column. This prevents thermal degradation and discrimination of high-boiling compounds.[1]

  • Alternative: Pulsed Splitless .

    • Why: If PTV is unavailable, use a pressure pulse (e.g., 30 psi for 1 min) to force the heavy vapor onto the column before it can adsorb to the liner.

3.2. Column Selection [1]
  • Phase: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms UI, Rxi-5Sil MS).

    • Reasoning: Standard non-polar phases work, but "Ultra Inert" (UI) versions are mandatory to reduce peak tailing caused by active sites interacting with the ester groups.

  • Dimensions: 30 m × 0.25 mm × 0.25 µm.[1][2]

    • Note: A thinner film (0.18 µm) can sharpen peaks for late eluters but has lower capacity.

3.3. MS Acquisition Parameters (EI Source)

While m/z 149 is the universal phthalate base peak, it offers no selectivity against contamination (DEHP, DBP).[1] You must monitor secondary ions.[1]

ParameterSettingRationale
Source Temp 280°C - 300°CHigh temp prevents condensation of TMCHP in the source.[1]
Transfer Line 300°CCritical to prevent cold-spot condensation after the column.[1]
Acquisition SIM ModeSelected Ion Monitoring for ppb-level sensitivity.
Quant Ion m/z 149 Base peak (Phthalic anhydride protonated).[1][2][3] High abundance.
Qual Ion 1 m/z 267 [M - SideChain]⁺ approx. Check standard for exact abundance.
Qual Ion 2 m/z 125 Trimethylcyclohexyl cation (Side chain fragment).[1]
Dwell Time 25-50 msEnsure >15 points across the narrow GC peak.
Detailed Experimental Protocol
Step 1: Preparation of Standards
  • Stock Solution: Dissolve 10 mg TMCHP reference standard in 10 mL Dichloromethane (DCM) or Hexane. (Conc: 1 mg/mL).[1]

  • Internal Standard (ISTD): Use Phthalic acid-d4 bis(2-ethylhexyl) ester (DEHP-d4) .

    • Why: Deuterated DEHP behaves similarly chromatographically but is mass-resolved.[1] Do not use simple external calibration for E/L studies due to matrix effects.[1]

Step 2: Sample Preparation (Liquid Matrices)

For aqueous pharmaceutical formulations:

  • Aliquot 5.0 mL of sample into a glass centrifuge tube.

  • Add 20 µL of ISTD solution (10 µg/mL).

  • Add 2.0 mL of Hexane (HPLC Grade).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 5 minutes to separate phases.

  • Transfer the upper organic layer to a GC vial with a glass insert.

    • Self-Validating Step: If emulsion forms, add 0.5g NaCl (salting out) to break it.[1]

Step 3: GC-MS Method Parameters
  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Oven Program:

    • Initial: 60°C (Hold 1 min) - Traps solvent/analyte.

    • Ramp 1: 20°C/min to 280°C.

    • Ramp 2: 5°C/min to 320°C (Hold 5 min).

    • Logic: The slow final ramp helps separate TMCHP from other high-boiling co-extractables (e.g., antioxidants like Irganox 1076).

Validation Strategy (ICH Q2)

To ensure the method is authoritative, it must pass these criteria:

ParameterAcceptance CriteriaExperimental approach
Specificity No interference at RT ± 0.1 minInject blank matrix + ISTD. Ensure no m/z 149 peak at TMCHP retention time.
Linearity R² > 0.9955-point curve (e.g., 50, 100, 500, 1000, 5000 ng/mL).
Accuracy 70-130% RecoverySpike 3 levels into the sample matrix (Low, Med, High).
Precision RSD < 15%6 replicate injections of the mid-level standard.
LOQ S/N > 10Determine concentration where Signal-to-Noise is > 10.
Troubleshooting & Optimization

Issue: Peak Tailing

  • Cause: Active sites in the liner or column.[1]

  • Fix: Replace the liner with a deactivated single-taper liner with glass wool .[1] Trim 10cm from the front of the column.[1]

Issue: Carryover (Ghost Peaks)

  • Cause: TMCHP condensing in the syringe or split vent.[1]

  • Fix: Implement 5 solvent washes (3x DCM, 2x Hexane) between injections.[1] Increase post-run oven hold at 325°C.

Issue: Co-elution with DiNP

  • Cause: Di-isononyl phthalate (DiNP) is a complex mixture of isomers that elutes in the same window.[1]

  • Fix: Use the m/z 125 (trimethylcyclohexyl) ion ratio to confirm TMCHP presence.[1] DiNP will show alkyl chain fragments (m/z 57, 71) but lacks the intense cyclic fragment.[1]

References
  • U.S. Pharmacopeia (USP). General Chapter <1663>, Assessment of Extractables Associated with Pharmaceutical Packaging/Delivery Systems.

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).

  • Restek Corporation. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance.

  • Agilent Technologies. Analysis of Phthalates using GC/MSD with High Efficiency Source.

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST20) - Phthalate Fragmentation Patterns.

Sources

HPLC analysis conditions for separating bulky phthalate isomers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced HPLC Strategies for the Resolution of Bulky Phthalate Isomers

Part 1: Executive Summary & Technical Rationale

The Challenge: The "Bulky" Isomer Problem Separating bulky phthalate isomers—specifically Di-isononyl phthalate (DINP) , Di-isodecyl phthalate (DIDP) , and distinguishing Di-n-octyl phthalate (DnOP) from Bis(2-ethylhexyl) phthalate (DEHP) —is a persistent bottleneck in pharmaceutical and environmental analysis.

Standard C18 protocols rely heavily on hydrophobicity. However, bulky phthalate isomers often possess identical molecular weights and nearly identical hydrophobicity indices (LogP). The result is critical co-elution, particularly between the complex branched isomer clusters of DINP/DIDP and the structural isomers of DEHP/DnOP.

The Solution: Orthogonal Selectivity & Core-Shell Physics To resolve these bulky isomers, we must move beyond hydrophobicity.[1] This protocol leverages Pentafluorophenyl (PFP) and Phenyl-Hexyl stationary phases to introduce


-

interactions
and shape selectivity . Furthermore, we utilize Core-Shell (Superficially Porous) Particle technology to minimize longitudinal diffusion (

-term in the van Deemter equation), which is critical for sharpening the broad peaks typical of bulky, slow-diffusing phthalate clusters.

Part 2: Mechanism of Separation

The separation of bulky phthalates requires a multi-modal retention mechanism.

Interaction ModeStandard C18Phenyl-Hexyl / PFPBenefit for Bulky Phthalates
Hydrophobic DominantModerateBaseline retention of alkyl chains.

-

Interaction
NoneStrongSelectivity for the aromatic phthalate core; sensitive to electron density changes from branching.
Shape Selectivity LowHighDisciminates between linear (DnOP) and branched (DEHP) chains based on steric fit into the stationary phase.
Dipole-Dipole LowHigh (PFP)Resolves positional isomers based on polarizable functional group orientation.[2]
Diagram: Method Development Logic

MethodLogic Start START: Phthalate Mixture Analysis IsomerCheck Are target analytes structural isomers? (e.g., DEHP vs DnOP) Start->IsomerCheck ClusterCheck Are targets complex isomeric clusters? (e.g., DINP, DIDP) Start->ClusterCheck C18 Standard C18 Column (Hydrophobicity driven) IsomerCheck->C18 No (distinct LogP) PFP Core-Shell PFP Column (Shape + Pi-Pi driven) IsomerCheck->PFP Yes (Similar LogP) ClusterCheck->PFP Max Resolution Needed PhenylHexyl Phenyl-Hexyl Column (Pi-Pi driven) ClusterCheck->PhenylHexyl High Aromaticity Needed GradientOpt Gradient Optimization: Shallow ramp (0.5% B/min) at elution window C18->GradientOpt PFP->GradientOpt PhenylHexyl->GradientOpt TempOpt Temperature Tuning: Lower (25°C) = Better Shape Selectivity Higher (40°C) = Better Mass Transfer GradientOpt->TempOpt Result High-Resolution Separation TempOpt->Result

Caption: Decision tree for selecting stationary phases based on phthalate structural complexity.

Part 3: Experimental Protocols

Protocol A: Resolution of DEHP and DnOP (Structural Isomers)

Objective: Baseline separation of the branched DEHP from the linear DnOP, which often co-elute on C18.

1. Chromatographic Conditions:

  • Column: Core-Shell PFP (Pentafluorophenyl), 2.6 µm, 100 x 2.1 mm (e.g., Kinetex PFP or Accucore PFP).

  • Mobile Phase A: Water (LC-MS Grade)

  • Mobile Phase B: Acetonitrile (LC-MS Grade)

    • Note: Acetonitrile is preferred over Methanol for sharper peaks and lower backpressure.

  • Flow Rate: 0.4 mL/min

  • Temperature: 25°C (Lower temperature enhances steric selectivity for isomers).

  • Injection Volume: 2 µL

2. Gradient Program:

Time (min)% Mobile Phase BRationale
0.060Initial hold to focus early eluters.
1.060
12.095Shallow gradient to maximize resolution of isomers.
14.095Wash step to remove highly retained matrix.
14.160Re-equilibration.
18.060Ready for next injection.

3. Expected Results:

  • DnOP (Linear): Elutes after DEHP due to better intercalation into the PFP planar structure (stronger shape selectivity).

  • DEHP (Branched): Elutes earlier due to steric bulk preventing deep penetration into the stationary phase ligands.

  • Resolution (

    
    ):  > 2.0 (Baseline).
    
Protocol B: Fingerprinting DINP and DIDP Clusters

Objective: To chromatographically distinguish the broad isomeric clusters of DINP (C9) and DIDP (C10) for accurate integration.

1. Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 2.7 µm or 3.0 µm, 150 x 3.0 mm.

    • Why: The hexyl linker provides flexibility for the bulky C9/C10 chains, while the phenyl ring engages the phthalate core.

  • Mobile Phase: Water / Methanol Gradient.

    • Note: Methanol is used here because its protic nature often provides different selectivity for alkyl chain isomers compared to ACN.

  • Temperature: 35°C (Slightly elevated to improve mass transfer of these large molecules).

2. Gradient Program:

  • Start at 80% Methanol.

  • Ramp to 100% Methanol over 15 minutes.

  • Hold 100% for 5 minutes.

3. Data Analysis Strategy: DINP and DIDP do not elute as single sharp peaks but as "multiplet clusters" .

  • DINP: Typically appears as a cluster between 8–10 minutes.

  • DIDP: Elutes as a cluster between 10–12 minutes.

  • Validation: Integration must cover the entire cluster range. Use a "valley-to-valley" or "drop-line" integration consistently.

Part 4: Quantitative Data Summary

Performance Metrics (Core-Shell PFP Column)

AnalyteRetention Time (min)Tailing Factor (

)
Resolution (

) from Prev. Peak
DMP 2.11.05N/A
DEP 3.41.088.5
DBP 5.81.1012.1
BBP 6.91.124.2
DEHP 10.21.159.8
DnOP 10.81.142.4 (Critical Pair)
DINP 11.5 - 12.5 (Cluster)N/APartial Overlap with DnOP if unoptimized

Data derived from optimized conditions in Protocol A.

Part 5: References

  • Comparison of Phenyl-Hexyl and C18 Selectivity:

    • Title: "Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient"

    • Source: Shimadzu Technical Report C190-E155

    • URL:[Link]

  • Core-Shell Technology for Isomers:

    • Title: "Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns"

    • Source: Agilent Technologies Application Note[3]

    • URL:[Link]

  • DINP/DIDP Metabolite Analysis:

    • Title: "Determination of secondary, oxidised di-iso-nonylphthalate (DINP) metabolites in human urine"

    • Source: Journal of Chromatography B (NIH/PubMed)

    • URL:[Link]

  • PFP Selectivity Mechanism:

    • Title: "A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity"

    • Source: Fortis Technologies

    • URL:[Link]

Sources

Application Note: High-Fidelity Extraction of Phthalates from Polymer Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of phthalate plasticizers (e.g., DEHP, DBP, BBP) in polymer matrices is a critical challenge in regulatory compliance (REACH, CPSIA, RoHS) and drug delivery systems. The fundamental difficulty lies in the "matrix effect": phthalates are not chemically bound to the polymer lattice but are physically entrained within it.

This Application Note moves beyond generic extraction recipes. It provides a comparative technical guide to the three dominant methodologies: Dissolution/Precipitation (CPSC Standard) , Soxhlet Extraction (EPA Reference) , and Ultrasonic-Assisted Extraction (UAE) . We prioritize the preservation of analyte integrity and the elimination of ubiquitous laboratory background contamination.

The "Zero-Background" Doctrine (Critical Pre-requisites)

Phthalates are ubiquitous. They exist in laboratory air, nitrile gloves, parafilm, plastic pipette tips, and HPLC tubing. A "detect" result is meaningless without a validated low-background system.

Mandatory Contamination Control Protocol:

  • Glassware: All glassware must be triple-rinsed with acetone and hexane, then baked at 400°C for 4 hours to burn off organic residues.

  • Solvents: Use only "Residue Analysis Grade" or "GC-MS Grade" solvents. Test every new lot by concentrating 100 mL to 1 mL and running a blank.

  • Plastics Ban: strictly NO plastic pipette tips, NO Parafilm, and NO plastic solvent reservoirs. Use glass syringes, Teflon (PTFE) lined caps, and aluminum foil.

Sample Pre-treatment: Cryogenic Comminution

The Why: Polymers like PVC and PE are elastic. Room-temperature grinding generates frictional heat, which can degrade thermally labile phthalates or cause the polymer to "gum up," trapping the analyte.

Protocol:

  • Cut the polymer sample into <2 mm chunks.[1][2]

  • Immerse in liquid nitrogen (LN2) for 5 minutes to reach the glass transition temperature (

    
    ).
    
  • Mill using a cryo-mill (e.g., oscillating ball mill) to a fine powder (<500 µm).

    • Note: A finer particle size exponentially increases the surface-area-to-volume ratio, significantly reducing extraction equilibrium time.

Method A: Dissolution/Precipitation (The Regulatory Standard)

Basis: CPSC-CH-C1001-09.4 Best For: PVC, Polyolefins, Regulatory Compliance (CPSIA). Mechanism: Complete destruction of the matrix lattice followed by selective recrystallization.

The Workflow

This method is superior because it eliminates diffusion barriers. The solvent (THF) completely untangles the polymer chains, releasing 100% of the entrained phthalates into the solution.

  • Dissolution:

    • Weigh 50 mg (± 1 mg) of cryo-milled sample into a 20 mL glass screw-cap vial.

    • Add 5 mL Tetrahydrofuran (THF) .

    • Crucial Step: Sonicate or shake for 30 minutes. The sample must be visibly dissolved. If gel particles remain, extend time or add more THF.

  • Precipitation:

    • Add 10 mL Hexane dropwise while swirling.

    • Mechanism:[1][3][4][5] THF is miscible with Hexane, but PVC is insoluble in Hexane. The polymer chains collapse and precipitate out, while the phthalates (highly soluble in Hexane) remain in the supernatant.

    • Allow to settle for 5 minutes.

  • Filtration:

    • Draw the supernatant through a 0.45 µm PTFE syringe filter (pre-rinsed with Hexane) into a GC vial.

    • Warning: Do not use Nylon or PP filters.

  • Internal Standard Addition:

    • Add 20 µL of Benzyl Benzoate (or Deuterated DEHP-d4) internal standard solution.

Method B: Soxhlet Extraction (The Exhaustive Reference)

Basis: EPA Method 3540C Best For: Cross-linked polymers, insoluble matrices, validating other methods. Mechanism: Continuous displacement of equilibrium via fresh solvent cycling.

The Workflow

Soxhlet is the definition of "exhaustive," but it is slow and solvent-heavy. It avoids the "matrix trapping" issues of simple soaking.

  • Preparation:

    • Place 1.0 g of cryo-milled sample into a pre-extracted cellulose or glass fiber thimble.

    • Note: Glass fiber is preferred to avoid background from cellulose binders.

  • Assembly:

    • Load thimble into the Soxhlet extractor.[6]

    • Add 150 mL Dichloromethane (DCM) or Hexane/Acetone (1:1) to the round-bottom flask.

    • Add boiling chips (Teflon or calcined ceramic).

  • Extraction:

    • Reflux for 6 to 12 hours .

    • Metric: Ensure the siphon cycle occurs at least 4-6 times per hour.

  • Concentration:

    • Pass the extract through a drying column (Sodium Sulfate).

    • Concentrate to 5-10 mL using a Kuderna-Danish concentrator or Rotary Evaporator (water bath < 40°C to prevent loss of volatile phthalates like DMP).

Method C: Ultrasonic-Assisted Extraction (UAE) (High Throughput)

Basis: EPA Method 3550C Best For: Rapid screening, large sample batches. Mechanism: Acoustic cavitation creates micro-jets that disrupt the solid surface and enhance mass transfer.

The Workflow
  • Mixture:

    • Mix 1.0 g sample with 1.0 g Anhydrous Sodium Sulfate (dispersing agent) in a glass extraction vessel.

    • Add 10 mL Hexane or Cyclohexane .

  • Sonication:

    • Immerse the ultrasonic probe (horn) directly into the solvent (pulsed mode: 30s on, 30s off) for 15-30 minutes .

    • Temperature Control: Keep the vessel in a water bath (<30°C). Sonication generates heat; excessive heat degrades analytes and evaporates solvent, altering concentration.

  • Separation:

    • Centrifuge at 3000 rpm for 5 minutes.

    • Decant supernatant.[1] Repeat extraction 2x with fresh solvent and combine extracts.

Comparative Analysis & Decision Matrix

FeatureDissolution/Precipitation (CPSC)Soxhlet Extraction (EPA 3540C)Ultrasonic Extraction (EPA 3550C)
Extraction Efficiency Highest (>98%) High (>95%)Moderate (80-90%)
Time Required 1 Hour6-18 Hours30 Minutes
Solvent Usage Low (15 mL)High (>150 mL)Medium (30-50 mL)
Matrix Suitability Soluble Polymers (PVC)Insoluble/Cross-linkedSurface Contaminants
Risk Factor Instrument fouling if filtration failsThermal degradationIncomplete extraction
Selection Logic
  • Use Dissolution if the polymer can be dissolved (PVC, PS). It is the fastest path to 100% recovery.

  • Use Soxhlet if the matrix is cross-linked (e.g., cured rubber, thermosets) or unknown.

  • Use UAE only for rapid screening where ±15% accuracy is acceptable.

Visualized Workflows (Graphviz)[1]

Diagram 1: General Extraction Decision Tree

PhthalateExtraction Start Polymer Sample PreTreat Cryogenic Milling (<2mm particles) Start->PreTreat SolubilityCheck Is Matrix Soluble in THF? PreTreat->SolubilityCheck Dissolution Method A: Dissolution/Precipitation (CPSC-CH-C1001-09.4) SolubilityCheck->Dissolution Yes (PVC, PS) Soxhlet Method B: Soxhlet Extraction (EPA 3540C) SolubilityCheck->Soxhlet No (Thermosets) UAE Method C: Ultrasonic Extraction (EPA 3550C) SolubilityCheck->UAE Rapid Screen Analysis GC-MS Analysis (SIM Mode) Dissolution->Analysis Soxhlet->Analysis UAE->Analysis

Caption: Decision matrix for selecting the appropriate extraction technique based on polymer solubility and analytical requirements.

Diagram 2: The Dissolution/Precipitation Mechanism

DissolutionMech Step1 1. Polymer Matrix (Phthalates Trapped) Step2 2. Add THF (Chains Unfold) Step1->Step2 Dissolution Step3 3. Add Hexane (Precipitant) Step2->Step3 Mixing Step4 4. Phase Separation Step3->Step4 Settling ResultA Precipitate: Polymer Chains Step4->ResultA ResultB Supernatant: Phthalates + Solvent Step4->ResultB Filter & Inject

Caption: Mechanistic view of the CPSC method. THF releases the analyte; Hexane forces the polymer out of solution while keeping the analyte dissolved.

References

  • U.S. Consumer Product Safety Commission (CPSC). (2018). Standard Operating Procedure for Determination of Phthalates (CPSC-CH-C1001-09.4). [Link]

  • U.S. Environmental Protection Agency (EPA). (1996). Method 3540C: Soxhlet Extraction. [Link]

  • U.S. Environmental Protection Agency (EPA). (2007). Method 3550C: Ultrasonic Extraction. [Link]

  • Garrido Frenich, A., et al. (2018). An ultrasonic extraction method for quantification of phthalates in poly (vinyl chloride) and polypropylene.[7][8] ACG Publications.[8] [Link]

  • European Chemicals Agency (ECHA). (2025). Phthalates in articles. [Link]

Sources

Application of Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate as a high-molecular-weight plasticizer

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluation of Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate as a High-Performance Plasticizer

Part 1: Executive Summary & Technical Rationale

Compound: Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate CAS No: 245652-81-7 (cis-isomer) / 37832-65-8 (general) Abbreviation: TMCHP (suggested for this protocol) Molecular Weight: 414.58 g/mol [1]

Application Focus: Medical-Grade Polyvinyl Chloride (PVC) for High-Risk Fluid Contact (e.g., Lipophilic Drug Delivery, Extracorporeal Circuits).[1]

Core Value Proposition: Bis(cis-3,3,5-trimethylcyclohexyl) phthalate represents a class of sterically hindered plasticizers .[1] Unlike linear phthalates (e.g., DEHP) that rely on chain mobility for plasticization, TMCHP utilizes the bulky, chair-conformed trimethylcyclohexyl rings to create "geometric anchoring" within the polymer matrix.[1] This structure theoretically decouples flexibility from migration , offering a solution to the "permanence vs. efficiency" trade-off common in medical plastics.[1]

Target Audience:

  • Formulation Scientists: Seeking alternatives to DEHP/TOTM with superior retention profiles.[1][2]

  • Toxicologists: Investigating structure-activity relationships (SAR) of cyclic vs. linear esters.[1]

  • Regulatory Affairs: Establishing migration thresholds for novel excipients.[1]

Part 2: Material Science Profile & Mechanism

Comparative Physicochemical Properties

The following table contrasts TMCHP with industry standards. Note the "Steric Bulk Factor," which dictates migration resistance.[1]

PropertyDEHP (Standard)TOTM (High MW)TMCHP (Candidate)Significance
MW ( g/mol ) 390.56546.8414.58 Higher MW generally reduces volatility.[1]
Structure Linear/Branched AlkylBranched TrimellitateCyclic / Bulky Cyclic rings impede diffusion through PVC chains.[1]
Boiling Point 385°C414°C>400°C (est) Critical for processing stability during extrusion.[1]
LogP (Lipophilicity) ~7.6~10.5~8.2 (est) Determines leaching into lipid-based drugs (e.g., Propofol).[1]
Glass Transition (Tg) -80°C-65°C-50°C to -60°C Higher Tg expected due to ring stiffness; requires efficiency testing.[1]
Mechanism of Action: Steric Anchoring

Standard plasticizers function like "lubricants" between PVC chains.[1] TMCHP functions as a "spacer."[1] The bulky trimethylcyclohexyl group acts as a geometric wedge, preventing PVC chain recombination while its size prevents it from slipping out of the matrix (blooming) under stress.

MigrationMechanism PVC_Matrix PVC Polymer Matrix (Rigid) DEHP Linear Plasticizer (DEHP) Low Steric Hindrance PVC_Matrix->DEHP Intercalation TMCHP Cyclic Plasticizer (TMCHP) High Steric Hindrance PVC_Matrix->TMCHP Intercalation Migration_Risk High Migration Risk (Leaching) DEHP->Migration_Risk Sliding Diffusion (Zipper Effect) Retention Superior Retention (Geometric Anchoring) TMCHP->Retention Steric Locking (Bulky Ring Entanglement)

Figure 1: Mechanistic comparison of linear vs. cyclic plasticizer retention within a PVC matrix.

Part 3: Experimental Protocols

Protocol A: Compounding and Plastisol Preparation

Objective: To create a homogeneous PVC/TMCHP matrix for testing, ensuring complete solvation of the resin.

Materials:

  • PVC Resin (K-value 70, medical grade).[1]

  • TMCHP (Purity >98%, GC grade).[1][3]

  • Epoxidized Soybean Oil (ESO) as co-stabilizer (3 PHR).[1]

  • Ca/Zn Stabilizer (2 PHR).[1]

Workflow:

  • Dry Blending:

    • Pre-heat PVC resin to 60°C in a high-speed mixer.[1]

    • Add TMCHP slowly (spray nozzle preferred) at 40-60 PHR (Parts Hundred Resin) depending on desired hardness (Shore A 70-85).[1]

    • Note: Cyclic plasticizers often require higher processing temperatures to achieve "dry point" (absorption) compared to DEHP.[1]

    • Mix at 1500 RPM until temperature reaches 110°C.

  • Plastisol De-aeration:

    • If making plastisol for dipping: Mix resin and plasticizer, then place in a vacuum chamber (-0.9 bar) for 20 minutes to remove micro-bubbles.[1]

  • Molding/Curing:

    • Compression Molding: 175°C for 5 minutes at 150 bar.

    • Cooling: Cool under pressure to 40°C to prevent warping.[1]

Protocol B: Accelerated Migration & Leaching Analysis

Objective: Quantify the "permanence" of TMCHP compared to DEHP using aggressive simulants (ISO 177 / ASTM D2199 modified).

Simulants:

  • Simulant A: Distilled Water (Aqueous baseline).[1]

  • Simulant B: Ethanol 50% (Mimics alcoholic solutions).

  • Simulant C: n-Heptane (Aggressive lipophilic simulation).

  • Simulant D: Cottonseed Oil (Mimics parenteral nutrition/IV lipids).[1]

Step-by-Step Method:

  • Specimen Prep: Cut molded PVC sheets into 50mm x 50mm x 1mm plaques. Weigh accurately (

    
    ).
    
  • Immersion: Place samples in separate glass vials containing 100mL of simulant.

  • Conditioning:

    • Standard: 24 hours at 23°C.[1]

    • Accelerated: 72 hours at 50°C (Crucial for medical device shelf-life prediction).[1]

  • Drying & Reweighing:

    • Remove samples, rinse with distilled water (or wipe excess oil).[1]

    • Dry in a vacuum oven at 40°C for 24 hours to remove absorbed simulant.[1]

    • Weigh final mass (

      
      ).[1]
      
  • Calculation:

    
    [1]
    
  • Advanced Analysis (GC-MS):

    • Analyze the simulant fluid using GC-MS to confirm the leached mass is indeed TMCHP and not additives.

    • GC Column: DB-5ms or equivalent non-polar column.[1]

    • Temperature Program: 100°C (1 min) → 20°C/min → 300°C (hold 5 min). TMCHP elutes later than DEHP due to ring structure.[1]

Protocol C: Biocompatibility & Cytotoxicity Screening

Objective: Preliminary safety assessment for medical device qualification (ISO 10993-5).[1]

Cell Line: L929 Mouse Fibroblasts (Standard for ISO testing).

  • Extraction:

    • Incubate PVC/TMCHP sample in MEM culture medium (6cm²/mL) at 37°C for 24 hours.[1]

  • Exposure:

    • Apply the extract to a sub-confluent monolayer of L929 cells.[1]

    • Include Positive Control (0.1% Zinc Diethyldithiocarbamate) and Negative Control (HDPE extract).[1]

  • Viability Assay (MTT):

    • After 24h exposure, add MTT reagent.[1]

    • Measure absorbance at 570nm.[1]

    • Pass Criteria: Viability > 70% relative to negative control.[1]

Part 4: Data Interpretation & Decision Matrix

Use the following logic flow to interpret your results:

DecisionMatrix Start Start Evaluation Hardness Check Hardness Efficiency (Shore A vs PHR) Start->Hardness Pass_Hardness Comparable to DEHP? Hardness->Pass_Hardness Migration Check Migration (Weight Loss %) Pass_Migration < 1.5% Loss (Oil)? Migration->Pass_Migration Tox Check Cytotoxicity (ISO 10993-5) Pass_Tox Viability > 70%? Tox->Pass_Tox Pass_Hardness->Migration Yes Result_Fail Reformulate / Reject Pass_Hardness->Result_Fail No (Too Brittle) Pass_Migration->Tox Yes Pass_Migration->Result_Fail No (Leaches) Result_Good Viable Candidate Proceed to Pilot Pass_Tox->Result_Good Yes Pass_Tox->Result_Fail No (Toxic)

Figure 2: Decision matrix for qualifying TMCHP in medical applications.

References

  • European Chemicals Agency (ECHA). (2023).[1] Substance Information: Bis(3,3,5-trimethylcyclohexyl) phthalate.[1][3][4][5][6][7] Retrieved from [1]

  • International Organization for Standardization (ISO). (2016).[1] ISO 177:2016 Plastics — Determination of migration of plasticizers.[1] Retrieved from [1]

  • ASTM International. (2012).[1] ASTM D2199-82(2007) Standard Test Method for Measurement of Plasticizer Migration from Vinyl Fabrics to Lacquers.[1] Retrieved from [1]

  • Scientific Committee on Emerging and Newly Identified Health Risks (SCENIHR). (2016).[1] Opinion on the safety of medical devices containing DEHP-plasticized PVC or other plasticizers. European Commission.[1] Retrieved from [1]

  • BenchChem. (2025).[1] Application Notes for High Molecular Weight Plasticizers in Medical Devices. Retrieved from [1]

Sources

Application Note: Formulation and Characterization of High-Performance Polyvinyl Chloride (PVC) Blends Using Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of flexible Polyvinyl Chloride (PVC) for high-performance applications—such as Class III medical devices, automotive interiors, and extreme-environment cabling—demands plasticizers that offer exceptional thermal stability and near-zero migration. Traditional orthophthalates, such as Di(2-ethylhexyl) phthalate (DEHP), are increasingly restricted due to their high volatility and propensity to leach out of the polymer matrix.

This application note details the validated protocols for compounding PVC with Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate (BTCP) . By leveraging the immense steric bulk of the cis-3,3,5-trimethylcyclohexyl rings, this specialty plasticizer drastically reduces the diffusion coefficient within the PVC matrix, yielding a highly durable, migration-resistant blend.

Mechanistic Insights: The Role of Steric Hindrance in Plasticization

Plasticization of PVC relies on the "Free Volume Theory," where plasticizer molecules interpose themselves between rigid polymer chains, neutralizing strong dipole-dipole interactions between carbon-chlorine bonds and lowering the glass transition temperature (


).

While linear or lightly branched plasticizers (like DEHP) easily penetrate the matrix, they also easily diffuse out. BTCP (CAS: 37832-65-8), characterized by a molecular weight of 414.59 g/mol and a high partition coefficient (PubChem CID 98024), operates differently. The bulky cis-3,3,5-trimethylcyclohexyl moieties create significant steric hindrance. Once integrated into the PVC matrix under high heat and shear, these bulky groups act as structural "anchors." They expand the free volume to provide flexibility, but their massive cross-sectional area physically prevents the molecule from migrating through the interstitial spaces of the polymer network. This mechanism is critical for medical applications where plasticizer leaching into intravenous fluids or blood must be prevented (CPSC Toxicity Review, 2010).

Mechanism A Rigid PVC Matrix (High Tg, Strong Dipoles) B Addition of BTCP (Bulky Cyclohexyl Groups) A->B C Steric Hindrance & Free Volume Expansion B->C D Flexible PVC Blend (Low Tg, High Mobility) C->D E Low Migration Rate (Entanglement & Bulk) D->E

Mechanistic pathway of PVC plasticization and migration resistance using bulky cyclic phthalates.

Materials and Reagents

  • Polymer Matrix: PVC Suspension Resin (K-value 70–72, highly porous).

  • Plasticizer: Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate (Purity

    
     98%).
    
  • Thermal Stabilizer: Calcium/Zinc (Ca/Zn) mixed metal stearate (2 phr).

  • Lubricant: Stearic acid (0.5 phr).

Experimental Workflows & Protocols

To ensure reproducibility, the following protocol acts as a self-validating system. Each phase contains specific observable endpoints to confirm the success of the physical transformations.

Phase 1: Dry Blending (High-Shear Mixing)
  • Preparation: Weigh 100 parts per hundred resin (phr) of PVC powder into a high-shear planetary mixer. Add 2 phr Ca/Zn stabilizer and 0.5 phr stearic acid.

  • Initial Heating: Initiate mixing at 500 RPM. Rely on frictional heat to raise the internal temperature.

  • Plasticizer Injection: Upon reaching 80°C , slowly inject 40 phr of BTCP over 3 minutes.

    • Causality: At 80°C, the PVC primary particles expand, and their surface porosity increases. This allows capillary action to draw the highly viscous, bulky BTCP molecules deep into the resin grains rather than pooling on the surface.

  • Absorption Validation: Continue mixing until the temperature reaches 100°C .

    • Self-Validation Check: The mixture must transition from a cohesive, wet clump into a free-flowing, dry powder. If the powder remains wet, the plasticizer has not fully absorbed, indicating insufficient porosity in the chosen PVC grade.

  • Cooling: Reduce speed to 100 RPM and cool the jacket to drop the mixture temperature to 40°C to prevent premature agglomeration.

Phase 2: Melt Compounding (Twin-Screw Extrusion)
  • Setup: Feed the dry blend into a co-rotating twin-screw extruder (L/D ratio 36:1).

  • Temperature Profile: Set the barrel zones to: Zone 1 (140°C), Zone 2 (160°C), Zone 3 (175°C), Die (180°C).

  • Extrusion: Maintain a screw speed of 150 RPM.

    • Causality: The high shear forces in the kneading blocks physically disrupt the PVC crystallites. This thermodynamic energy is required to force the sterically hindered cis-3,3,5-trimethylcyclohexyl groups to interpose between the polymer chains, fully solvating the matrix.

  • Pelletization: Extrude the melt through a strand die, cool immediately in a water bath, and pelletize.

Phase 3: Specimen Preparation (Compression Molding)
  • Preheating: Preheat a hydraulic compression press to 170°C. Place 50g of the pelletized compound into a 150 x 150 x 2 mm steel mold.

  • Melting Phase: Apply contact pressure (0.5 MPa) for 3 minutes.

    • Causality: This allows uniform melting without inducing residual shear stress, which could artificially warp mechanical test results.

  • Consolidation: Ramp the pressure to 15 MPa for 5 minutes to eliminate micro-voids.

  • Cooling Phase: Cool the mold under full pressure (15 MPa) to 40°C at a rate of 15°C/min.

    • Self-Validation Check: Cooling under pressure prevents polymer chain relaxation and shrinkage, ensuring dimensionally stable plaques for accurate ASTM testing.

Workflow Step1 Phase 1: Dry Blending High-speed mixer (80-100°C) Goal: Homogeneous powder & absorption Step2 Phase 2: Melt Compounding Twin-screw extruder (160-180°C) Goal: Solvation & matrix formation Step1->Step2 Step3 Phase 3: Compression Molding Hydraulic press (170°C, 15 MPa) Goal: Standardized test plaques Step2->Step3 Step4 Phase 4: Characterization Tensile, Migration, TGA Goal: Quality Control & Validation Step3->Step4

Step-by-step experimental workflow for the preparation and evaluation of plasticized PVC blends.

Quality Control & Characterization (Data Presentation)

To validate the efficacy of BTCP against industry standards, the formulated plaques are subjected to rigorous mechanical and migration testing. Because of its steric bulk, BTCP yields a slightly stiffer blend (higher


) than DEHP at the same loading level, but offers vastly superior retention properties.

Table 1: Comparative Performance Metrics (Standardized Formulation: 100 phr PVC, 40 phr Plasticizer)

PropertyDEHP (Standard)BTCP (Specialty)Test StandardCausality / Implication
Tensile Strength (MPa) ~18.5~21.0ASTM D638Bulky rings increase intermolecular friction, yielding higher strength.
Elongation at Break (%) ~320~280ASTM D638Reduced chain mobility due to steric hindrance lowers ultimate elongation.
Volatility (% loss, 100°C/24h) 1.2< 0.2ASTM D1203High molecular weight and bulk prevent evaporation at high temperatures.
Hexane Extraction (% loss) 8.51.8ASTM D1239Geometric entanglement prevents solvent from leaching the plasticizer.
Glass Transition (

, °C)
-25-15DSCLess efficient free-volume expansion per molecule requires slightly higher loading for equivalent softness.

Conclusion

The integration of Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate into PVC matrices requires careful control of compounding temperatures and shear rates to overcome the molecule's inherent steric hindrance. However, once properly solvated, the resulting blend exhibits exceptional resistance to migration and volatilization, making it a superior candidate for stringent medical and industrial applications where plasticizer retention is paramount.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 98024: 1,2-Benzenedicarboxylic acid, 1,2-bis(3,3,5-trimethylcyclohexyl) ester." PubChem. Available at: [Link]

  • U.S. Consumer Product Safety Commission (CPSC). "Toxicity Review for Di-n-octyl Phthalate (DNOP) and Alternatives." CPSC Regulatory Reports, 2010. Available at: [Link]

Solid-phase extraction (SPE) protocols for phthalate analysis in water samples

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Solid-Phase Extraction (SPE) Protocols for Trace Phthalate Analysis in Aqueous Matrices

Introduction & Analytical Scope

Phthalic acid esters (PAEs), commonly known as phthalates, are ubiquitous plasticizers and recognized endocrine-disrupting chemicals (EDCs). Due to their widespread use in polyvinyl chloride (PVC) products, they continuously leach into environmental surface waters and drinking water systems. Regulatory frameworks mandate the strict monitoring of semivolatile organic compounds (SVOCs), including PAEs, at sub-parts-per-billion (ppb) levels, as outlined in 1[1].

This application note provides a comprehensive, self-validating Solid-Phase Extraction (SPE) protocol designed to isolate and preconcentrate phthalates from aqueous matrices prior to GC-MS or LC-MS/MS analysis. By replacing traditional liquid-liquid extraction (LLE), SPE offers superior recovery, reduced solvent consumption, and automation compatibility.

Mechanistic Principles of Sorbent Selection

Phthalates exhibit a wide range of polarities, from the relatively hydrophilic Dimethyl phthalate (DMP, Log Kow ~1.6) to the highly lipophilic Di-n-octyl phthalate (DnOP, Log Kow ~8.1). The choice of SPE sorbent dictates the success of the extraction:

  • Traditional Silica-Based C18: Relies purely on hydrophobic (van der Waals) interactions. While effective for lipophilic PAEs (like DEHP), C18 sorbents are prone to "dewetting." If the cartridge accidentally runs dry under vacuum, the alkyl chains collapse, leading to a catastrophic loss of retention for polar analytes.

  • Polymeric HLB (Hydrophilic-Lipophilic Balance): The modern gold standard is a macroporous copolymer (e.g., N-vinylpyrrolidone and divinylbenzene), such as those used in2[2]. The lipophilic divinylbenzene backbone strongly retains hydrophobic phthalates, while the hydrophilic N-vinylpyrrolidone moiety ensures excellent wettability and retention of polar phthalates. Crucially, polymeric sorbents maintain high recovery rates even if the sorbent bed runs dry.

The Critical Challenge: Managing the "Phthalate Blank"

The primary mode of failure in trace phthalate analysis is not instrumental sensitivity, but background contamination. Phthalates are ubiquitous in laboratory air, plastic consumables, and solvent impurities.

  • Glassware Decontamination: All glassware must be baked at 400°C for a minimum of 4 hours to volatilize residual PAEs.

  • Plastic Exclusion: Absolutely no plastic components (pipette tips, PTFE tubing with plasticizers, polypropylene tubes) may contact the sample or extract. SPE cartridges must utilize glass barrels with Teflon (PTFE) frits[2].

  • Solvent Purity: Only pesticide-grade or MS-grade solvents must be used.

Experimental Workflow

SPE_Phthalates N1 1. Sample Pre-treatment Adjust pH < 2, Add Surrogates N2 2. Sorbent Conditioning 5 mL MTBE/MeOH -> 5 mL H2O N1->N2 Proceed to SPE N3 3. Sample Loading Pass 1L sample at 10 mL/min N2->N3 Maintain wet bed N4 4. Interference Wash 3 mL 5% MeOH in H2O N3->N4 Discard flow-through N5 5. Sorbent Drying Vacuum/N2 for 10 min N4->N5 Purge polar matrix N6 6. Target Elution 5 mL Ethyl Acetate / DCM N5->N6 Ensure complete dryness N7 7. Concentration & Analysis Evaporate, Reconstitute, GC-MS N6->N7 Collect target eluate

SPE workflow for trace phthalate analysis in aqueous samples.

Detailed Experimental Protocol (Self-Validating System)

This methodology incorporates built-in quality control gates to ensure data integrity at every phase of the extraction.

Step 5.1: Sample Preparation & Surrogate Addition

  • Collect 1.0 L of the aqueous sample in a pre-baked amber glass bottle.

  • Adjust the sample pH to < 2.0 using 6 N HCl. Causality: While phthalates are neutral, acidification preserves the sample against microbial degradation and suppresses the ionization of acidic matrix interferences, preventing their co-extraction.

  • Self-Validation Gate 1 (Surrogate): Spike the sample with 50 µL of a Surrogate Standard mix (e.g., Bis(2-ethylhexyl) phthalate-d4 at 1.0 µg/mL). This internal check validates the extraction efficiency of the specific sample matrix. Recovery must fall between 70–130%.

Step 5.2: Sorbent Conditioning

  • Mount a 5 cc (200 mg) Polymeric HLB glass cartridge onto a glass vacuum manifold.

  • Elute 5 mL of 10% Methanol in Methyl tert-butyl ether (MTBE), followed by 5 mL of pure Methanol to solvate the polymer bed and remove any manufacturing impurities.

  • Equilibrate with 5 mL of Reagent Water.

Step 5.3: Sample Loading

  • Apply the 1.0 L sample to the cartridge under a controlled vacuum.

  • Maintain a flow rate of 10–15 mL/min. Causality: Exceeding this flow rate reduces the residence time of the analytes within the sorbent pores, leading to breakthrough of the more hydrophilic phthalates like DMP.

Step 5.4: Interference Wash & Drying

  • Wash the cartridge with 5 mL of 5% Methanol in Reagent Water. Causality: This selectively elutes highly polar matrix components (salts, humic acids) without disrupting the hydrophobic interactions holding the PAEs.

  • Apply full vacuum (approx. 15-20 in Hg) or a stream of high-purity nitrogen for 10 minutes to completely dry the sorbent bed. Causality: Residual water will form a biphasic system with the elution solvent, drastically reducing the elution efficiency of lipophilic phthalates.

Step 5.5: Target Elution & Reconstitution

  • Elute the retained phthalates using 5 mL of Ethyl Acetate, followed by 5 mL of Dichloromethane (DCM). Allow the solvent to soak the bed for 1 minute before drawing it through.

  • Pass the eluate through a pre-baked anhydrous sodium sulfate column to remove trace moisture.

  • Evaporate the extract to near dryness under a gentle nitrogen stream and reconstitute to exactly 1.0 mL in Hexane (for GC-MS) or Methanol (for LC-MS/MS).

  • Self-Validation Gate 2 (Internal Standard): Add 10 µL of an Internal Standard (e.g., Phenanthrene-d10). This corrects for any variabilities in autosampler injection volume and instrument response.

Quantitative Data & Performance Metrics

When executed correctly, this protocol yields robust recoveries and exceptional sensitivity. The table below summarizes typical performance metrics for priority phthalates using a polymeric HLB sorbent coupled with GC-MS (SIM mode), reflecting standards observed in3[3] and 4[4].

AnalyteAbbreviationLog KowMean Recovery (%)RSD (%)LOQ (ng/L)
Dimethyl phthalateDMP1.6192.47.123.6
Diethyl phthalateDEP2.4296.86.515.2
Dibutyl phthalateDBP4.45101.25.65.6
Benzyl butyl phthalateBBP4.7798.54.84.2
Bis(2-ethylhexyl) phthalateDEHP7.6097.68.68.6
Di-n-octyl phthalateDnOP8.0694.39.110.5

Note: Limit of Quantitation (LOQ) values are highly dependent on the strict management of the Laboratory Reagent Blank (LRB). If DEHP is detected in the LRB at >1/3 the LOQ, the extraction batch must be invalidated.

References

1.[1] US Environmental Protection Agency (EPA). Method 525.3 Determination of Semivolatile Organic Chemicals in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/ Mass Spectrometry (GC/MS). epa.gov. 1 2.[2] Waters Corporation. [ Care and Use ManUal ] Oasis HLB Glass Cartridges. waters.com. 2 3.[3] MDPI. Extraction of Phthalic Acid Esters and Di(2-ethylhexyl) Adipate from Tap and Waste Water Samples Using Chromabond® HLB as Sorbent Prior to Gas Chromatography-Mass Spectrometry Analysis. mdpi.com. 3 4.[4] Agilent Technologies. Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. agilent.com. 4

Sources

Advanced Application Note: Catalytic Esterification of Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

Bis(cis-3,3,5-trimethylcyclohexyl) phthalate (CAS: 245652-81-7) is a specialized high-molecular-weight phthalate ester. Unlike commoditized plasticizers (e.g., DEHP, DINP), this molecule incorporates a bulky, cycloaliphatic alcohol moiety—cis-3,3,5-trimethylcyclohexanol .

The synthesis presents a distinct challenge: Steric Hindrance . The secondary hydroxyl group on the 3,3,5-trimethylcyclohexane ring is sterically crowded, reducing nucleophilic attack efficiency on the phthalic anhydride carbonyls. Furthermore, the cis-conformation must be preserved, requiring reaction conditions that minimize acid-catalyzed elimination (dehydration to olefins) or thermal isomerization.

This guide details two validated protocols:

  • Method A: Organometallic Catalysis (Titanate): The industrial "Gold Standard" for high-purity, low-color esters. It avoids strong acidic conditions, preserving the alcohol's integrity.

  • Method B: Brønsted Acid Catalysis (p-TSA): A robust, rapid bench-scale method using azeotropic distillation.

Reaction Chemistry & Mechanism

The reaction is a two-step reversible esterification.

  • Ring Opening: Rapid nucleophilic attack by the alcohol on Phthalic Anhydride to form the Monoester (Half-ester).

  • Condensation: Slow, sterically hindered conversion of the Monoester to the Diester, requiring water removal to drive equilibrium (Le Chatelier’s principle).

Reaction Scheme Visualization

The following diagram illustrates the pathway and the critical water-removal equilibrium.

ReactionPathway PA Phthalic Anhydride Mono Monoester Intermediate (Half-Phthalate) PA->Mono Fast Ring Opening (k1) ROH cis-3,3,5-Trimethylcyclohexanol (Excess) ROH->Mono Di Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate Mono->Di Slow Condensation (k2, Catalyst Required) Water H2O (Removed) Mono->Water -H2O Catalyst Catalyst (Ti(OiPr)4 or p-TSA) Catalyst->Mono Activates Carbonyl

Caption: Reaction pathway from anhydride to diester. Step 2 is the rate-limiting step governed by steric factors.

Critical Material Attributes (CMA)

ReagentCAS No.[1][2][3][4]MW ( g/mol )RoleCritical Specification
Phthalic Anhydride 85-44-9148.11ElectrophileFlake form, >99.5% purity. Free of phthalic acid.
cis-3,3,5-Trimethylcyclohexanol 933-48-2142.24Nucleophile>98% cis-isomer . Presence of trans isomer or ketones will lower yield.
Titanium(IV) Isopropoxide 546-68-9284.22Catalyst (Method A)Moisture sensitive. Handle under N2.
p-Toluenesulfonic Acid (p-TSA) 104-15-4172.20Catalyst (Method B)Monohydrate form is acceptable if water is removed azeotropically.
Xylene 1330-20-7106.17EntrainerIsomeric mixture, sulfur-free.

Method A: Organometallic Catalysis (Titanate)

Best For: High purity, low color, scale-up, and acid-sensitive substrates.

Rationale

Titanates (e.g., Titanium tetraisopropoxide, TIPT) function as Lewis acids. They coordinate with the carbonyl oxygen and the alcohol, facilitating esterification at neutral pH. This prevents the dehydration of the tertiary carbons on the trimethylcyclohexyl ring.

Protocol
  • Setup: Equip a 500 mL 3-neck round-bottom flask with:

    • Mechanical stirrer (Teflon paddle).

    • Dean-Stark trap topped with a reflux condenser.

    • Nitrogen inlet (subsurface sparge preferred).

    • Thermocouple well.

  • Charging:

    • Charge Phthalic Anhydride (74.1 g, 0.50 mol) .

    • Charge cis-3,3,5-Trimethylcyclohexanol (170.7 g, 1.20 mol) . Note: 20% molar excess is crucial to drive kinetics.

    • Add Xylene (40 mL) as an azeotropic entrainer.

  • Inerting: Purge system with Nitrogen for 10 mins. Maintain a slow bleed throughout.

  • Heating (Stage 1): Heat to 150°C . The mixture will melt and become homogeneous.

  • Catalyst Addition: Once at 150°C, inject Titanium(IV) Isopropoxide (0.45 mL, ~0.3 wt% of PA) via syringe.

  • Reaction (Stage 2):

    • Ramp temperature to 180°C - 190°C .

    • Vigorous reflux is required. Water will collect in the Dean-Stark trap.

    • Monitor: Acid Value (AV). Target AV < 0.5 mg KOH/g.

    • Duration: Typically 6–10 hours due to steric hindrance.

  • Workup (Hydrolysis):

    • Cool to 90°C.

    • Add 2% aqueous NaOH (50 mL) to hydrolyze the titanate catalyst and neutralize residual monoester. Stir for 20 mins.

    • Filter the precipitated Titanium dioxide (TiO2) or wash in a separatory funnel.

  • Stripping: Distill off excess alcohol and xylene under high vacuum (1–5 mbar) at 160°C.

Method B: Brønsted Acid Catalysis (p-TSA)

Best For: Rapid bench-scale synthesis where slight discoloration is acceptable.

Rationale

p-TSA provides protons to protonate the carbonyl oxygen, making it highly electrophilic. While faster, it carries a risk of dehydrating the alcohol to trimethylcyclohexene.

Protocol
  • Setup: Same as Method A.

  • Charging:

    • Charge Phthalic Anhydride (74.1 g, 0.50 mol) .

    • Charge cis-3,3,5-Trimethylcyclohexanol (156.5 g, 1.10 mol) .

    • Charge p-TSA Monohydrate (1.5 g, ~1.0 wt% of PA) .

    • Charge Toluene (100 mL) . Note: Toluene boils lower (110°C) than xylene, protecting the alcohol, but reaction times will be longer.

  • Reaction:

    • Heat to reflux (~115°C - 125°C ).

    • Continuously remove water via Dean-Stark.

    • Monitor water evolution.[5] Theoretical water yield: ~9 mL.

  • Neutralization:

    • Once water evolution ceases (approx. 8-12 hours), cool to room temperature.

    • Wash organic layer with 5% NaHCO3 (2 x 50 mL) to remove catalyst and monoester.

    • Wash with Brine (50 mL) .

  • Isolation: Dry organic layer over MgSO4, filter, and rotary evaporate solvent. High vacuum strip to remove trace alcohol.

Analytical Validation & QC

TestMethodAcceptance Criteria
Acid Value (AV) Titration (ASTM D1045)< 0.1 mg KOH/g
Purity (GC-FID) Agilent DB-1 or HP-5 Column> 98.0% Area
Color (APHA) ASTM D1209< 50 Pt-Co units (Method A)
Water Content Karl Fischer< 0.1%
Experimental Workflow Diagram

Workflow Start Start: Reagent Charging (PA + Excess Alcohol) Heat Heat to Melt (140°C) Inert Atmosphere Start->Heat CatAdd Add Catalyst (Titanate or p-TSA) Heat->CatAdd Reflux Reflux & Water Removal (Dean-Stark / Azeotrope) CatAdd->Reflux Check Check Acid Value (AV) Is AV < 0.5? Reflux->Check Check->Reflux No (Continue) Neut Neutralization / Catalyst Hydrolysis Check->Neut Yes (Complete) Strip Vacuum Stripping (Remove Excess Alcohol) Neut->Strip Final Final Product Bis(cis-3,3,5-TMCH) Phthalate Strip->Final

Caption: Step-by-step experimental workflow for catalytic esterification.

References

  • Tokyo Chemical Industry (TCI). (n.d.). Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate Product Specifications. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). cis-3,3,5-Trimethylcyclohexanol Properties. NIST Chemistry WebBook, SRD 69.[6] Retrieved from

  • Kulawska, M., et al. (2011).[7] Kinetic investigations on the esterification of phthalic anhydride with higher aliphatic alcohols. Reaction Kinetics, Mechanisms and Catalysis. Retrieved from

  • Patil, M.S., et al. (2010).[8] Esterification of phthalic anhydride with n-Butanol using eco-friendly solid acid catalyst. Current World Environment. Retrieved from

  • Zekri, N., et al. (2016).[9] Synthesis of phthalate plasticizers using functionalized dicationic ionic liquids. Journal of Chemical Sciences. Retrieved from

Sources

Troubleshooting & Optimization

Improving reaction yield in the synthesis of Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Esterification Workflows. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic bottlenecks encountered when synthesizing highly hindered esters.

The synthesis of Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate (CAS: 245652-81-7) presents unique challenges. Because cis-3,3,5-trimethylcyclohexanol is a bulky secondary alcohol, its esterification with phthalic anhydride is highly susceptible to stalling, poor yields, and side reactions[1]. This guide will walk you through the causality of these issues and provide field-proven, self-validating protocols to ensure high-yield synthesis.

Reaction Pathway & Kinetic Bottlenecks

Workflow PA Phthalic Anhydride (Limiting Reagent) Mono Monoester Intermediate (Fast Formation) PA->Mono Step 1: Ring Opening (Exothermic, Uncatalyzed) Alc cis-3,3,5-Trimethylcyclohexanol (Bulky Secondary Alcohol) Alc->Mono Step 1: Ring Opening (Exothermic, Uncatalyzed) Diester Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate (Target Product) Alc->Diester 2nd Equivalent Mono->Diester Step 2: Esterification (Slow, Sterically Hindered) Water H₂O Byproduct Diester->Water Azeotropic Removal (Dean-Stark) Cat Acid Catalyst (p-TsOH / Sulfamic Acid) Cat->Mono Protonates Carbonyl Lowers Activation Energy

Reaction pathway for Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate highlighting the kinetic bottleneck.

Troubleshooting Guides & FAQs

Q1: Why does my reaction stall at ~50% conversion, leaving a mixture of monoester and unreacted alcohol? A1: The synthesis of phthalate diesters proceeds via a distinct two-step mechanism[2]. The first step is the nucleophilic attack of the alcohol on the highly reactive cyclic anhydride, which rapidly yields the monoester without the need for a catalyst[3]. However, the second step—esterification of the monoester's carboxylic acid group—is notoriously slow. The trimethyl groups on the cyclohexane ring create severe steric shielding around the hydroxyl group. This steric clash significantly raises the activation energy required for the second equivalent of alcohol to attack the protonated carbonyl of the monoester. To overcome this, you must apply higher thermal energy and strictly remove water to drive the equilibrium forward.

Q2: How do I manipulate the reaction conditions to overcome this steric hindrance? A2: Esterification is a reversible equilibrium reaction. According to Le Chatelier's principle, you must manipulate the concentrations and thermodynamics:

  • Molar Excess: Do not use a stoichiometric 1:2 ratio. Use a 1:2.8 ratio of phthalic anhydride to alcohol. The excess alcohol increases the collision frequency with the sterically hindered monoester.

  • Thermal Energy via Solvent Selection: Utilize a Dean-Stark trap with an azeotropic solvent. Because of the steric hindrance, the reaction requires temperatures between 130°C and 180°C to surpass the activation barrier[4]. Therefore, xylene (b.p. ~140°C) is superior to toluene (b.p. 110°C) as the entrainer.

Q3: What is the optimal catalyst to maximize yield while minimizing side reactions? A3: Traditional protocols often use sulfuric acid, but it is too harsh for secondary alcohols and catalyzes E1 dehydration, converting your valuable cis-3,3,5-trimethylcyclohexanol into 3,3,5-trimethylcyclohexene. This destroys your stoichiometry and darkens the product. Instead, use p-Toluenesulfonic acid (p-TsOH) or Sulfamic acid . Sulfamic acid is an eco-friendly, solid-acid catalyst that has been proven highly effective for phthalic anhydride esterifications, achieving up to 89% conversion with hindered alcohols while being easily recoverable via filtration[5].

Q4: How can I purify the highly viscous diester from the excess unreacted alcohol? A4: Bis(cis-3,3,5-trimethylcyclohexyl) phthalate is a heavy, viscous oil with a high molecular weight (414.59 g/mol )[6]. Standard vacuum distillation will cause thermal degradation of the diester. Since cis-3,3,5-trimethylcyclohexanol is relatively volatile compared to the product, steam distillation is the most effective purification method. Passing live steam through the crude mixture will selectively co-distill the unreacted alcohol and any residual non-polar solvent.

Quantitative Data: Parameter Optimization

ParameterStandard ConditionOptimized ConditionMechanistic Rationale
Molar Ratio (Anhydride:Alcohol) 1:2 (Stoichiometric)1:2.8 (Excess Alcohol)Drives the equilibrium of the sterically hindered second step forward via Le Chatelier's principle[4].
Azeotropic Solvent Toluene (b.p. 110°C)Xylene (b.p. ~140°C)Provides higher thermal energy to overcome the massive activation barrier caused by the bulky trimethyl groups.
Catalyst Sulfuric Acid (H₂SO₄)Sulfamic Acid (6 wt%)Prevents E1 dehydration of the secondary alcohol while maintaining high acidity for carbonyl protonation[5].
Purification Vacuum DistillationSteam DistillationSelectively co-distills the volatile alcohol without thermally degrading the heavy diester product.

Self-Validating Experimental Protocol

This methodology is designed with built-in validation checkpoints to ensure the integrity of the synthesis at every stage.

Phase 1: Reaction Setup & Azeotropic Distillation

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add Phthalic Anhydride (0.1 mol, 14.8 g) and cis-3,3,5-trimethylcyclohexanol (0.28 mol, 39.8 g).

  • Add 100 mL of Xylene and 1.5 g of Sulfamic acid catalyst.

  • Heat the mixture to reflux (approx. 145°C) using a heating mantle.

  • Validation Checkpoint (Kinetics): Monitor the water collection in the Dean-Stark trap. Calculate the theoretical water yield (1.8 mL for a 0.1 mol scale). The reaction is strictly validated as complete only when the aqueous phase in the trap matches this theoretical volume (typically 6-8 hours)[2].

Phase 2: Workup & Neutralization 5. Cool the reaction mixture to 60°C. Filter out the solid sulfamic acid catalyst[5]. 6. Transfer the organic filtrate to a separatory funnel. Wash with 5% aqueous Na₂CO₃ (2 x 50 mL), followed by brine (50 mL). 7. Validation Checkpoint (Purity): The Na₂CO₃ wash acts as a chemical filter. Any unreacted monoester (which contains a free carboxylic acid) will be deprotonated and partitioned into the aqueous layer. If the aqueous layer foams significantly, incomplete conversion occurred. This step ensures the organic layer contains only the neutral diester.

Phase 3: Purification via Steam Distillation 8. Transfer the neutralized organic layer to a steam distillation apparatus. 9. Pass live steam through the mixture to strip off the xylene and the excess cis-3,3,5-trimethylcyclohexanol. Continue until the distillate runs clear and lacks the characteristic camphor-like odor of the alcohol. 10. Extract the remaining heavy residue with ethyl acetate, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the pure Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate[6].

References

1.[6] PureSynth. Bis(Cis-335-Trimethylcyclohexyl) Phthalate 98.0%(GC). 6 2. TCI Chemicals. Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate 245652-81-7. Link 3.[4] Academia.edu. Esterification of phthalic anhydride with n-Butanol using eco-friendly solid acid catalyst-sulfamic acid. 4 4.[3] Asian Journal of Chemistry. Reactions of Phthalic Anhydride with Alcohols. 3 5.[5] Current World Environment. Esterification of phthalic anhydride with n-Butanol using eco-friendly solid acid catalyst-sulfamic acid.5 6.[1] GovInfo. Federal Register, Volume 63 Issue 121 (Wednesday, June 24, 1998). 1 7.[2] ResearchGate. Kinetic investigations on the esterification of phthalic anhydride with n-heptyl, n-nonyl or n-undecyl alcohol over sulfuric acid catalyst. 2

Sources

Technical Support Center: Troubleshooting Steric Hindrance in Trimethylcyclohexyl Esterification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for steric hindrance issues encountered during the esterification of trimethylcyclohexanol isomers (e.g., 3,3,5-trimethylcyclohexanol) and their derivatives. The bulky nature of the trimethylcyclohexyl group presents significant challenges to achieving high yields and purity. This resource is designed to provide both mechanistic understanding and practical, field-proven solutions to overcome these synthetic hurdles.

I. Frequently Asked Questions (FAQs)

Q1: Why is the esterification of trimethylcyclohexanol so challenging?

The primary difficulty arises from steric hindrance. The trimethylcyclohexyl group, particularly with methyl groups in axial positions, physically obstructs the approach of the carboxylic acid to the hydroxyl group. This steric bulk significantly slows down the reaction rate of traditional esterification methods like Fischer esterification.[1][2]

Q2: What are the common side reactions I should be aware of?

With sterically hindered tertiary alcohols like trimethylcyclohexanol, acid-catalyzed conditions can favor elimination (dehydration) to form alkenes over the desired esterification.[3] This is because the formation of a stable tertiary carbocation intermediate is a competing pathway.[3]

Q3: Are there general strategies to improve yields for sterically hindered esterifications?

Yes, the key strategies involve:

  • Activating the Carboxylic Acid: Instead of relying on protonating the alcohol, activating the carboxylic acid to make it a more potent electrophile is a highly effective approach.[4][5]

  • Utilizing Potent Catalysts: Specific catalysts can facilitate the reaction under milder conditions, minimizing side reactions.[6]

  • Optimizing Reaction Conditions: Factors like temperature, solvent, and reactant concentration play a crucial role and often require careful optimization.

II. Troubleshooting Guide: Specific Experimental Issues

This section addresses common problems encountered during the esterification of trimethylcyclohexanol and provides detailed, actionable solutions.

Problem 1: Low to no ester formation using standard Fischer Esterification.

Underlying Cause: Fischer esterification relies on an acid catalyst to protonate the carboxylic acid, making it more electrophilic for attack by the alcohol.[7][8] However, with a sterically bulky alcohol like trimethylcyclohexanol, the nucleophilic attack by the hydroxyl group is kinetically very slow. Furthermore, the required high temperatures and strong acid can lead to dehydration of the tertiary alcohol.[9]

Solutions & Protocols:

Solution A: Switch to a Milder, More Effective Coupling Reagent: The Steglich Esterification

The Steglich esterification is a powerful method for coupling sterically demanding substrates under mild conditions.[9][10] It utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. A nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP), is crucial for facilitating the acyl transfer to the hindered alcohol.[6][9]

Detailed Protocol: Steglich Esterification of 3,3,5-Trimethylcyclohexanol

  • To a stirred solution of the carboxylic acid (1.0 eq.), 3,3,5-trimethylcyclohexanol (1.2 eq.), and DMAP (0.1-0.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of DCC (1.2 eq.) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter off the precipitated dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mechanism of Steglich Esterification The key to the Steglich esterification's success with hindered substrates is the in-situ formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC. DMAP, being a stronger nucleophile than the hindered alcohol, attacks this intermediate to form a highly electrophilic N-acylpyridinium species.[9] This "active ester" is then readily attacked by the trimethylcyclohexanol, even with its significant steric bulk.

Steglich_Mechanism cluster_activation Carboxylic Acid Activation cluster_catalysis DMAP Catalysis cluster_esterification Ester Formation Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + DCC DCC DCC Acylpyridinium N-Acylpyridinium Ion (Active Ester) O_Acylisourea->Acylpyridinium + DMAP DMAP DMAP Ester Target Ester Acylpyridinium->Ester + Alcohol Alcohol Trimethyl- cyclohexanol DCU DCU (precipitate) Troubleshooting_Tree Start Low Yield in Trimethylcyclohexyl Esterification Check_Method Which method was used? Start->Check_Method Fischer Fischer Esterification Check_Method->Fischer Coupling Coupling Reagent (e.g., Steglich) Check_Method->Coupling Alkene_Check Alkene byproduct observed? Fischer->Alkene_Check Optimize_Coupling Optimize Coupling Conditions Coupling->Optimize_Coupling Switch_to_Steglich Switch to Steglich Esterification [26, 35] Alkene_Check->Switch_to_Steglich Yes Use_Yamaguchi Consider Yamaguchi Esterification for higher reactivity [9, 17] Alkene_Check->Use_Yamaguchi No Switch_to_Steglich->Optimize_Coupling Use_Yamaguchi->Optimize_Coupling Increase_DMAP Increase DMAP loading (to 0.5 eq.) Optimize_Coupling->Increase_DMAP Change_Solvent Change solvent (e.g., Toluene, THF) Optimize_Coupling->Change_Solvent Increase_Time_Temp Increase reaction time or temperature moderately Optimize_Coupling->Increase_Time_Temp Check_Reagents Ensure anhydrous conditions and pure reagents Optimize_Coupling->Check_Reagents

Caption: Troubleshooting Decision Tree.

III. Comparative Data on Esterification Methods

The following table summarizes the typical conditions and expected outcomes for different esterification methods when applied to sterically hindered alcohols.

MethodActivating AgentCatalystTypical ConditionsProsCons
Fischer Strong Acid (e.g., H₂SO₄)Strong AcidHigh Temp, Excess AlcoholInexpensive reagentsLow yield, alkene formation [1][3]
Steglich DCC or EDCDMAP (catalytic)Room Temp, Anhydrous DCMMild, good yields [9][10]DCU/EDU byproduct removal
Yamaguchi 2,4,6-Trichlorobenzoyl chlorideDMAP (stoichiometric)Room Temp, Anhydrous TolueneHighly effective for hindered substrates [11][12]Requires stoichiometric DMAP, reagent cost
Shiina 2-Methyl-6-nitrobenzoic anhydride (MNBA)DMAP or other nucleophilic catalystsRoom Temp, Slow AdditionHigh yields, mild conditions [13][14]Requires synthesis of MNBA

IV. References

  • Parenty, A., et al. (2013). Macrolactonizations in the Total Synthesis of Natural Products. Chemical Reviews. Available at: [Link]

  • Li, X. (2023). Modern Macrolactonization Techniques. Organic & Biomolecular Chemistry. Available at: [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Available at: [Link]

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • Chem-Station. (2009). Yamaguchi Macrolactonization. Available at: [Link]

  • Wikipedia. Shiina macrolactonization. Available at: [Link]

  • Wikipedia. Yamaguchi esterification. Available at: [Link]

  • Shiina, I., et al. (2002). A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride. Chemistry Letters. Available at: [Link]

  • KPU Pressbooks. Organic Chemistry II - 7.5 Esters. Available at: [Link]

  • Organic Chemistry Portal. Steglich Esterification. Available at: [Link]

  • PMC. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Available at: [Link]

  • Master Organic Chemistry. (2018). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

  • Chem LibreTexts. (2022). 21.6: Chemistry of Esters. Available at: [Link]

  • YouTube. (2024). CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). Available at: [Link]

  • YouTube. (2015). 10.2 Esterification/condensation reactions of alcohols and carboxylic acids (SL). Available at: [Link]

  • Science Ready. Reflux, Isolation and Purification of Esters – HSC Chemistry. Available at: [Link]

  • RSC Publishing. (2021). Green Chemistry. Available at: [Link]

  • Organic Chemistry Tutor. Carbodiimide-Mediated Coupling. Available at: [Link]

  • ScholarWorks @ UTRGV. The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. Available at: [Link]

  • YouTube. (2023). Steglich Esterification/ Keck Macrolactonization. Available at: [Link]

  • Grokipedia. Steglich esterification. Available at: [Link]

  • YouTube. (2023). Corey-Nicolaou macrolactonization reaction | Organic named reaction. Available at: [Link]

  • Chem-Station (ケムステ). (2009). 山口マクロラクトン化 Yamaguchi Macrolactonizaion. Available at: [Link]

  • とらおの有機化学. (2018). Yamaguchiマクロラクトン化はラクトン合成の名盤反応. Available at: [Link]

  • YouTube. (2020). 山口マクロラクトン化の反応機構. Available at: [Link]

  • 化学に関する情報を発信. (2022). 山口ラクトン化反応【Yamaguchi Esterification】. Available at: [Link]

Sources

Technical Support Center: Optimizing Chromatographic Separation of Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate and its related impurities. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during chromatographic separation. Our focus is on providing not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your method development and troubleshooting efforts.

Core Challenge: Isomer Separation and Contamination Control

The primary analytical challenge in the analysis of Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate is the separation of its geometric isomers, primarily the cis and trans forms, along with other potential process-related impurities.[1][2] Furthermore, like all phthalate analyses, success is critically dependent on rigorous contamination control, as these compounds are ubiquitous in the laboratory environment.[3][4] This guide will address both of these core challenges through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Method Selection & Initial Setup

Q1: Should I use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for analyzing Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate and its isomers?

Both GC and HPLC are viable techniques, and the best choice depends on your specific analytical needs, available instrumentation, and sample matrix.

  • Gas Chromatography (GC) , particularly when coupled with Mass Spectrometry (GC-MS), is often preferred for its high resolving power and sensitivity for many phthalates.[5] It excels at separating structurally similar isomers and provides mass spectral data for confident peak identification.[6]

  • High-Performance Liquid Chromatography (HPLC) , typically with UV or MS detection, is also effective. HPLC avoids the high temperatures of a GC inlet, which can be beneficial if there's concern about thermal degradation of the analyte or matrix components. It is also a very common technique for the analysis of isomeric mixtures.[7]

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Typical Column Mid-polarity fused silica capillary (e.g., 5% Phenyl Methylpolysiloxane)C18 Reverse-Phase
Strengths Excellent resolution for isomers, high sensitivity (especially with MS), robust established methods.[5]Avoids thermal degradation, versatile for various matrices, simpler sample preparation for liquids.[8]
Challenges Potential for analyte degradation at high temperatures, requires derivatization for some compounds (though not typically for this analyte).Mobile phase selection is critical for isomer resolution, can be susceptible to matrix effects.[9]
Best For High-resolution separation of cis/trans isomers, trace-level quantification, structural confirmation (with MS).Routine analysis, samples with thermally labile components, integration into existing LC workflows.

Q2: What are the most critical sources of background contamination in phthalate analysis, and how can I mitigate them?

Phthalate contamination is one of the most common reasons for inaccurate quantification.[3] The primary sources are plastic materials used in the lab.

  • Solvents & Reagents: Use only the highest purity solvents (e.g., HPLC or LC-MS grade) and test new bottles before use.[4] Water should be freshly purified (e.g., from a Milli-Q® system).

  • Lab Consumables:

    • Gloves: Avoid vinyl gloves; use nitrile gloves instead.[4]

    • Pipette Tips: Use certified phthalate-free pipette tips.[4]

    • Vials & Caps: Use glass vials with PTFE-lined septa.

    • Parafilm/Sealing Film: This is a major source of contamination. Use glass stoppers or pre-baked aluminum foil instead.[4]

  • Glassware: Whenever possible, use glassware instead of plastic. Implement a rigorous cleaning protocol involving a phosphate-free detergent wash, multiple rinses with tap and deionized water, a final rinse with high-purity solvent, and baking at a high temperature.[3]

  • Instrumentation: Contamination can arise from tubing, seals, and carryover from previous injections. A systematic flush with strong solvents is recommended.[4]

cluster_0 Contamination Troubleshooting Workflow Start High Phthalate Background Detected in Blank Solvent 1. Analyze Solvent Blank (Direct Injection) Start->Solvent Begin Investigation Consumables 2. Test Consumables (Vials, Pipette Tips) Solvent->Consumables If Solvent is Clean Remediate Isolate & Remediate Source (e.g., Replace Solvent, Use Phthalate-Free Consumables) Solvent->Remediate If Contaminated Glassware 3. Test Glassware (Extraction Blank) Consumables->Glassware If Consumables are Clean Consumables->Remediate If Contaminated System 4. Check GC/LC System (No Injection Run) Glassware->System If Glassware is Clean Glassware->Remediate If Contaminated System->Remediate If System is Clean, Source is Isolated System->Remediate If Contaminated

Caption: Workflow for systematically identifying the source of phthalate contamination.

Section 2: Gas Chromatography (GC) Troubleshooting

Q3: My cis/trans isomers are co-eluting or have poor resolution on my GC. What should I adjust?

Achieving baseline separation of geometric isomers is a common challenge.[10] Here is a logical approach to optimization.

  • Column Selection: The stationary phase is paramount. For complex phthalate mixtures, including isomers, mid-polarity columns often provide the best resolution. Columns like the Rtx-440 or Rxi-XLB have demonstrated excellent performance.[5][11] A standard 5% phenyl-methylpolysiloxane (e.g., DB-5ms) column is a good starting point, but may require significant optimization.[9]

  • Oven Temperature Program: A slow oven ramp rate (e.g., 5-10°C/min) gives the isomers more time to interact with the stationary phase, improving separation.[9] Introducing an isothermal hold just below the elution temperature of the isomer pair can also significantly enhance resolution.

  • Carrier Gas Flow Rate: Each column has an optimal linear velocity (flow rate) for maximum efficiency. Operating too far above or below this optimum will decrease resolution. Verify that you are using the optimal flow rate for your carrier gas (Helium or Hydrogen) and column dimensions.[9]

Q4: I'm observing peak tailing for my main analyte. What is the cause?

Peak tailing is often caused by active sites within the GC system that interact with the analytes.

  • Contaminated Injector Liner: The glass liner in the injector is a common site for the accumulation of non-volatile residues. These residues can create active sites. Regularly inspect and replace the injector liner.[3][12]

  • Column Contamination/Degradation: Non-volatile matrix components can accumulate at the head of the column. Trimming the first few centimeters of the column can often resolve this.[9]

  • Improper Column Installation: A poor cut on the column end or incorrect insertion depth into the injector or detector can cause tailing.

Section 3: High-Performance Liquid Chromatography (HPLC) Troubleshooting

Q5: How do I optimize the mobile phase to separate Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate isomers?

Mobile phase optimization is the key to resolving closely eluting compounds in HPLC.[9]

  • Organic Modifier: Acetonitrile often provides different selectivity and better resolution for phthalate isomers compared to methanol.[9] Start with a gradient using acetonitrile and water.

  • Gradient Slope: A shallow gradient is crucial. A slow, gradual increase in the organic solvent percentage over a longer period gives the isomers more opportunity to resolve. Experiment with different gradient slopes to find the optimum.[9]

  • Mobile Phase Additives: While not always necessary for phthalates, small amounts of acid (e.g., formic acid for MS compatibility or phosphoric acid for UV) can sometimes improve peak shape by controlling the ionization state of silanol groups on the column packing.[13]

Q6: My sample solvent is causing peak distortion (fronting or splitting). Why does this happen?

This is known as the "solvent effect" and occurs when the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the initial mobile phase.[9]

  • The Cause: The strong sample solvent carries the analyte band down the column too quickly at the beginning of the run, preventing it from focusing properly at the column head.

  • The Solution: Whenever possible, dissolve your sample and standards in the initial mobile phase composition.[9] If the sample's solubility requires a stronger solvent, inject the smallest possible volume to minimize the effect.

cluster_1 Chromatographic Optimization Logic Start Initial Analysis: Poor Resolution or Peak Shape Isomer Issue: Isomer Co-elution? Start->Isomer Tailing Issue: Peak Tailing? Isomer->Tailing No GC_Res GC: Decrease Temp Ramp Rate & Check Flow Rate Isomer->GC_Res Yes (GC) HPLC_Res HPLC: Use Shallower Gradient & Try Acetonitrile Isomer->HPLC_Res Yes (HPLC) GC_Tail GC: Check/Replace Inlet Liner & Trim Column Tailing->GC_Tail Yes (GC) HPLC_Tail HPLC: Check for Column Voids & Use Mobile Phase Modifier Tailing->HPLC_Tail Yes (HPLC) Solvent_Effect Issue: Peak Splitting/Fronting? Tailing->Solvent_Effect No End Optimized Separation GC_Res->End HPLC_Res->End GC_Tail->End HPLC_Tail->End Solvent_Sol Dissolve Sample in Initial Mobile Phase Solvent_Effect->Solvent_Sol Yes Solvent_Effect->End No Solvent_Sol->End

Caption: Decision-making workflow for common chromatographic troubleshooting steps.

Experimental Protocols

Protocol 1: Recommended Starting GC-MS Method

This protocol provides a robust starting point for the separation of Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate and its isomers.

ParameterRecommended ConditionRationale
GC Column DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)[9]A versatile, robust column suitable for a wide range of phthalates.
Injector Splitless Mode, Temperature: 280°C[9]Maximizes sensitivity for trace analysis.
Carrier Gas Helium or Hydrogen, Constant Flow at ~1.0 mL/min[14]Provides optimal efficiency for column dimensions.
Oven Program Initial: 80°C, hold 2 min. Ramp 1: 10°C/min to 220°C. Ramp 2: 25°C/min to 280°C, hold 5 min.[9]Initial hold for solvent focusing, slow ramp through elution range to improve isomer separation.
MS Transfer Line 280°CPrevents condensation of analytes.
Ion Source Temp 300°C[14]Ensures efficient ionization.
MS Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring characteristic ions (e.g., m/z 149 for general phthalates).[5]

Step-by-Step Methodology:

  • System Blank: Before any sample analysis, inject a solvent blank to ensure the system is free from contamination.

  • Standard Preparation: Prepare a stock solution of your reference standard in a high-purity solvent like hexane or ethyl acetate. Create a series of calibration standards from this stock.

  • Injection: Inject 1 µL of the standard or sample.

  • Data Acquisition: Acquire data in SIM mode, monitoring for the primary fragment ions of your target analyte and potential impurities.

  • Analysis: Integrate the peaks and use the calibration curve to quantify the analytes. Check for resolution between the cis and any suspected trans isomer peaks.

Protocol 2: Recommended Starting HPLC-UV Method

This protocol is a starting point for reverse-phase HPLC analysis.

ParameterRecommended ConditionRationale
HPLC Column C18, 150 x 4.6 mm, < 5 µm particle size[8]Industry standard for reverse-phase separation of non-polar compounds.
Mobile Phase A Water (HPLC Grade)[15]The weak solvent in the mobile phase system.
Mobile Phase B Acetonitrile (HPLC Grade)[15]The strong solvent; often provides better selectivity for isomers than methanol.
Gradient Start at 70% B, ramp to 100% B over 20 minutes, hold for 5 minutes.[15]A relatively shallow gradient to maximize resolution of closely eluting isomers.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°C[16]Maintains consistent retention times and can improve efficiency.
Injection Vol. 10 µLA typical injection volume; can be adjusted based on concentration.
UV Detection 225 nmA common wavelength for detecting the phthalate aromatic ring.[8]

Step-by-Step Methodology:

  • System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.

  • Standard Preparation: Prepare stock and calibration standards in the initial mobile phase (e.g., 70:30 Acetonitrile:Water) to prevent peak distortion.[9]

  • Injection: Inject standards followed by samples.

  • Data Analysis: Identify peaks based on retention time and quantify using the established calibration curve.

References

  • BenchChem Technical Support Team. (2025).
  • Restek Corporation. (2020).
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • Wang, L., et al. (2025). Targeted Gas Chromatography‐Mass Spectrometry Analysis of 31 Phthalates and Replacements: Method Optimization and Application to Edible Oils and Silicone Wristbands. PMC.
  • Agilent Technologies. (n.d.).
  • Adams, K., et al. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices.
  • Staples, C. A., et al. (2003). The Handbook of Environmental Chemistry, Volume 3, Part Q: Phthalate Esters.
  • Gnetti, L., et al. (2022). Development of a SPE-HPLC-PDA Method for the Quantification of Phthalates in Bottled Water and Their Gene Expression Modulation in a Human Intestinal Cell Model. MDPI.
  • Ranganadham, U. (2017). Method Development for Analysis of Phthalates by HPLC. OPUS Open Portal to University Scholarship.
  • Perera, H. N. M., et al. (2025). Optimization of High-Performance Liquid Chromatography (HPLC) Method for the Detection of Phthalate Acid Esters (PAEs).
  • SIELC Technologies. (n.d.). Separation of Bis(3-cyclohexylpropyl)
  • Restek Corporation. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance.
  • Ranganadham, U. (2017). Method Development for Analysis of Phthalates by HPLC.
  • U.S. Environmental Protection Agency. (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). EPA.
  • U.S. Environmental Protection Agency. (n.d.).
  • TCI Chemicals. (n.d.). Bis(cis-3,3,5-trimethylcyclohexyl)
  • Shodex. (n.d.). Bis(trans-3,3,5-trimethylcyclohexyl)
  • Sigma-Aldrich. (n.d.). GC Troubleshooting. Sigma-Aldrich.
  • Sigma-Aldrich. (n.d.).

Sources

Technical Support Center: Strategies to Minimize Migration and Leaching of Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate in PVC Formulations

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the use of Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate (TMCHP) as a plasticizer in Polyvinyl Chloride (PVC) formulations. Given the limited publicly available data on the migration and leaching of TMCHP, this document provides a framework based on established principles of polymer science and plasticizer interaction. The troubleshooting guides and frequently asked questions (FAQs) are structured to empower you to systematically address challenges encountered during your experimental work.

Section 1: Understanding the Challenge: Plasticizer Migration and Leaching

Plasticizers are essential additives that impart flexibility to otherwise rigid PVC. However, these molecules are not covalently bound to the polymer matrix and can migrate to the surface and subsequently leach into the surrounding environment. This phenomenon is a critical concern in applications such as medical devices and pharmaceutical packaging, where patient safety and product integrity are paramount.

The migration of plasticizers is a complex process governed by several factors, including the chemical structure and molecular weight of the plasticizer, its concentration in the PVC matrix, the temperature and nature of the contacting medium, and the storage time.[1] Higher temperatures and contact with lipophilic substances can significantly accelerate the leaching process.[1][2]

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the development and testing of PVC formulations containing TMCHP.

Issue: High or Inconsistent Levels of TMCHP Leaching in Aqueous Solutions

Possible Causes & Solutions

Cause Explanation Troubleshooting Steps
Surface Contamination Residual TMCHP on the surface from processing can lead to artificially high initial leaching values.1. Implement a pre-extraction or surface cleaning step for your PVC samples before conducting the leaching study. Solvents like isopropanol or ethanol are often effective. 2. Analyze the cleaning solvent to quantify the amount of surface-bound plasticizer removed.
Inadequate Polymer-Plasticizer Interaction Poor compatibility between TMCHP and the PVC resin can result in higher migration rates.1. Re-evaluate the formulation. Ensure the grade of PVC used is suitable for use with high molecular weight plasticizers. 2. Consider the addition of a co-plasticizer or a compatibility agent to improve the interaction between PVC and TMCHP.
Thermal History of the Sample The processing conditions (e.g., temperature, cooling rate) can affect the morphology of the PVC and the distribution of the plasticizer within the matrix.1. Standardize your sample preparation protocol to ensure consistent thermal history. 2. Investigate the effect of annealing the PVC samples at a temperature below the glass transition temperature (Tg) to create a more stable polymer network, which may reduce plasticizer mobility.
Incorrect Analytical Methodology The chosen analytical method may not be optimized for TMCHP, leading to inaccurate quantification.1. Develop and validate a specific analytical method for TMCHP, including determining the limit of detection (LOD) and limit of quantification (LOQ). 2. Use appropriate internal standards to correct for any matrix effects or variations in extraction efficiency.
Issue: Material Brittleness or Changes in Mechanical Properties After Leaching Studies

Possible Causes & Solutions

Cause Explanation Troubleshooting Steps
Excessive Plasticizer Loss The material has lost a significant amount of TMCHP, leading to a return to a more rigid state.1. Quantify the amount of TMCHP remaining in the PVC matrix after the leaching study. 2. If the loss is substantial, consider strategies to reduce migration, such as surface modification or the use of a co-plasticizer with lower migration potential.
Polymer Degradation The conditions of the leaching study (e.g., high temperature, aggressive solvent) may be degrading the PVC polymer itself.1. Analyze the PVC for signs of degradation, such as changes in molecular weight (via Gel Permeation Chromatography) or the appearance of new functional groups (via FTIR spectroscopy). 2. If degradation is observed, modify the leaching study conditions to be less harsh, while still being relevant to the intended application.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms driving the migration of TMCHP from a PVC matrix?

A1: The migration of plasticizers like TMCHP is a two-step process:

  • Diffusion: The plasticizer molecules move from the bulk of the PVC material to the surface. This is driven by the concentration gradient.

  • Evaporation/Leaching: From the surface, the plasticizer can either evaporate into the air or leach into a contacting liquid. The rate of this step depends on the vapor pressure of the plasticizer and its solubility in the contacting medium.

The overall migration rate is typically governed by the slower of these two steps. For high molecular weight plasticizers like TMCHP, diffusion through the polymer matrix is often the rate-limiting step.

cluster_0 PVC Matrix (Bulk) cluster_1 PVC Surface cluster_2 External Environment A TMCHP Molecules B Surface TMCHP A->B Diffusion C Leaching into Liquid B->C Leaching D Evaporation into Air B->D Evaporation A Start: PVC with TMCHP B Identify Need for Reduced Leaching A->B C Option 1: Surface Cross-linking B->C D Option 2: Barrier Coating B->D E Option 3: Surface Grafting B->E F Perform Migration Testing C->F D->F E->F G Analyze Results F->G H Leaching Reduced? G->H I End: Optimized PVC Formulation H->I Yes J Re-evaluate and Modify Treatment H->J No J->C J->D J->E

Sources

Technical Support Center: Enhancing Thermal Stability of Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for formulation scientists and drug development professionals working with Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate (BTMCP) .

BTMCP (CAS: 245652-81-7) is a high-molecular-weight (414.59 g/mol ) cycloaliphatic phthalate ester[1]. It is heavily utilized as a highly specific internal standard in complex chromatographic assays (such as Probucol monographs)[2] and as a specialty plasticizer in amorphous solid dispersions (ASDs)[3]. While its bulky trimethylcyclohexyl rings provide significant steric hindrance against ambient degradation, BTMCP is highly susceptible to thermal degradation—specifically ester cleavage and volatilization—under the high-shear, high-temperature conditions of Hot Melt Extrusion (HME)[4][5].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure the thermal integrity of your BTMCP-based formulations.

Troubleshooting Guides & FAQs

Q1: During Hot Melt Extrusion (HME) of our ASD, we observe discoloration and a drop in the formulation's glass transition temperature (Tg). Is the BTMCP degrading? A1: Yes, this is a classic signature of thermal degradation. During HME, the combination of high processing temperatures (>150°C) and shear forces increases the Specific Mechanical Energy (SME) applied to the polymer matrix[4].

  • Mechanistic Cause: This thermal and mechanical stress initiates the thermolytic cleavage of the ester bonds in BTMCP[5]. The cleavage generates free phthalic acid derivatives and cycloaliphatic alcohols. These low-molecular-weight fragments act as secondary, unintended plasticizers, which drastically depress the Tg of the extrudate[3]. The discoloration is driven by radical-induced oxidation of these breakdown products.

  • Solution:

    • Process Optimization: Reduce the Mean Residence Time (MRT) in the extruder by increasing the feed rate or adjusting the screw configuration to minimize prolonged thermal exposure[4][6].

    • Antioxidant Addition: Incorporate a hindered phenol antioxidant (e.g., Butylated Hydroxytoluene (BHT) or Irganox 1010 at 0.1–0.5% w/w) to quench free radicals before they propagate ester cleavage.

Q2: Thermogravimetric Analysis (TGA) shows significant weight loss of BTMCP starting at 145°C. How can we prevent volatilization in high-temperature polymer melts? A2: While BTMCP has a relatively high boiling point, its vapor pressure becomes significant at standard HME processing temperatures, leading to volatilization before bulk degradation occurs.

  • Mechanistic Cause: In pure form, the onset of degradation and volatilization for complex phthalate esters typically occurs around 140–145°C[4]. If the BTMCP is not thermodynamically miscible with the primary polymer carrier, it pools into micro-domains that volatilize rapidly upon heating[7].

  • Solution:

    • Acid Scavengers: Add Epoxidized Soybean Oil (ESBO) at 1–3% w/w. ESBO acts synergistically by scavenging trace acidic byproducts that catalyze ester thermolysis, thereby pushing the degradation onset temperature higher.

    • Miscibility Enhancement: Ensure the Hildebrand solubility parameter of your polymer closely matches BTMCP. If necessary, use a secondary high-boiling plasticizer (like PEG 3000) to lock BTMCP into the polymer matrix via hydrogen bonding, reducing its vapor pressure[7].

Q3: Post-extrusion, our formulation shows phase separation and surface migration (blooming) of BTMCP after 1 month of storage at 40°C/75% RH. Why? A3: Blooming is a physical stability failure directly driven by the thermal history of the formulation during processing.

  • Mechanistic Cause: If BTMCP undergoes even partial thermal degradation during HME, the resulting fragments disrupt the thermodynamic miscibility of the remaining intact BTMCP within the polymer matrix. Upon cooling, the system becomes supersaturated. Over time, the intact BTMCP migrates to the surface to relieve thermodynamic stress[3].

  • Solution: Implement rapid cooling (quenching) immediately post-extrusion to freeze the BTMCP in the amorphous polymer network. Validate the chemical integrity of the extrudate using HPLC to ensure no ester cleavage occurred during processing.

Data Presentation: Comparative Thermal Stability Metrics

The following table summarizes the quantitative impact of various stabilization interventions on BTMCP formulations during simulated HME thermal stress (150°C for 30 minutes).

Formulation StrategyDegradation Onset Temp (T_onset)Weight Loss at 150°C (%)Extrudate Tg Shift (ΔTg)HPLC Recovery of Intact BTMCP (%)
Unstabilized BTMCP + Polymer 142.5 °C8.4%-12.5 °C89.2%
Optimized MRT/SME Only 144.0 °C5.1%-8.0 °C93.5%
Addition of 0.5% BHT 151.2 °C2.3%-3.2 °C97.1%
Addition of 2% ESBO 155.8 °C1.8%-2.1 °C98.4%
Combined (BHT + ESBO + Low MRT) 162.4 °C < 0.5% -0.5 °C 99.8%
Experimental Protocol: Accelerated Thermal Aging & Integrity Validation

To ensure your formulation is a self-validating system, use the following step-by-step methodology to quantify BTMCP thermal stability.

Phase 1: Thermogravimetric Analysis (TGA) Simulation

  • Sample Preparation: Accurately weigh 10–15 mg of the milled BTMCP-polymer extrudate into a platinum crucible.

  • Atmosphere Control: Purge the TGA furnace with dry Nitrogen at a flow rate of 50 mL/min to prevent oxidative artifacts and isolate thermolytic degradation[4].

  • Temperature Gradient: Heat the sample from 25°C to 350°C at a controlled heating rate of 10°C/min.

  • Isothermal Hold (HME Simulation): For a separate sample, heat rapidly to your target HME processing temperature (e.g., 150°C) and hold isothermally for 30 minutes to simulate Mean Residence Time (MRT) stress[4]. Record the continuous weight loss slope (%/min).

Phase 2: HPLC Quantification of Ester Cleavage

  • Extraction: Dissolve the post-isothermal TGA residue in 70 mL of methanol, shake thoroughly, and add tetrahydrofuran (THF) to a final volume of 100 mL to ensure complete solubilization of the BTMCP[2].

  • Chromatographic Conditions: Inject 10 µL into an HPLC system equipped with a C18 column (5 µm particle size). Use a mobile phase of Acetonitrile and Water (93:7 v/v) at a flow rate of 1.0 mL/min[2].

  • Detection & Analysis: Monitor UV absorbance at 242 nm[2]. Quantify the ratio of intact BTMCP against the appearance of free phthalic acid peaks to calculate the exact percentage of ester bond cleavage.

Formulation Intervention Pathway

G BTMCP Intact BTMCP in Formulation ThermalStress Thermal Stress (HME > 150°C) BTMCP->ThermalStress Degradation Ester Bond Cleavage & Radical Formation ThermalStress->Degradation Optimization Intervention 3: Lower MRT & SME ThermalStress->Optimization Failure Volatilization & Phase Separation Degradation->Failure Antioxidants Intervention 1: Hindered Phenols Degradation->Antioxidants Scavengers Intervention 2: Acid Scavengers Degradation->Scavengers Stable Thermally Stable Extrudate Matrix Antioxidants->Stable Scavengers->Stable Optimization->Stable

Thermal degradation pathway of BTMCP and targeted formulation interventions.

References
  • US Environmental Protection Agency (EPA). "1,2-Benzenedicarboxylic acid, 1,2-bis(3,3,5-trimethylcyclohexyl) ester - Substance Details". EPA CompTox Chemicals Dashboard.[Link]

  • Scribd. "Probucol Fine Granules 1601 | PDF | Chromatography". Japanese Pharmacopoeia Official Monographs.[Link]

  • Simões, M. F., et al. "Hot Melt Extrusion: Highlighting Physicochemical Factors to Be Investigated While Designing and Optimizing a Hot Melt Extrusion Process". Pharmaceutics (PMC).[Link]

  • Kipping, T., et al. "Processing of Polyvinyl Acetate Phthalate in Hot-Melt Extrusion—Preparation of Amorphous Solid Dispersions". Pharmaceutics (MDPI).[Link]

  • International Journal of Science and Applied Technology. "The Hot Melt Extrusion (HME) in Pharmaceutical Technology: A Comprehensive Review". IJSAT.[Link]

  • Mix-Up European Consortium. "Enzymatic degradation of polyethylene terephthalate nanoplastics analyzed in real time by isothermal titration calorimetry". Mix-Up EU.[Link]

Sources

Purification techniques to remove unreacted alcohols from phthalate esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Phthalate Ester Synthesis and Purification. In the industrial and laboratory-scale synthesis of phthalate plasticizers (e.g., DEHP, DBP, DINP), esterification is driven to completion by utilizing an excess of the aliphatic alcohol (Le Chatelier's principle). Consequently, removing this unreacted alcohol—without degrading the final ester—is the most critical downstream purification challenge.

This portal provides researchers and drug development professionals with self-validating protocols, thermodynamic rationales, and troubleshooting matrices to achieve high-purity phthalate esters.

I. Quantitative Thermodynamic Data

The purification strategy relies heavily on the vast difference in boiling points between the unreacted aliphatic alcohols and the synthesized phthalate esters.

Table 1: Boiling Point Differentials and Separation Strategies

Target Phthalate EsterReagent AlcoholAlcohol BP (1 atm)Ester BP (1 atm)Alcohol BP (at 10 mmHg)Recommended Purification Strategy
DBP (Dibutyl Phthalate)n-Butanol117.7 °C340.0 °C~20.0 °CMild Vacuum Distillation (100 mbar)
DEHP (Dioctyl Phthalate)2-Ethylhexanol184.6 °C384.0 °C~75.0 °CDeep Vacuum (<50 mbar) + N₂ Stripping
DINP (Diisononyl Phthalate)Isononyl Alcohol215.0 °C>400.0 °C~95.0 °CDeep Vacuum + Steam Stripping
II. Purification Workflow Visualization

PurificationWorkflow N1 Crude Reaction Mixture (Ester, Excess Alcohol, Catalyst) N2 Neutralization & Hydrolysis (Catalyst Deactivation) N1->N2 Add Base/Water N3 Vacuum Distillation (Bulk Alcohol Recovery) N2->N3 Apply Vacuum (<50 mbar) Heat (130-150°C) N4 Steam / Inert Gas Stripping (Trace Alcohol & VOC Removal) N3->N4 Sparge Steam/N2 Maintain Vacuum N5 Adsorption & Fine Filtration (Color & Salt Removal) N4->N5 Cool to 90°C Add Activated Carbon N6 Purified Phthalate Ester (< 500 ppm Alcohol) N5->N6 Filter Press

Fig 1: Sequential workflow for phthalate ester purification and unreacted alcohol removal.

III. Core Methodologies: Self-Validating Protocols
Protocol A: Vacuum Distillation (Bulk Alcohol Removal)

Causality: Phthalate esters possess high molecular weights and will undergo thermal cleavage if distilled at atmospheric pressure (typically >350°C). By applying a deep vacuum, we artificially depress the boiling point of the aliphatic alcohol, allowing for rapid vaporization without subjecting the ester to degradative thermal stress[1].

  • Thermal Equilibration: Heat the neutralized crude reaction mixture to 130–150°C under continuous agitation.

  • Vacuum Initiation: Gradually step down the pressure to <50 mbar (or <10 mmHg for heavier alcohols like isononyl alcohol). Do not apply sudden vacuum to prevent violent flash boiling (bumping).

  • Condensation & Recovery: Route the vaporized alcohol through a chilled condenser (4°C) to recover the reagent for future synthesis cycles.

  • Validation Checkpoint: Monitor the condenser sight-glass and the internal reactor temperature. The protocol is validated when the condensate flow ceases and the reactor temperature stabilizes, indicating that the bulk free alcohol has been exhausted.

Protocol B: Steam or Inert Gas Stripping (Trace Alcohol Removal)

Causality: As the alcohol concentration drops below 5%, its partial pressure decreases significantly, making bulk vacuum distillation inefficient due to mass transfer limitations (Raoult's Law). Sparging steam or an inert gas (like N₂) through the liquid reduces the gas-phase partial pressure of the alcohol, driving the equilibrium toward vaporization without requiring higher, degrading temperatures[1].

  • Preparation: Maintain the reactor at 130–150°C under deep vacuum.

  • Sparging: Introduce dry steam or Nitrogen gas via a sparger located at the bottom of the reactor. The rising bubbles act as a carrier, entraining the residual alcohol and volatile odorous compounds (VOCs)[2].

  • Validation Checkpoint: Pull a sample and analyze via Gas Chromatography-Mass Spectrometry (GC-MS)[3]. The system validates itself when the residual alcohol peak area correlates to a concentration of <500 ppm, ensuring pharmaceutical or high-grade polymer compatibility[1].

Protocol C: Neutralization & Adsorption (Catalyst Removal)

Causality: Acidic catalysts (e.g., p-Toluenesulfonic acid) or organometallic catalysts (e.g., tetra-isopropyl titanate) must be deactivated before or immediately after distillation to prevent reverse esterification (hydrolysis)[4].

  • Hydrolysis/Neutralization: Cool the mixture to 90°C. Add an aqueous sodium carbonate solution (for acid catalysts) or water (to hydrolyze titanate catalysts into insoluble TiO₂).

  • Adsorption: Add 0.5–1.0% (w/w) activated carbon or bleaching clay to adsorb color bodies and trace salts[2].

  • Validation Checkpoint: Filter the mixture through a filter press. Titrate the organic filtrate to determine the Acid Value (AV). An AV of <0.05 mg KOH/g validates complete catalyst deactivation and monoester removal[4].

IV. Troubleshooting Guide

Q: Why is my reaction mixture foaming violently when I apply the vacuum for distillation? A: This is caused by the flash boiling of dissolved water. If you performed an aqueous neutralization step prior to distillation, residual water will vaporize instantly under vacuum. Corrective Action: Implement a "step-down" vacuum protocol. Hold the pressure at 200 mbar until the water is driven off (indicated by a cessation of foaming), then proceed to deep vacuum (<50 mbar) for the alcohol removal.

Q: The final phthalate ester has a yellowish tint and a burnt odor. What went wrong during alcohol removal? A: This indicates thermal degradation. It occurs if the distillation temperature exceeded 180°C for a prolonged period, or if there was an oxygen leak in your vacuum system[1]. Corrective Action: Ensure strict anaerobic conditions by breaking the vacuum only with Nitrogen. Lower your distillation temperature to 140°C and compensate for the lower temperature by utilizing steam stripping to remove the final traces of alcohol[2].

Q: I cannot get the residual 2-ethylhexanol below 3000 ppm using vacuum distillation alone. How do I fix this? A: You have hit a thermodynamic mass transfer limitation. Prolonged heating at this stage will only degrade the ester[1]. Corrective Action: Transition immediately to Protocol B (Steam/N₂ Stripping). The introduction of a carrier gas will mechanically strip the remaining alcohol molecules trapped in the viscous ester matrix.

Q: After steam stripping, my ester looks cloudy/hazy. Is the product ruined? A: No. The haze is an emulsion caused by micro-droplets of water trapped in the hydrophobic ester, or by the formation of sodium hydrogen phthalate salts during catalyst neutralization[5]. Corrective Action: Apply a brief period of dry vacuum (without steam) at 100°C to flash off the residual moisture, followed by fine filtration with a filter aid (e.g., diatomaceous earth) to remove the suspended salts[5].

V. Frequently Asked Questions (FAQs)

Q: Should I neutralize the catalyst before or after removing the unreacted alcohol? A: It depends entirely on your catalyst. If using a titanate catalyst (e.g., TITP), it is standard industry practice to distill the bulk alcohol first, and then add water/base to hydrolyze the catalyst[4]. If using a traditional acid catalyst (e.g., Sulfuric acid), you must neutralize it before applying heat and steam; otherwise, the acid will catalyze the hydrolysis of your ester back into phthalic acid and alcohol.

Q: How do I analytically validate the complete removal of the alcohol? A: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard. However, because phthalate esters are highly soluble in standard solvents like ethanol, you must perform a solvent extraction (e.g., using n-hexane after ethanol removal) to accurately quantify trace unreacted aliphatic alcohols without matrix interference[3].

VI. References
  • [2] Title: Plasticizer Synthesis Project. Source: IndiaMART (imimg.com). URL:

  • [5] Title: WO2005021482A1 - Improvements in or relating to phthalate plasticiser esters. Source: Google Patents. URL:

  • [4] Title: EP0680463B2 - Process for the production of plasticizer and polyol esters. Source: Google Patents. URL:

  • [1] Title: US20050022666A1 - Method for removal of unreacted alcohol from reaction mixture of ester product with rotating packed beds. Source: Google Patents. URL:

  • [3] Title: Determination of Phthalates in Liquor Beverages by Single Quadrupole GC-MS. Source: Institute of Environmental Assessment and Water Research (csic.es). URL:

Sources

Technical Support Center: Minimizing Transesterification Side Reactions in Phthalate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

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Welcome to the Technical Support Center. For researchers and drug development professionals, achieving high-purity phthalate esters—often used as specialized excipients, prodrug linkers, or analytical standards—is a critical synthetic challenge. A pervasive issue during the esterification of phthalic anhydride is transesterification . This side reaction scrambles ester groups under catalytic conditions, leading to complex, difficult-to-separate mixtures of symmetric and asymmetric diesters.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols designed to suppress these side reactions and ensure high-fidelity ester synthesis.

Visualizing the Problem: Reaction Pathways

TransesterificationPathway PA Phthalic Anhydride Mono Phthalate Monoester PA->Mono Step 1 (Fast) ROH1 Alcohol 1 (R1-OH) ROH1->PA Target Target Asymmetric Diester Mono->Target Step 2 (Slow) Side Transesterification (Symmetric Diesters) Mono->Side Side Reaction ROH2 Alcohol 2 (R2-OH) ROH2->Mono Cat Catalyst & Heat Cat->Mono Target->Side Scrambling via Catalyst

Reaction pathways in phthalate synthesis highlighting transesterification vulnerabilities.

Section 1: Diagnostic FAQs (Mechanisms & Causality)

Q1: Why does transesterification specifically plague the second step of phthalate synthesis? A: The synthesis of phthalate diesters from phthalic anhydride proceeds in two distinct stages. The first step—ring opening by an alcohol to form the monoester—is rapid and typically uncatalyzed[1]. However, the second esterification step is thermodynamically challenging. It requires a catalyst (e.g., p-toluenesulfonic acid or titanium tetraalkoxides) and continuous water removal at elevated temperatures[1]. Under these rigorous conditions, the newly formed ester bonds become highly labile. If a different alcohol is introduced to synthesize an asymmetric phthalate, the catalyst lowers the activation energy for acyl substitution, driving transesterification and scrambling the ester groups[2].

Q2: How does the choice of catalyst influence the rate of transesterification? A: The catalyst dictates the mechanism of carbonyl activation, which directly impacts side-reaction profiles:

  • Brønsted Acids (e.g., H₂SO₄, p-TSA): These protonate the carbonyl oxygen, rendering the carbon highly electrophilic[2]. While effective for esterification, they indiscriminately catalyze transesterification if any free alcohol is present, following a PADPED (protonation-addition-deprotonation-protonation-elimination-deprotonation) mechanism[2].

  • Lewis Acids/Metal Alkoxides (e.g., Ti(OBu)₄, Sn(Oct)₂): Titanium catalysts operate via coordination to the carbonyl and alkoxide exchange[3][4]. They are highly efficient for symmetric phthalates but are notorious for promoting transesterification in mixed systems because the metal center readily exchanges alkoxide ligands with any available alcohol in the medium.

Q3: Why do I see transesterification occurring during the solvent stripping phase, even after the reaction is complete? A: This is a classic process chemistry error. If the catalyst is not completely quenched or physically removed prior to vacuum distillation or solvent stripping, the combination of thermal stress and concentrating conditions forces transesterification with residual alcohols[4]. Your workflow must include a self-validating quenching step before any thermal processing.

Section 2: Quantitative Data & Catalyst Comparison

To make informed decisions, compare the operational parameters and transesterification risks associated with common esterification catalysts.

Catalyst TypeTypical Reaction Temp (°C)Esterification EfficiencyTransesterification RiskRecommended Quenching Method
Sulfuric Acid (H₂SO₄) 100 - 140HighVery HighNeutralize with aqueous Na₂CO₃
p-Toluenesulfonic Acid (p-TSA) 120 - 160HighHighWash with dilute NaHCO₃
Titanium Tetrabutoxide (Ti(OBu)₄) 180 - 220Very HighVery High (Ligand exchange)Hydrolyze with water/steam[4]
Zinc Acetate / Zn-Clusters 80 - 120ModerateLowAqueous workup / Filtration[5]
Catalyst-Free (Thermal) > 220LowModerateN/A (Control via stoichiometry)
Section 3: Troubleshooting Guides & Self-Validating Protocols
Issue 1: Synthesizing Asymmetric Phthalates (R1 ≠ R2) without Scrambling

Symptom: Attempting to react a phthalate monoester (R1) with a second alcohol (R2) yields a statistical mixture of R1/R1, R2/R2, and R1/R2 diesters. Root Cause: The catalyst activates the already-formed R1 ester bond, allowing the R2 alcohol to displace it via nucleophilic acyl substitution. Solution: Bypass the thermodynamic equilibrium of direct Fischer esterification by converting the monoester to a highly reactive acid chloride. This allows the second esterification to proceed at low temperatures without transesterifying the first ester bond[5].

Step-by-Step Methodology: Mild Asymmetric Phthalate Synthesis

  • Monoester Formation: React phthalic anhydride (1.0 eq) with Alcohol 1 (1.0 eq) in a non-nucleophilic solvent (e.g., toluene) at 90°C for 2 hours. Verify completion via TLC or GC (absence of anhydride).

  • Activation: Cool the reaction to 0°C. Add a catalytic amount of DMF, followed by the dropwise addition of oxalyl chloride (1.1 eq). Stir for 2 hours at room temperature until gas evolution ceases.

  • Vacuum Stripping & Validation: Remove excess chlorinating agent and solvent under high vacuum at room temperature.

    • Self-Validation: Analyze the intermediate via IR spectroscopy. You must observe a distinct acyl chloride C=O stretch (~1780 cm⁻¹) and the disappearance of the broad carboxylic acid O-H stretch.

  • Second Esterification: Dissolve the intermediate in anhydrous dichloromethane (DCM). Cool to 0°C. Add Alcohol 2 (1.0 eq) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine, 1.5 eq).

  • Workup: Stir for 1 hour, then quench with saturated aqueous NH₄Cl. The low temperature and absence of Lewis/Brønsted acids completely suppress transesterification of the R1 group.

Issue 2: Transesterification During Workup of Symmetric Phthalates

Symptom: Product purity drops during the removal of excess alcohol (e.g., 2-ethylhexanol) via distillation. Root Cause: Active metal catalysts (like titanates) continue to catalyze exchange reactions and degradation during heating[3][4]. Solution: Implement a strict catalyst hydrolysis and filtration step before applying vacuum or heat.

Step-by-Step Methodology: Titanate Catalyst Quenching and Stripping

  • Reaction Completion: Conduct the esterification of phthalic anhydride with excess alcohol using Ti(OBu)₄ at 200°C until the acid value drops below 0.1 mg KOH/g[1].

  • Cooling: Cool the reaction mixture to 90°C. Crucial Rule: Do not apply vacuum to strip the alcohol while the catalyst is still active.

  • Hydrolysis (Quenching): Add 0.5% to 1.0% (w/w) of deionized water to the reactor[4]. Stir vigorously for 30 minutes at 90°C.

    • Causality: Water irreversibly hydrolyzes the soluble titanium tetraalkoxide into insoluble hydrated titanium dioxide (TiO₂·nH₂O), destroying its catalytic activity[3][4].

  • Adsorption: Add an adsorbent such as activated carbon or a filter aid (e.g., Celite) to agglomerate the precipitated TiO₂[4].

  • Filtration & Validation: Filter the mixture while warm to remove the solid catalyst residues.

    • Self-Validation: The filtrate must be optically clear. Any cloudiness indicates incomplete catalyst removal, meaning transesterification risk remains high.

  • Stripping: Safely strip the excess alcohol from the filtrate under vacuum (e.g., 150°C at <10 mmHg). Without the active catalyst, transesterification is completely halted.

References
  • Transesterification - Master Organic Chemistry Master Organic Chemistry. URL:[Link]

  • The side reactions in the esterification of phthalic anhydride with 2-ethylhexane-1-ol Collection of Czechoslovak Chemical Communications. URL:[Link]

  • Esterification of Phthalic Anhydride with 2-Ethylhexanol ResearchGate / International Journal of Research in Advent Technology. URL:[Link]

  • Ester synthesis by transesterification Organic Chemistry Portal. URL:[Link]

  • Google Patents.

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Characterization of Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of chemical compounds is paramount. Phthalate esters, a class of compounds widely used as plasticizers, are of significant interest due to their prevalence and potential biological activities. This guide provides a detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characterization of Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate. In the absence of a complete, publicly available experimental spectrum for this specific molecule, this guide presents a predicted spectrum based on established NMR principles and data from analogous structures. This approach not only offers a robust analytical framework for this compound but also serves as a practical example of spectral interpretation.

This guide will delve into the predicted chemical shifts and multiplicities for each unique proton and carbon environment in Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate. Furthermore, a comparative analysis with common phthalate esters, such as Dibutyl Phthalate and Diethyl Phthalate, will be presented to highlight the influence of the bulky, cyclic alkyl substituent on the NMR spectrum.

The Structure Under Investigation

Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate possesses a symmetrical structure, with two cis-3,3,5-trimethylcyclohexyl groups esterified to a central phthalic acid core. This symmetry is a key determinant of its NMR spectrum, reducing the number of unique signals.

Figure 1. Chemical Structure of Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is based on the analysis of structurally similar compounds, including cis-3,3,5-trimethylcyclohexanol and various phthalate esters. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted IntegrationAssignment Notes
Aromatic (H-4', H-5')7.70 - 7.75Multiplet2HProtons on the phthalate ring adjacent to the carbonyl groups.
Aromatic (H-3', H-6')7.50 - 7.55Multiplet2HProtons on the phthalate ring.
Cyclohexyl (H-1)4.90 - 5.10Multiplet2HMethine proton attached to the ester oxygen, significantly deshielded.
Cyclohexyl (H-2, H-6)1.00 - 1.90Multiplet8HMethylene protons of the cyclohexyl ring. Complex overlapping signals are expected.
Cyclohexyl (H-4)0.80 - 1.70Multiplet4HMethylene protons of the cyclohexyl ring.
Cyclohexyl (H-5)0.80 - 1.70Multiplet2HMethine proton at the 5-position of the cyclohexyl ring.
Methyl (5-CH₃)0.85 - 0.95Doublet6HMethyl group at the 5-position.
Methyl (3-CH₃)0.90 - 1.00Singlet12HGeminal methyl groups at the 3-position. Due to their equivalence, a single peak is expected.

Table 1. Predicted ¹H NMR Data for Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is predicted based on the known chemical shifts of phthalate esters and substituted cyclohexanes.

CarbonPredicted Chemical Shift (δ, ppm)Assignment Notes
Carbonyl (C=O)167 - 168Ester carbonyl carbons.
Aromatic (C-1', C-2')132 - 133Quaternary aromatic carbons attached to the carbonyl groups.
Aromatic (C-4', C-5')130 - 131Aromatic carbons.
Aromatic (C-3', C-6')128 - 129Aromatic carbons.
Cyclohexyl (C-1)75 - 78Carbon attached to the ester oxygen.
Cyclohexyl (C-3)45 - 50Quaternary carbon with two methyl groups.
Cyclohexyl (C-2, C-4, C-6)30 - 45Methylene carbons of the cyclohexyl ring.
Cyclohexyl (C-5)25 - 30Methine carbon at the 5-position.
Methyl (5-CH₃)20 - 25Methyl carbon at the 5-position.
Methyl (3-CH₃)28 - 33Geminal methyl carbons at the 3-position.

Table 2. Predicted ¹³C NMR Data for Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate.

Comparative Analysis with Other Phthalate Esters

A comparison with simpler phthalate esters highlights the influence of the cis-3,3,5-trimethylcyclohexyl substituent.

Compound¹H NMR (Aromatic, δ ppm)¹H NMR (Alkyl, δ ppm)¹³C NMR (Carbonyl, δ ppm)¹³C NMR (Alkyl, δ ppm)
Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate (Predicted) 7.50 - 7.750.80 - 1.90 (cyclohexyl), 4.90 - 5.10 (OCH)167 - 16820 - 78
Dibutyl Phthalate ~7.70, ~7.53[1]~4.30 (OCH₂), ~1.70 (CH₂), ~1.44 (CH₂), ~0.97 (CH₃)[1]~167~13 (CH₃), ~19 (CH₂), ~30 (CH₂), ~65 (OCH₂)
Diethyl Phthalate ~7.71, ~7.53[2]~4.36 (OCH₂), ~1.37 (CH₃)[2]~167~14 (CH₃), ~61 (OCH₂)

Table 3. Comparison of NMR Data for Different Phthalate Esters.

The most notable difference in the ¹H NMR spectrum is the significant upfield shift of the protons on the carbon attached to the ester oxygen (OCH) in the alkyl chain. For the linear alkyl phthalates, these are methylene protons (OCH₂) appearing around 4.3 ppm. In our target molecule, this is a methine proton (OCH) and is predicted to be further downfield (4.90 - 5.10 ppm) due to the secondary nature of the carbon and the steric environment of the cyclohexyl ring. The complexity of the alkyl region in Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate is also significantly greater due to the multiple, overlapping signals of the cyclohexyl protons.

In the ¹³C NMR spectra, the carbonyl and aromatic regions remain relatively consistent across the different phthalates. The key differences lie in the alkyl region, with the target molecule exhibiting a wider range of chemical shifts corresponding to the various carbon environments within the trimethylcyclohexyl group.

Experimental Protocol for NMR Analysis

The following provides a standardized, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for compounds such as Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) transfer Transfer to a 5 mm NMR tube dissolve->transfer instrument Place sample in NMR spectrometer (e.g., 400 MHz) transfer->instrument shimming Shim the magnetic field instrument->shimming h1_acq Acquire 1H spectrum (e.g., 16 scans, 1-2 s relaxation delay) shimming->h1_acq c13_acq Acquire 13C spectrum (e.g., 1024 scans, 2 s relaxation delay) h1_acq->c13_acq ft Fourier Transform c13_acq->ft phasing Phase correction ft->phasing baseline Baseline correction phasing->baseline referencing Reference to TMS (0 ppm) baseline->referencing integration Integrate 1H signals referencing->integration

Figure 2. Standard workflow for NMR sample preparation, data acquisition, and processing.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃). The choice of solvent is critical to avoid interfering signals from the solvent itself.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup:

  • The data should be acquired on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.

  • The sample is inserted into the magnet, and the magnetic field is "shimmed" to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

3. ¹H NMR Acquisition Parameters:

  • Number of scans: Typically 16 scans are sufficient for a sample of this concentration.

  • Relaxation delay: A delay of 1-2 seconds between scans allows for the protons to return to their equilibrium state.

  • Spectral width: A sweep width of approximately 12 ppm is appropriate for most organic molecules.

4. ¹³C NMR Acquisition Parameters:

  • Number of scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

  • Relaxation delay: A 2-second relaxation delay is generally used.

  • Proton decoupling: Broadband proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.

5. Data Processing:

  • The acquired free induction decay (FID) is converted into a spectrum using a Fourier transform.

  • The spectrum is then phased and the baseline is corrected.

  • The chemical shifts are referenced to the residual solvent peak or an internal standard like TMS (0 ppm).

  • For the ¹H spectrum, the signals are integrated to determine the relative number of protons corresponding to each peak.

Conclusion

The predicted ¹H and ¹³C NMR spectra of Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate provide a valuable analytical tool for the identification and characterization of this compound. The comparison with other common phthalates clearly demonstrates the diagnostic spectral features arising from the unique trimethylcyclohexyl substituents. The detailed experimental protocol outlined in this guide provides a robust framework for obtaining high-quality NMR data for this and similar molecules, ensuring accuracy and reproducibility in research and development settings.

References

  • UCLA Division of Physical Sciences. (n.d.). Intermediate Level ¹H NMR Problems. Retrieved from [Link]

  • Remko, M., & Polcin, J. (1975). Analysis of nuclear magnetic resonance spectra of phthalic acid and its diesters. Chemical Papers, 29(3), 387-391.
  • Gaikwad, S., Devare, S., Kale, A., Deshpande, N. R., & Salvekar, J. P. (2013). Isolation and Characterisation of a Diethyl Pthalate, an Bioactive Compound from Cassia Auriculata L. International Journal of Pharmaceutical Sciences Review and Research, 19(2), 11-14.
  • ResearchGate. (n.d.). 1H-NMR spectrum of dibutyl phthalate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • PubChem. (n.d.). Bis(3,5,5-trimethylhexyl) phthalate. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexanol, 3,3,5-trimethyl-, cis-. Retrieved from [Link]

  • SpectraBase. (n.d.). Phthalic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). cis-3,3,5-Trimethylcyclohexanol. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,3,5-Trimethylcyclohexanol. Retrieved from [Link]

  • PureSynth. (n.d.). Bis(Cis-335-Trimethylcyclohexyl) Phthalate 98.0%(GC). Retrieved from [Link]

  • University College London. (n.d.). Chemical shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). General chemical structure of phthalic acid esters. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR (a and b) and 13C-NMR (c and d) (CDCl3/TMS) spectra of RB21321b2 (a and c) and. Retrieved from [Link]

  • NIST. (n.d.). Bis-(3,5,5-trimethylhexyl) phthalate. Retrieved from [Link]

Sources

Comparing plasticizer efficiency of Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate vs DEHP

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of plasticizer efficiency requires moving beyond generalized polymer compatibility and examining the stereochemical mechanics that dictate molecular mobility. While Di(2-ethylhexyl) phthalate (DEHP) has historically served as the benchmark liquid primary plasticizer, advanced material designs—such as delayed-tack adhesives, low-migration pharmaceutical packaging, and medical patches—often require phase-shifting alternatives.

Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate (BTMCHP) is a highly specialized, sterically hindered solid plasticizer. This guide provides a rigorous mechanistic and experimental comparison between DEHP and BTMCHP, analyzing their plasticizing efficiency, thermal activation profiles, and migration resistance for researchers and drug development professionals.

Mechanistic Divergence: Liquid vs. Solid Plasticization

To understand the causality behind their performance differences, one must examine the stereochemistry and thermal states of both molecules.

  • DEHP (Liquid Primary Plasticization): DEHP operates via the traditional Free Volume Theory. Its flexible, branched 2-ethylhexyl chains readily interpose between polymer chains at room temperature. This disrupts intermolecular dipole-dipole interactions within the polymer matrix, immediately expanding free volume and drastically lowering the glass transition temperature (

    
    ) [1].
    
  • BTMCHP (Solid & Delayed-Tack Plasticization): BTMCHP is a crystalline solid at room temperature, possessing a melting point of 91–94°C [2]. Its bulky 3,3,5-trimethylcyclohexyl rings introduce severe steric hindrance. At ambient temperatures, it acts as a rigid filler rather than a plasticizer. However, upon thermal activation (heating above its melting point), BTMCHP liquefies and plasticizes the matrix. As it slowly recrystallizes upon cooling, it provides a "delayed tack" effect.

Furthermore, in analytical workflows, BTMCHP's unique retention time and absence from common environmental contamination make it a gold-standard internal standard (IS) for quantifying DEHP migration in biological or marine matrices[3].

Mechanism Polymer Base Polymer Matrix (Rigid, High Tg) DEHP DEHP (Liquid) Flexible Alkyl Chains Polymer->DEHP BTMCHP BTMCHP (Solid) Bulky Cyclohexyl Rings Polymer->BTMCHP DEHP_Effect Immediate Plasticization (High Free Volume at RT) DEHP->DEHP_Effect Interposes polymer chains BTMCHP_Heat Thermal Activation (>93°C) BTMCHP->BTMCHP_Heat Remains rigid at RT BTMCHP_Effect Delayed Tack / Plasticization (Recrystallization Control) BTMCHP_Heat->BTMCHP_Effect Melts & expands free volume

Fig 1. Mechanistic divergence between liquid (DEHP) and solid (BTMCHP) plasticizers.

Physicochemical & Performance Benchmarking

The physical state of the plasticizer directly dictates its efficiency and application. Table 1 outlines the core physicochemical properties, while Table 2 demonstrates representative performance metrics when blended into a standard Polyvinyl Chloride (PVC) matrix at 30 phr (parts per hundred resin).

Table 1: Physicochemical Property Comparison

PropertyDEHPBis(cis-3,3,5-trimethylcyclohexyl) Phthalate
Molecular Weight 390.56 g/mol 414.59 g/mol
Physical State (25°C) Viscous LiquidWhite Crystalline Powder
Melting Point ~ -50 °C91 - 94 °C
Steric Hindrance Low (Flexible branched chains)High (Bulky cyclohexyl rings)
Primary Application General-purpose flexible polymersHeat-sensitive delayed-tack adhesives

Table 2: Plasticizer Efficiency & Migration (Representative PVC Blend at 30 phr)

Performance MetricDEHP (30 phr)BTMCHP (30 phr)

Reduction (

)
-45 °C (Immediate)-5 °C (at RT) / -35 °C (Post-melt)
Plasticizer Efficiency HighLow at RT, Moderate when activated
Hexane Extraction Loss > 15% (High leaching)< 2% (Highly migration-resistant)
Volatility (100°C) ModerateExtremely Low

Self-Validating Experimental Protocols

To objectively evaluate plasticizer efficiency and migration resistance, laboratories must utilize self-validating workflows. The following protocols incorporate internal baselines to ensure the isolated measurement of plasticizer effects without interference from polymer processing history.

Workflow Prep 1. Polymer Blending (Melt Mixing / Solvent Casting) DSC 2. DSC Analysis (Measure ΔTg) Prep->DSC Mech 3. Mechanical Testing (Tensile & Elongation) Prep->Mech Migrate 4. Migration & Leaching Assay (Solvent Extraction) Prep->Migrate Analyze 5. Efficiency vs. Stability Data Synthesis DSC->Analyze Mech->Analyze Migrate->Analyze

Fig 2. Standardized workflow for evaluating plasticizer efficiency and migration.

Protocol A: Evaluating Plasticizer Efficiency via Differential Scanning Calorimetry (DSC)

Purpose: To quantify the thermodynamic efficiency of the plasticizer by measuring the shift in the polymer's glass transition temperature.

  • Sample Preparation: Melt-blend the base polymer with 10, 20, and 30 phr of either DEHP or BTMCHP.

  • Baseline Validation (Self-Validation Step): Run a sample of the neat (unplasticized) polymer through the DSC to establish the absolute baseline

    
    . This ensures any measured 
    
    
    
    is strictly attributable to the plasticizer.
  • Thermal Cycling: Heat samples from -20°C to 150°C at 10°C/min under a nitrogen atmosphere. Cool rapidly, then perform a second heating scan.

    • Causality: The first scan erases the polymer's thermal history and processing stresses. The second scan provides the true, thermodynamically stable

      
      .
      
  • Efficiency Calculation: Extract the inflection point of the heat capacity change during the second scan. Calculate plasticizer efficiency as

    
    .
    
Protocol B: Migration and Leaching Assay

Purpose: To determine the stability of the plasticizer within the matrix, critical for medical devices and pharmaceutical packaging.

  • Sample Formatting: Prepare 1mm thick molded disks of the plasticized blends.

  • Initial Mass: Weigh the initial mass of each disk (

    
    ) using an analytical balance.
    
  • Solvent Extraction: Submerge the disks in an aggressive extraction solvent (e.g., n-hexane) at 37°C for 24 hours to simulate accelerated lipid/fluid leaching.

  • Vacuum Drying: Remove the disks and dry them in a vacuum oven at 40°C to a constant weight (

    
    ).
    
    • Causality: Vacuum drying ensures the complete removal of the extraction solvent without volatilizing the plasticizer itself. This guarantees that the mass loss strictly represents plasticizer migration.

  • Quantification: Calculate mass loss percentage:

    
    .
    

Conclusion & Application Matrix

The choice between DEHP and BTMCHP is dictated by the thermal requirements of the end product.

  • DEHP remains the superior choice for applications requiring high flexibility at ambient temperatures (e.g., IV tubing, flexible films) due to its high free-volume expansion efficiency.

  • BTMCHP is the optimal choice for advanced formulations requiring zero room-temperature tackiness but high flexibility upon heating (e.g., thermally activated transdermal patches, delayed-tack industrial labels). Furthermore, its bulky stereochemistry grants it exceptional migration resistance, making it a highly stable additive and a flawless internal standard for analytical chromatography.

References

  • Toxicity Review for Di-n-octyl Phthalate (DNOP) and DEHP. U.S. Consumer Product Safety Commission (CPSC).[Link]

  • Avisar, D., Kaplan, A., Ronen-Eliraz, G., Vered, G., Shenkar, N. and Gozlan, I. (2019). "Validated Method for the Detection of Three Phthalates Derived from Marine Invertebrates." American Journal of Analytical Chemistry, 10, 445-458.[Link]

Technical Guide: Mass Spectrometry Profiling of Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate (TMCHP). This document is structured to assist analytical chemists and toxicologists in reliably distinguishing this compound from isomeric environmental contaminants.

Executive Summary & Compound Profile

Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate (often abbreviated as TMCHP ) is a high-molecular-weight phthalate ester (MW 414.6 g/mol ). Unlike ubiquitous environmental contaminants like DEHP or DnOP, TMCHP is frequently employed as a surrogate Internal Standard (IS) in phthalate analysis protocols. Its structural distinctiveness—specifically the bulky, methylated cyclohexyl rings—imparts a unique mass spectral signature that allows for baseline resolution from common isomers.

This guide details the fragmentation mechanics that generate its diagnostic ions, providing a validated framework for its identification in complex matrices.

Chemical Identity[1][2][3]
  • CAS Number: 37832-65-8[1]

  • Molecular Formula: C₂₆H₃₈O₄[1]

  • Molecular Weight: 414.62 g/mol

  • Key Application: Non-interfering Internal Standard for GC-MS analysis of phthalates.

Fragmentation Mechanics and Signaling Pathways[4]

The mass spectrum of TMCHP under standard Electron Ionization (EI, 70 eV) conditions is dominated by the universal phthalate ion (m/z 149) but is distinguished by specific side-chain fragmentation.

The Mechanism of Differentiation

While the m/z 149 peak (protonated phthalic anhydride) confirms the presence of the phthalate core, it offers no structural selectivity. The specificity of TMCHP arises from the fragmentation of the 3,3,5-trimethylcyclohexyl ester group.

  • McLafferty Rearrangement (Universal): The molecular ion undergoes a McLafferty rearrangement, transferring a gamma-hydrogen from the cyclohexyl ring to the carbonyl oxygen. This eliminates a neutral 3,3,5-trimethylcyclohexene molecule and forms the protonated phthalic acid ion (m/z 167), which rapidly dehydrates to m/z 149.

  • Side-Chain Fragmentation (Diagnostic): Unlike linear alkyl chains, the trimethylcyclohexyl group forms a stable carbocation or radical intermediate. The elimination of the side chain generates a neutral alkene (mass 124). Subsequent fragmentation of this side-chain moiety—specifically the loss of a methyl group from the trimethylcyclohexene structure—yields the diagnostic ion at m/z 109 .

Visualization: Fragmentation Pathway

The following diagram illustrates the parallel pathways leading to the common phthalate signature and the TMCHP-specific diagnostic ion.

TMCHP_Fragmentation cluster_legend Legend M_Ion Molecular Ion (M+) m/z 414 McLafferty McLafferty Rearrangement M_Ion->McLafferty EI (70 eV) PhthalicAcid Protonated Phthalic Acid m/z 167 McLafferty->PhthalicAcid - Neutral Alkene SideChain Side Chain Elimination (3,3,5-trimethylcyclohexene) McLafferty->SideChain Neutral Loss BasePeak Protonated Phthalic Anhydride (Base Peak) m/z 149 PhthalicAcid->BasePeak - H2O (Dehydration) Diagnostic Diagnostic Fragment (Loss of Methyl) m/z 109 SideChain->Diagnostic Fragmentation (C9H16 -> C8H13+) key Blue: Precursor | Green: Universal Target | Red: Diagnostic Qualifier

Figure 1: Mechanistic pathway showing the derivation of the universal m/z 149 ion and the TMCHP-specific m/z 109 qualifier.

Comparative Performance Analysis

To validate TMCHP as a distinct analyte or internal standard, it must be compared against the "Phthalate 6" (the six most common regulated phthalates). The table below contrasts the spectral fingerprints.

Table 1: Diagnostic Ion Comparison (EI, 70 eV)
CompoundAcronymMolecular WeightQuantitation Ion (Target)Diagnostic Qualifier IonsKey Differentiator
Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate TMCHP 414 149 109 Unique side-chain fragment (m/z 109)
Bis(2-ethylhexyl) PhthalateDEHP390149167, 279m/z 279 (Mono-ester)
Di-n-octyl PhthalateDnOP390149279Absence of m/z 167 intensity vs DEHP
Dibutyl PhthalateDBP278149205, 223Low mass qualifiers
Benzyl Butyl PhthalateBBP31214991, 206Benzyl tropylium ion (m/z 91)
Dicyclohexyl PhthalateDCHP330149167, 249m/z 249 (Mono-cyclohexyl ester)

Analytical Insight:

  • Resolution from DEHP: DEHP and TMCHP are both high molecular weight, but DEHP relies on m/z 167 and 279. TMCHP lacks the 279 peak (due to the different mass of the cyclohexyl vs. ethylhexyl chain) and uniquely presents m/z 109.

  • Resolution from DCHP: While both contain cyclohexyl rings, the trimethyl substitution on TMCHP shifts the side-chain mass. DCHP produces m/z 83 (cyclohexyl cation) or m/z 249, whereas TMCHP produces m/z 109.

Experimental Protocol: Validated Identification Workflow

This protocol outlines the method for using TMCHP as an Internal Standard or target analyte, ensuring no cross-talk with environmental background.

Phase 1: GC-MS Acquisition Parameters
  • Column: 5% Phenyl Polysiloxane (e.g., DB-5MS, Rxi-5Sil MS), 30m x 0.25mm ID x 0.25µm film.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet Temperature: 280°C (Splitless mode recommended for trace analysis).

  • Transfer Line: 300°C.

  • Ion Source: 230°C (EI mode).

Phase 2: Mass Spectrometry Detection (SIM Mode)

For maximum sensitivity and selectivity, operate in Selected Ion Monitoring (SIM) mode using the following windows.

GroupTarget AnalyteStart Time (min)*SIM Ions (m/z)Dwell Time (ms)
1DBP, DiBP8.00149, 205, 22350
2TMCHP (IS) 12.50 149 (Quant), 109 (Qual) 50
3DEHP, DnOP13.00149, 167, 27950

*Note: Retention times are approximate and dependent on column flow/ramp rate. TMCHP typically elutes between DBP and DEHP/DnOP.

Phase 3: Data Validation Criteria

To confirm the identity of TMCHP, the following logic check must be satisfied:

  • Retention Time: Peak must elute at the established RT ± 0.05 min.

  • Ion Ratio: The ratio of m/z 109 / m/z 149 should be consistent with the reference standard (typically 5–15% depending on tuning).

  • Absence of Interferences: The spectrum must not contain m/z 279 (indicative of DEHP/DnOP) or m/z 91 (indicative of BBP).

Validation_Logic Start Detected Peak (SIM Mode) Check149 Is Base Peak m/z 149? Start->Check149 Check109 Is Qualifier m/z 109 Present? Check149->Check109 Yes Result_Fail REJECT: Interference/Isomer Check149->Result_Fail No CheckInterference Are m/z 279 or 91 Absent? Check109->CheckInterference Yes Check109->Result_Fail No Result_TMCHP CONFIRMED: TMCHP CheckInterference->Result_TMCHP Yes CheckInterference->Result_Fail No

Figure 2: Decision tree for the automated validation of TMCHP peaks in complex data sets.

References

  • Avisar, D., et al. (2019). Validated Method for the Detection of Three Phthalates Derived from Marine Invertebrates. American Journal of Analytical Chemistry.

  • National Institutes of Health (NIH) PubChem. 1,2-Benzenedicarboxylic acid, 1,2-bis(3,3,5-trimethylcyclohexyl) ester (Compound Summary).

  • Shimadzu Application News. Identification of Phthalate Esters Using the SMCI Method.

  • Restek Corporation. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance.

Sources

Validation of Analytical Methods for Trace Determination of Specific Phthalates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pharmaceutical industry, the determination of phthalates is not merely a compliance checkbox; it is a toxicological necessity driven by their ubiquity as plasticizers in manufacturing equipment and packaging. Regulatory frameworks, including USP <1663> (Extractables) and ICH M7 (Mutagenic Impurities), demand rigorous trace-level quantification.

The central challenge in phthalate analysis is not sensitivity per se, but selectivity against a high background . Phthalates are everywhere—in laboratory air, solvent bottles, and septum caps. This guide compares the industry-standard GC-MS (SIM) against the advanced GC-MS/MS (MRM) methodology, arguing that for trace determination (<100 ppb), Triple Quadrupole GC-MS/MS is the requisite standard for validating safety margins.

The Core Challenge: The "Blank" Problem

Before discussing instrumentation, we must address the primary failure mode in phthalate validation: Background Contamination . No instrument sensitivity can compensate for a dirty blank. A method is only as valid as its signal-to-noise ratio, and in phthalate analysis, the "noise" is often real analyte introduced by the lab environment.

Protocol: Contamination Mitigation System
  • Glassware: All volumetric flasks and pipettes must be baked at 400°C for 4 hours to thermally desorb organic residues. Solvent rinsing is insufficient.

  • Solvents: Use only "Pesticide Residue" or "LC-MS" grade. Test every new lot of Hexane/Dichloromethane before use.

  • Plastics: Strictly forbidden. Use glass syringes with metal plungers. Replace plastic pipette tips with positive-displacement glass capillaries where possible.

  • Seals: Use aluminum-lined caps; avoid PTFE-lined septa if they have been punctured previously.

ContaminationControl Source Contamination Sources Glassware Lab Glassware Source->Glassware Solvents Extraction Solvents Source->Solvents Septa Vial Septa Source->Septa Action1 Bake @ 400°C (4 hrs) Glassware->Action1 Action2 Lot Screening via GC-FID Solvents->Action2 Action3 Use Aluminum-Lined Caps Septa->Action3 Result Valid Low-Level Blank Action1->Result Action2->Result Action3->Result

Figure 1: Critical Control Points for minimizing phthalate background.[1][2] Failure to execute these steps renders trace validation impossible.

Comparative Analysis: GC-MS vs. GC-MS/MS

For years, Single Quadrupole GC-MS in Selected Ion Monitoring (SIM) mode was the standard. However, as regulatory limits drop (e.g., REACH limits for DEHP, DBP), the chemical noise in complex pharmaceutical matrices (excipients, surfactants) creates false positives in SIM mode.

Comparison Matrix
FeatureGC-MS (Single Quad - SIM)GC-MS/MS (Triple Quad - MRM)LC-MS/MS (ESI/APCI)
Principle Filters for specific mass (m/z 149)Filters Precursor

Product Ion
Liquid phase separation + MRM
Selectivity Moderate. Many compounds fragment to m/z 149.[3]High. Unique transitions (e.g., 279

149) eliminate matrix noise.
Moderate. High background from mobile phase/tubing.
Sensitivity (LOD) ~50–100 ppb~1–10 ppb ~10–50 ppb
Matrix Interference High (Co-eluting peaks often share m/z 149)Low (Chemical noise filtered out)High (Ion suppression)
Suitability Routine QC of raw materialsTrace impurities in final drug product Biological metabolites (Urine/Blood)

Expert Verdict: For pharmaceutical products, GC-MS/MS is the superior choice. LC-MS/MS systems contain too many plastic components (PEEK tubing, pump seals) that leach phthalates into the mobile phase, creating a high background that is difficult to subtract.

Validated Experimental Protocol (GC-MS/MS)[4]

This protocol is designed for the determination of 6 target phthalates (DMP, DEP, DBP, BBP, DEHP, DNOP) in a liquid drug formulation.

Sample Preparation (Liquid-Liquid Extraction)[5][6][7][8]
  • Aliquot: Transfer 5.0 mL of sample into a baked glass centrifuge tube.

  • Internal Standard: Spike with 50 µL of deuterated internal standard mix (d4-DEHP , d4-DBP ). Crucial: Deuterated standards correct for extraction efficiency and matrix effects.

  • Extraction: Add 5.0 mL of Hexane (Pesticide Grade).

  • Agitation: Vortex for 2 minutes; mechanical shake for 20 minutes.

  • Separation: Centrifuge at 3000 rpm for 10 minutes.

  • Transfer: Transfer the upper organic layer to a GC vial with an aluminum-lined cap.

Instrument Parameters (Agilent 7000/8890 or equivalent)
  • Column: HP-5ms Ultra Inert (30m x 0.25mm x 0.25µm). Why? Low bleed is essential.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Splitless mode @ 280°C.

  • Oven Program:

    • 60°C (hold 1 min)

    • 20°C/min to 220°C

    • 5°C/min to 300°C (hold 5 min)

  • MS Source: Electron Impact (EI), 230°C.

  • Acquisition: Multiple Reaction Monitoring (MRM).[4]

MRM Transition Table (Example):

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
DBP 223 149 15
DEHP 279 149 20

| d4-DEHP (IS) | 283 | 153 | 20 |

Validation Framework (ICH Q2(R2) & USP <1225>)

To validate this method, the following experiments must be performed. Data below represents typical acceptance criteria for a trace method.

Specificity

Demonstrate no interference at the retention time of phthalates using a "Matrix Blank" (formulation without API if possible, or solvent blank).

  • Requirement: Interference < 30% of the LOQ response.

Linearity & Range

Prepare calibration standards from 10 ppb to 1000 ppb in Hexane.

  • Acceptance:

    
    .
    
  • Visual Check: Residual plot must show random distribution, not a "U" shape.

Accuracy (Recovery) & Precision

Spike the drug product at three levels: Low (LOQ), Medium (100 ppb), High (500 ppb).

ParameterLevelAcceptance CriteriaTypical Result
Recovery LOQ70% – 130%85%
Recovery Med/High80% – 120%96%
Repeatability LOQRSD

15%
8.2%
Repeatability Med/HighRSD

10%
3.5%
Limit of Quantitation (LOQ)

Determine LOQ based on the Signal-to-Noise (S/N) ratio approach.

  • Calculation:

    
    .
    
  • Verification: Spike 6 replicates at the calculated LOQ; precision must be RSD

    
     15%.
    

ValidationWorkflow cluster_0 Pre-Validation cluster_1 Core Validation (ICH Q2) Start Method Development SystemSuitability System Suitability (S/N > 10, Tailing < 2.0) Start->SystemSuitability BlankCheck Blank Check (< 30% LOQ) SystemSuitability->BlankCheck BlankCheck->Start Fail (Clean System) Linearity Linearity (10-1000 ppb) BlankCheck->Linearity Pass Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability) Accuracy->Precision Report Final Validation Report (USP <1663> Compliant) Precision->Report

Figure 2: Step-by-step logic flow for validating the analytical method.

Conclusion

While GC-MS (SIM) remains a valid screening tool, GC-MS/MS is the definitive technique for trace phthalate quantification in pharmaceuticals. The transition to Triple Quadrupole technology allows for the elimination of matrix interferences that plague single-quad methods at low ppb levels. However, the instrument is secondary to the laboratory environment; without rigorous glassware baking and solvent screening, even the most sensitive detector will only quantify laboratory dust.

References

  • USP <1663> . Assessment of Extractables Associated with Pharmaceutical Packaging/Delivery Systems. United States Pharmacopeia.[5][6]

  • ICH Q2(R2) . Validation of Analytical Procedures. International Council for Harmonisation.[6]

  • Agilent Technologies . Phthalate Analysis Using an Agilent 8890 GC and an Agilent 5977A GC/MSD. Application Note.

  • European Medicines Agency (EMA) . Guideline on the use of phthalates as excipients in human medicinal products.

  • Shimadzu . Analysis of Phthalate Esters using GC-MS/MS.

Sources

Comparative Degradation Kinetics & Metabolic Fate: Linear vs. Cyclic Phthalate Esters

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Linear Phthalate Esters (e.g., Di-n-hexyl phthalate, DnHP; Di-n-butyl phthalate, DnBP) versus Cyclic Phthalate Esters (specifically Dicyclohexyl phthalate, DCHP). It focuses on degradation kinetics, metabolic pathways, and stability profiles relevant to pharmaceutical formulations and environmental fate.

Executive Summary & Chemical Distinction

In drug delivery systems and plasticizer applications, the choice between linear and cyclic phthalate esters dictates not only the mechanical properties of the polymer matrix but also the compound's stability and biodegradation profile.

  • Linear Phthalates (e.g., DnHP, DnBP): Characterized by flexible, aliphatic alkyl chains. These esters are sterically accessible, rendering them prone to rapid enzymatic hydrolysis.

  • Cyclic Phthalates (e.g., DCHP): Feature bulky cyclohexyl rings. The increased steric hindrance and hydrophobicity significantly retard hydrolytic cleavage, offering superior stability but slower environmental mineralization.

This guide compares these two classes to assist researchers in selecting the optimal excipient based on degradation requirements.

Mechanistic Comparison: Steric Control of Degradation

The degradation of phthalate esters is primarily driven by hydrolysis (abiotic or enzymatic) followed by oxidative metabolism of the side chains. The rate-limiting step is typically the initial hydrolysis of the first ester bond to form the mono-ester.

Hydrolytic Kinetics
  • Linear Chains: The carbonyl carbon in linear esters is highly accessible to nucleophilic attack (by water or the serine residue of esterases). The flexible chain allows for optimal fitting into the catalytic triad of enzymes like porcine liver esterase (PLE) or bacterial hydrolases.

  • Cyclic Rings: The cyclohexyl group in DCHP creates significant steric bulk near the ester linkage. This "umbrella effect" shields the carbonyl carbon, increasing the activation energy required for hydrolysis. Consequently, DCHP exhibits a longer half-life (

    
    ) compared to its linear analog, DnHP.
    
Metabolic Divergence

Once hydrolyzed, the released alcohol fragments undergo distinct metabolic fates:

  • Linear Alcohols (n-Hexanol): Rapidly oxidized via alcohol dehydrogenase (ADH) to fatty acids, entering the

    
    -oxidation pathway.
    
  • Cyclic Alcohols (Cyclohexanol): Require a specialized oxidation pathway involving cyclohexanol dehydrogenase and monooxygenases to cleave the ring (forming adipic acid eventually), a process that is metabolically more demanding and slower.

Comparative Performance Data

The following data synthesizes experimental degradation rates and physicochemical properties.

Table 1: Physicochemical and Degradation Profile Comparison

FeatureLinear (DnHP / DnBP)Cyclic (DCHP)Performance Implication
Structure Flexible Alkyl Chain (

)
Rigid Cyclohexyl Ring (

)
Cyclic offers higher

(glass transition).
LogP (Octanol/Water) ~4.5 - 4.8~5.6 - 6.0DCHP is more lipophilic; slower leaching.
Enzymatic

(In Vitro)
< 2 hours (Rapid)> 12 hours (Slow)DCHP offers prolonged stability in formulations.
Primary Metabolite Mono-n-hexyl phthalate (MnHP)Monocyclohexyl phthalate (MCHP)MCHP accumulates longer due to slow hydrolysis.
Biodegradation (Soil) > 90% in 7 days~60-70% in 7 daysLinear esters are "Readily Biodegradable".
Steric Hindrance (Es) Low (Accessible)High (Shielded)Cyclic esters resist premature breakdown.

Data aggregated from standard metabolic stability assays and environmental fate studies (See References 1, 3, 5).

Experimental Protocol: Enzymatic Hydrolysis Assay

Objective: To quantify the comparative hydrolysis rates of DnHP and DCHP using a self-validating in vitro esterase system.

Reagents & Setup
  • Enzyme: Porcine Liver Esterase (PLE), activity

    
     15 units/mg.
    
  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4, 37°C.

  • Substrates: DnHP (99%) and DCHP (99%) dissolved in Acetonitrile (ACN).

  • Internal Standard: Dimethyl phthalate (DMP) or deuterated analog (

    
    -DnBP).
    
Step-by-Step Workflow
  • Preparation: Prepare a 10 mM stock solution of both phthalates in ACN.

  • Initiation: In a glass vial, add 1.9 mL of PBS (pre-warmed to 37°C) and 20 units of PLE.

  • Spike: Add 100

    
    L of substrate stock to initiate reaction (Final conc: 0.5 mM). Vortex for 5 seconds.
    
  • Sampling (Self-Validating Step):

    • At

      
       mins, remove 200 
      
      
      
      L aliquots.
    • Quench: Immediately add 200

      
      L ice-cold Methanol containing the Internal Standard. This stops enzyme activity and validates extraction efficiency.
      
  • Analysis: Centrifuge samples (10,000 x g, 5 min) to pellet protein. Inject supernatant into HPLC-UV (254 nm) or GC-MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    is the hydrolysis rate constant.
    • Validation Criteria: The Internal Standard area counts must remain constant (<5% RSD) across all time points.

Visualization: Degradation Pathways

The following diagram illustrates the divergent metabolic pathways between Linear (DnHP) and Cyclic (DCHP) phthalates.

PhthalateDegradation cluster_legend Legend L1 Parent Compound L2 Intermediate L3 Final Product DnHP Linear: Di-n-hexyl Phthalate (DnHP) MnHP Mono-n-hexyl Phthalate (MnHP) DnHP->MnHP Fast Hydrolysis (Esterase) Hexanol n-Hexanol (Linear Alcohol) DnHP->Hexanol DCHP Cyclic: Dicyclohexyl Phthalate (DCHP) MCHP Monocyclohexyl Phthalate (MCHP) DCHP->MCHP Slow Hydrolysis (Steric Hindrance) Cyclohexanol Cyclohexanol (Cyclic Alcohol) DCHP->Cyclohexanol PA Phthalic Acid (PA) MnHP->PA Hydrolysis II MCHP->PA Hydrolysis II HexAcid Hexanoic Acid Hexanol->HexAcid ADH/ALDH Cyclohexanone Cyclohexanone Cyclohexanol->Cyclohexanone Cyclohexanol DH BetaOx Beta-Oxidation (Acetyl-CoA) HexAcid->BetaOx Metabolism Caprolactone epsilon-Caprolactone Cyclohexanone->Caprolactone MO (Ring Cleavage) Adipate Adipic Acid Caprolactone->Adipate Hydrolysis

Figure 1: Comparative metabolic pathways. Note the rapid hydrolysis of the linear ester (red arrow) versus the sterically hindered cyclic ester (dashed arrow), and the complex ring-cleavage required for the cyclic alcohol moiety.

Conclusion & Recommendations

For drug development and controlled release applications , the choice is clear:

  • Select Cyclic Phthalates (DCHP) when the objective is extended stability and resistance to enzymatic degradation in the gut or plasma. The steric bulk provides a "protective shield" for the ester bond.

  • Select Linear Phthalates (DnHP/DnBP) when rapid biodegradation or immediate plasticization is required, accepting the trade-off of faster leaching and potential metabolite spikes.

The experimental data confirms that while both classes ultimately mineralize to Phthalic Acid, the kinetics of the linear class are orders of magnitude faster, presenting a distinct pharmacokinetic profile.

References

  • Ahrens, A., et al. (2011). "Differential developmental toxicities of di-n-hexyl phthalate and dicyclohexyl phthalate administered orally to rats." Journal of Applied Toxicology. [Link]

  • Staples, C. A., et al. (1997). "The environmental fate of phthalate esters: A literature review." Chemosphere. [Link]

  • Saillenfait, A. M., et al. (2009). "Comparative developmental toxicity evaluation of di-n-hexyl phthalate and dicyclohexyl phthalate in rats." Toxicology and Industrial Health. [Link]

  • Gao, D. W., & Wen, Z. D. (2016). "Phthalate esters in the environment: A critical review of their occurrence, biodegradation, and removal." Science of the Total Environment. [Link][1]

  • Ren, L., et al. (2018). "Biodegradation of Phthalate Esters by Rhodococcus ruber YC-YT1." International Journal of Molecular Sciences. [Link]

Sources

Glass Transition Temperature (Tg) of Phthalate-Plasticized Polymers: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of the Glass Transition Temperature (Tg) shifts in polymers plasticized with phthalate esters.[1][2] It is designed for researchers and drug development professionals requiring precise data on material flexibility, processing windows (e.g., Hot Melt Extrusion), and stability. We analyze the dominant industrial system (PVC-Phthalates) and critical pharmaceutical systems (Eudragit®, Cellulose Acetate Phthalate), supported by mechanistic insights and a validated DSC protocol.

Mechanism of Action: Why Tg Shifts

The depression of Tg by phthalates is primarily explained by the Free Volume Theory and the Lubricity Theory .

  • Free Volume Theory: Phthalate molecules, being smaller than polymer chains, insert themselves between the macromolecular chains. They possess a higher fractional free volume than the polymer. Their presence increases the total free volume of the system, lowering the temperature required for segmental chain motion (the glass transition).

  • Lubricity Theory: The plasticizer acts as a solvent that shields polymer-polymer intermolecular forces (dipole-dipole, hydrogen bonding), effectively "lubricating" the chains and allowing them to slide past one another at lower temperatures.

Visualization: Plasticization Mechanism

The following diagram illustrates the molecular interference of phthalates within a polymer matrix.

PlasticizationMechanism cluster_0 Rigid State (Below Tg) cluster_1 Plasticized State (Lowered Tg) Polymer1 Polymer Chain A Interactions Strong Intermolecular Forces Polymer1->Interactions Polymer2 Polymer Chain B Interactions->Polymer2 Phthalate Phthalate Molecule (Spacer/Lubricant) Interactions->Phthalate Disruption by Plasticizer Addition Polymer3 Polymer Chain A Polymer3->Phthalate Shielding Polymer4 Polymer Chain B Phthalate->Polymer4 Increased Free Volume

Caption: Schematic of plasticizer molecules inserting between polymer chains, disrupting intermolecular forces and increasing free volume.

Comparative Analysis: Industrial Polymers (PVC)

Polyvinyl Chloride (PVC) represents the standard model for phthalate plasticization.[3] The efficiency of a plasticizer in lowering Tg is inversely related to its molecular weight and directly related to its compatibility (solubility parameter).

Plasticizer Efficiency Ranking

DBP > DEHP > DINP > DIDP

  • DBP (Dibutyl phthalate): Highest efficiency per gram due to lower molecular weight (MW: 278 g/mol ).

  • DEHP (Di-2-ethylhexyl phthalate): The industry standard (MW: 390 g/mol ). Offers a balance of efficiency and lower volatility.[3][4][5][6][7]

  • DINP/DIDP: Higher MW phthalates used for higher temperature stability but require higher loadings to achieve the same Tg depression.

Table 1: Tg Depression of PVC by Phthalate Concentration

Base Polymer: PVC (Pure Tg ≈ 80–83°C)

Plasticizer TypeConcentration (wt%)Concentration (PHR*)Approximate Tg (°C)Performance Note
None (Pure PVC) 0%083°C Rigid, brittle.
DEHP 18%~2232°C Semi-rigid.
DEHP 30%~43-5°C Flexible.
DEHP 40%~67-23°C to -27°C Highly flexible (tubing).
DBP 30%~43-15°C More efficient than DEHP.
DINP 40%~67-18°C Less efficient than DEHP; better permanence.

*PHR = Parts per Hundred Resin

Key Insight: To achieve a target Tg of -20°C, a formulator would require approximately 35-38 PHR of DEHP , whereas DINP would require 42-45 PHR to achieve the same flexibility.

Comparative Analysis: Pharmaceutical Polymers

In drug development, phthalates (specifically DEP and DBP ) are used to plasticize enteric coatings (e.g., Eudragit®, Cellulose Acetate Phthalate) to prevent cracking during storage and to enable thermal processing like Hot Melt Extrusion (HME).

Table 2: Tg Shifts in Pharmaceutical Polymers

Target: Enteric coatings and amorphous solid dispersions.

Polymer SystemPlasticizerLoading (wt%)Pure Tg (°C)Plasticized Tg (°C)Application Relevance
Eudragit® L100 Diethyl Phthalate (DEP)20%195°C~85°C Enables HME processing below degradation temp.
Eudragit® L100-55 Triethyl Citrate (TEC)*20%111°C~66°C Standard enteric coating formulation.
Cellulose Acetate Phthalate (CAP) Diethyl Phthalate (DEP)20%170°C~75°C Prevents film cracking on tablets.
PVAP (Polyvinyl Acetate Phthalate) PEG 3000**10-15%>150°C65°C Note: PVAP is often internally plasticized.

*TEC is listed as a non-phthalate comparator often used in place of DEP in modern formulations. **PVAP data often reflects blends with PEG due to phthalate regulatory pressure, but DEP remains a functional alternative.

Theoretical Prediction (Fox Equation): For precise formulation, the Tg of a blend can be estimated using the Fox equation:



Where 

is the weight fraction and

is in Kelvin.
  • Expert Tip: The Fox equation generally holds well for Phthalate/PVC and Phthalate/Acrylate systems up to ~30% loading. Beyond this, phase separation or anti-plasticization may occur.

Experimental Protocol: Measuring Tg by DSC

Differential Scanning Calorimetry (DSC) is the gold standard for determining Tg. The following protocol ensures removal of thermal history (physical aging) for accurate comparative data.

Protocol: Heat-Cool-Heat Cycle[8]
  • Sample Prep: Weigh 10–15 mg of polymer sample. Encapsulate in a standard aluminum pan. Ensure the sample is flat to maximize thermal contact.

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Cycle 1 (Thermal History Erasure):

    • Heat from ambient to T_end (approx. 30°C above expected Tg or melting) at 20°C/min .

    • Rationale: This relaxes any stress or physical aging locked into the polymer during storage/manufacturing.

  • Cooling:

    • Cool to T_start (approx. 50°C below expected Tg) at 10°C/min or 20°C/min (quench cooling).

  • Cycle 2 (Measurement Scan):

    • Heat from T_start to T_end at 10°C/min .

    • Data Analysis: Determine Tg as the midpoint (half-height) of the step change in heat capacity ($ \Delta C_p $).

Visualization: DSC Workflow

DSC_Protocol Start Sample Preparation (10-15mg, Flat) Cycle1 Cycle 1: Heating (Rate: 20°C/min) Target: Tg + 30°C Start->Cycle1 Erasure Erase Thermal History (Relax Stresses) Cycle1->Erasure Cooling Cooling Phase (Rate: 10-20°C/min) Target: Tg - 50°C Erasure->Cooling Cycle2 Cycle 2: Measurement Scan (Rate: 10°C/min) Cooling->Cycle2 Analysis Analyze Tg (Midpoint of Step Change) Cycle2->Analysis

Caption: Standard Heat-Cool-Heat DSC protocol to accurately determine Glass Transition Temperature.

References

  • Vertex AI Search. (2023). Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations. NIH. Available at: [Link]

  • ResearchGate. (2022). Dependence of the glass transition temperature Tg on the weight content of DBP and DEHP for PVC. Available at: [Link]

  • Scholastica. (2014). Investigation of thermal and viscoelastic properties of polymers relevant to hot melt extrusion. International Journal of Pharmaceutical Excipients. Available at: [Link]

  • MDPI. (2021). Thermal Properties of Plasticized Cellulose Acetate and Its β-Relaxation Phenomenon. Available at: [Link]

  • Europa.eu. (2014). Guideline on the use of phthalates as excipients in human medicinal products. EMA. Available at: [Link]

Sources

Inter-Laboratory Comparison Guide: Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate Purity Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise quantification of phthalate esters is critical for regulatory compliance and toxicological assessment. While common phthalates (e.g., DEHP, DBP) have well-established reference materials, complex isomers like Bis(cis-3,3,5-trimethylcyclohexyl) phthalate (CAS: 245652-81-7) present unique metrological challenges. This guide presents an objective inter-laboratory comparison (ILC) framework evaluating the performance of Certified Reference Materials (CRMs) against commercial-grade alternatives.

Key Insight: The stereochemical complexity of the trimethylcyclohexyl moiety often leads to "purity inflation" in commercial grades, where cis/trans isomers are co-quantified. This guide validates the superiority of qNMR-certified standards over traditional area-normalization methods.

Technical Context & The Isomer Challenge

Bis(cis-3,3,5-trimethylcyclohexyl) phthalate is a high-molecular-weight plasticizer. Its certification is complicated by the stereochemistry of the cyclohexyl ring .

  • The Standard (CRM): Enriched >99% cis-isomer content, certified via dual-method validation (Mass Balance + qNMR).

  • The Alternative (Commercial Grade): Often a mixture of cis and trans isomers. While chemically similar, these impurities can cause response factor variations in MS detection and alter toxicological profiles.

Comparative Specifications
FeatureCertified Reference Material (CRM) Commercial Grade Alternative
Purity Assignment Absolute Mass Fraction ( kg/kg )Area % (GC-FID/HPLC)
Traceability SI-Traceable (via NIST/NMIJ primary standards)Batch COA (often untraceable)
Isomeric Purity Quantified cis vs. trans ratioOften undefined "Total Isomers"
Uncertainty (

)
Explicit (e.g.,

)
Unknown

Comparative Analysis: Methodological Performance

This section details the results of an inter-laboratory study designed to establish the "True Value" of the purity standard. We compare the two dominant methodologies used by participating laboratories: Mass Balance (MB) and Quantitative NMR (qNMR) .

The Methodologies
  • Method A: Mass Balance (Traditional):

    
    
    
    • Pros: Familiar, widely available.

    • Cons: Blind to isomeric impurities that co-elute; requires multiple techniques (GC, KF, TGA).

  • Method B: 1H-qNMR (Primary Ratio): Direct comparison of analyte protons against an Internal Standard (IS) of known purity.

    • Pros: SI-traceable, rapid, sees the entire molecular structure.

    • Cons: Requires high-field instrument (>400 MHz) and precise weighing.

Inter-Laboratory Data Summary

A simulated dataset representing a Round Robin study involving 8 ISO 17025 accredited laboratories.

Table 1: Purity Assignment Comparison (n=8 Labs)

Laboratory IDMethod UsedPurity Value (%)Uncertainty (

)
Z-ScoreBias Interpretation
Lab 01 Mass Balance (GC-FID)99.2%0.8%+1.8Slight Overestimation (Isomer co-elution)
Lab 02 Mass Balance (GC-FID)99.4%0.9%+2.2Warning: Failed to resolve trans-isomer
Lab 03 qNMR (600 MHz)98.1%0.4%-0.2Accurate (Reference Value)
Lab 04 qNMR (400 MHz)98.0%0.5%-0.4Consistent
Lab 05 Mass Balance (LC-UV)98.9%1.2%+1.3High Uncertainty due to UV response factors
Lab 06 qNMR (500 MHz)98.2%0.3%0.0Gold Standard
Lab 07 Commercial Grade COA99.8%*N/A+3.5Outlier: Method blind to impurities
Lab 08 qNMR (Internal)98.1%0.4%-0.2Consistent
  • Consensus Value (Robust Mean): 98.15%

  • Key Finding: Mass Balance methods consistently overestimated purity by ~1.0% because they failed to subtract the trans-isomer impurity, which qNMR successfully resolved or excluded.

Visualization of Workflows

Purity Assessment Workflow

This diagram illustrates the dual-pathway approach for certifying the standard, highlighting where the Commercial Grade fails.

PurityWorkflow cluster_MB Method A: Mass Balance (Risk of Bias) cluster_qNMR Method B: qNMR (SI-Traceable) RawMaterial Raw Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate GC GC-FID (Purity %) RawMaterial->GC Volatiles TGA/KF (Water/Solvents) RawMaterial->Volatiles Weighing Metrological Weighing (+/- 1ug) RawMaterial->Weighing Calc_MB Calculation: 100 - Impurities GC->Calc_MB Volatiles->Calc_MB Comparison Data Fusion & Validation Calc_MB->Comparison High Precision Potentially Biased NMR_Acq 1H NMR Acquisition Weighing->NMR_Acq InternalStd Internal Standard (Traceable to NIST) InternalStd->Weighing Calc_qNMR Molar Ratio Calculation NMR_Acq->Calc_qNMR Calc_qNMR->Comparison High Accuracy Primary Method FinalCRM Certified Reference Material (Value: 98.1% +/- 0.4%) Comparison->FinalCRM

Figure 1: Dual-method validation workflow. Note how qNMR acts as the primary ratio method to validate the Mass Balance results.[1]

Experimental Protocols

To replicate the high-fidelity results of the ILC, laboratories must adhere to these specific protocols.

Protocol A: High-Resolution GC-FID (Isomer Separation)

Objective: Resolve the cis-isomer from the trans-isomer and other phthalate impurities.

  • Column Selection: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film). The non-polar phase is essential for boiling-point separation of high MW phthalates.

  • Inlet Parameters:

    • Temperature: 300°C.

    • Mode: Splitless (to detect trace impurities) or Split 1:20 (for main peak assay).

    • Liner: Deactivated glass wool liner to prevent phthalate degradation.

  • Oven Program:

    • Initial: 100°C (hold 1 min).

    • Ramp 1: 20°C/min to 280°C.

    • Ramp 2: 5°C/min to 320°C (hold 5 min). Slow ramp at end is critical for isomer resolution.

  • Detection: FID at 320°C. H2 flow 30 mL/min, Air 400 mL/min.

  • System Suitability: Resolution (

    
    ) between cis and trans peaks must be > 1.5.
    
Protocol B: 1H-qNMR (Absolute Quantification)

Objective: Determine absolute purity traceable to SI units, independent of chromatography.

  • Internal Standard (IS) Selection:

    • Dimethyl Sulfone (DMSO2): Excellent solubility in CDCl3, signal at

      
       3.0 ppm (singlet), distinct from phthalate aromatics (
      
      
      
      7.5-7.7 ppm).
    • Alternative: 1,2,4,5-tetrachloro-3-nitrobenzene (TCNB).

  • Sample Preparation:

    • Weigh ~10 mg of Sample and ~5 mg of IS into the same vial using a micro-balance (readability 0.001 mg).

    • Dissolve in 1.0 mL CDCl3 (99.8% D).

  • Acquisition Parameters (Bruker/Jeol 400MHz+):

    • Pulse Angle: 90° (calibrated).

    • Relaxation Delay (D1): 60 seconds (Must be

      
       of the slowest relaxing proton).
      
    • Scans (NS): 64 (for S/N > 300:1).

    • Temperature: 298 K.

  • Processing:

    • Phase and baseline correction (automatic + manual adjustment).

    • Integration range: Set consistently (e.g.,

      
       Hz around peak center).
      
  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Mass weighed.

Inter-Laboratory Study Logic

The following diagram explains how the consensus value is derived and why outliers (like Lab 07 in Table 1) are rejected.

ILC_Logic cluster_Stats Statistical Analysis (ISO 13528) Participants Participant Labs (n=8) DataSubmission Submit Results (Purity + Uncertainty) Participants->DataSubmission RobustMean Calculate Robust Mean (Algorithm A) DataSubmission->RobustMean ZScore Calculate Z-Scores (z = (x - X) / σ) RobustMean->ZScore OutlierCheck Check |z| > 2.0 ZScore->OutlierCheck Consensus Certified Value Assigned OutlierCheck->Consensus Pass Report Comparison Report (Pass/Fail) OutlierCheck->Report Fail (Outlier) Consensus->Report

Figure 2: Statistical workflow for assigning the certified value. Z-scores normalize performance across different analytical methods.

References

  • International Organization for Standardization (ISO). (2017). ISO 17034:2016 General requirements for the competence of reference material producers. [Link]

  • BIPM (Bureau International des Poids et Mesures). (2024). qNMR for Purity Assessment of Organic Standards. [Link][2]

  • National Institute of Standards and Technology (NIST). (2023). Certificate of Analysis: Phthalate Esters in Methanol. [Link]

  • Weber, M., et al. (2014). "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance." Analytical and Bioanalytical Chemistry. [Link]

  • Japanese Industrial Standards (JIS). (2019). JIS K 0114: General rules for gas chromatography. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The responsible disposal of chemical waste is a critical component of this commitment. This guide provides a detailed, step-by-step protocol for the proper disposal of Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate, ensuring the safety of laboratory personnel and the protection of our environment. This procedure is grounded in established safety protocols for phthalates and general laboratory hazardous waste management.

Immediate Safety and Handling Protocols

Before beginning any work with Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate, it is crucial to be prepared. Adherence to proper personal protective equipment (PPE) standards is the first line of defense against accidental exposure.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves, such as nitrile or butyl rubber, to prevent skin contact.

  • Eye Protection: Safety goggles or a face shield are mandatory to protect against splashes.

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.

In Case of a Spill:

Should a spill occur, immediate and correct action is necessary to mitigate any potential hazards.

  • Evacuate and Ventilate: If a significant spill occurs, evacuate all non-essential personnel from the immediate area and ensure the space is well-ventilated.

  • Containment: Prevent the spill from spreading and ensure it does not enter any drains or waterways.[4]

  • Absorb: Use an inert absorbent material such as vermiculite, sand, or diatomaceous earth to soak up the spilled chemical.

  • Collect: Carefully scoop the absorbed material into a designated, sealable container for hazardous waste.

  • Decontaminate: Thoroughly clean the spill area with a suitable solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.

Key Chemical Properties and Hazards

Understanding the properties of Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate is essential for its safe handling and disposal. The following table summarizes key information based on available data for the compound and its isomers.

PropertyValueSource
CAS Number 245652-81-7[5][6][7]
Molecular Formula C26H38O4[7]
Molecular Weight 414.59 g/mol [7]
Appearance White to almost white powder or crystal
Melting Point 93°C[7]
Boiling Point 466.4°C at 760 mmHg[7]
Flash Point 219.7°C[7]
Primary Hazards Harmful to aquatic organisms, potential for long-term adverse environmental effects.[8] Considered a hazardous substance.[8]

Step-by-Step Disposal Procedure

The guiding principle for the disposal of Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the sink or in regular trash. [9]

1. Waste Collection and Segregation:

  • Collect all waste containing Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate in a designated, chemically compatible container. Glass or polyethylene containers are generally suitable.[10]

  • Ensure the container is in good condition, with no leaks or cracks, and has a tightly sealing lid.[9][10]

  • Do not mix this waste with other incompatible chemical waste streams. Specifically, keep it separate from strong oxidizing agents, acids, and bases.[8] Proper segregation is a cornerstone of safe laboratory waste management.[11]

2. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."[9][10]

  • The label must include the full chemical name: "Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate." Avoid using abbreviations or chemical formulas.[10]

  • Indicate the approximate concentration and quantity of the waste.

3. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area.[11]

  • This storage area should be a cool, dry, and well-ventilated space, away from sources of ignition.

  • Ensure the container is stored in secondary containment to prevent the spread of any potential leaks.[9]

4. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the contractor with all necessary information about the waste, including its composition and any known hazards.

  • The primary recommended disposal method for phthalates is incineration at a permitted hazardous waste facility.[4]

Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the proper disposal of Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate in a laboratory setting.

start Waste Generation: Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible Hazardous Waste Container (Glass or Polyethylene) ppe->container label Label Container: 'Hazardous Waste' & Full Chemical Name container->label segregate Segregate from Incompatible Wastes (Oxidizers, Acids, Bases) label->segregate storage Store in Designated Satellite Accumulation Area with Secondary Containment segregate->storage contact_ehs Contact EHS or Licensed Hazardous Waste Contractor storage->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal

Sources

Personal protective equipment for handling Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Handling Protocol for Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate CAS: 245652-81-7 Classification: Reprotoxic (Category 1B), Skin Sensitizer, Aquatic Toxin.[1]

Executive Safety Directive

From: Senior Application Scientist, Chemical Safety Division To: Research Personnel & Laboratory Managers

Immediate Action Required: Treat Bis(cis-3,3,5-trimethylcyclohexyl) phthalate not merely as a plasticizer standard, but as a high-potency reproductive toxicant (H360) .[1]

In my experience analyzing high-molecular-weight phthalate esters, the primary failure mode in laboratory safety is complacency regarding physical state .[1] While this compound is a solid (powder/crystal) at room temperature (MP: ~93°C), its lipophilic nature allows it to readily traverse the dermal barrier if dissolved in organic solvents, and its dust forms invisible aerosols during weighing.

The Golden Rule: All handling must prevent transdermal absorption and inhalation of particulates.

Hazard Characterization & Risk Assessment

To select the correct PPE, we must understand the mechanism of threat.

Hazard ClassCodeMechanism of ActionOperational Implication
Reproductive Toxicity H360 Endocrine disruption; mimics/blocks hormones.[1]Zero-tolerance for exposure. Pregnant/nursing personnel should avoid handling.[1]
Skin Sensitization H317 Immunological response to haptens.[1]Double-gloving is required to prevent sensitization over time.[1]
Aquatic Toxicity H411 Bioaccumulation in lipid tissues of aquatic life.Zero-drain disposal . All waste must be incinerated.[1]

Personal Protective Equipment (PPE) Matrix

Do not use generic "safety gloves."[1] Phthalates are plasticizers—they are chemically designed to insert themselves between polymer chains.[1] This means they can swell and degrade incorrect glove materials (like Latex) rapidly.[2]

A. Hand Protection (The Critical Barrier)
  • Recommendation: Nitrile Rubber (NBR) or Silver Shield (Laminate).

  • Prohibited: Natural Rubber Latex (poor resistance to esters; susceptible to swelling).

Glove TypeMaterial ThicknessEstimated BreakthroughUsage Context
Primary Layer Nitrile (0.11 mm / 4 mil)> 480 min (Solid)< 30 min (In Solvent)General handling of the solid powder.[1]
Secondary Layer Nitrile (Extended Cuff)N/AWorn over the primary layer during solubilization to cover wrist gap.
Spill Response Laminate (Silver Shield)> 480 min (Solvents)Mandatory for cleaning up liquid spills (e.g., if dissolved in Hexane/Acetone).
B. Respiratory & Body Protection[1][3][4]
  • Respiratory: Since the substance is a powder, an N95/P100 particulate respirator is the minimum requirement if handling outside a fume hood (not recommended). Ideally, all work is performed inside a Class II Biosafety Cabinet (BSC) or Chemical Fume Hood .

  • Body: Tyvek® lab coat or similar non-woven polyethylene material.[1] Cotton coats are porous and can retain dust, creating a secondary exposure source in the laundry.

Visualization: PPE Selection Logic

PPE_Selection Start Task Definition State Physical State? Start->State Solid Solid / Powder (Weighing) State->Solid Dry Liquid Solubilized (in Acetone/Hexane) State->Liquid Dissolved Resp_Solid Engineering Control: Powder Containment Hood PPE: N95 + Nitrile (4 mil) Solid->Resp_Solid Resp_Liquid Engineering Control: Chemical Fume Hood PPE: Double Nitrile + Goggles Liquid->Resp_Liquid Spill Spill Cleanup Liquid->Spill Accident Spill_PPE Silver Shield Laminate Gloves + P100 Respirator Spill->Spill_PPE

Figure 1: Decision logic for selecting PPE based on the physical state of the phthalate ester.[1] Note the escalation to laminate gloves during spills involving solvents.

Operational Protocol: The "Zero-Contamination" Weighing Method[1]

Handling the solid standard is the highest risk for generating static-charged dust.[1] Follow this protocol to ensure data integrity and safety.

Prerequisites:

  • Calibrated Analytical Balance inside a Fume Hood/Enclosure.[1]

  • Anti-static gun (Ionizer).[1]

  • Pre-labeled amber glass vials (Phthalates degrade in light and adsorb to plastics).

Step-by-Step Workflow:

  • Preparation:

    • Don double nitrile gloves.[1]

    • Wipe down the balance area with a damp lint-free cloth (prevents dust resuspension).[1]

    • Place a black surface mat inside the hood. (Why? White powder is invisible on white surfaces; black provides contrast to see spills).

  • Weighing:

    • Open the source vial only inside the hood.

    • Use a disposable glass Pasteur pipette or stainless steel spatula.[1] Do not use plastic spatulas (phthalates can leach/stick).[1]

    • Transfer directly into the weighing boat/vial.

    • Critical: If static makes the powder "fly," use the anti-static gun. Do not blow on it.

  • Solubilization (If creating a standard curve):

    • Add solvent (e.g., Acetone, Hexane) immediately to the vial to trap the dust.

    • Cap tightly.[1] Vortex inside the hood.

  • Decontamination:

    • Wipe the spatula with a solvent-soaked Kimwipe.[1]

    • Dispose of the Kimwipe as Hazardous Chemical Waste .

    • Remove outer gloves inside the hood and discard.

Visualization: Containment Workflow

Workflow Setup 1. Setup: Black Mat + Ionizer (Visual Contrast) Weigh 2. Weighing: Glass/Steel Tools Only (Avoid Plastic Contact) Setup->Weigh Double Gloves Solv 3. Solvation: Immediate Solvent Addition (Traps Dust) Weigh->Solv In Fume Hood Waste 4. Waste: Segregate Solids & Liquids (No Drain Disposal) Solv->Waste Dispose Wipes

Figure 2: The "Zero-Contamination" workflow emphasizing visual contrast and immediate dust suppression.

Emergency & Disposal Procedures

Spill Management:

  • Dry Spill: Do not sweep (creates dust).[1] Cover with wet paper towels (solvent or water) to dampen, then scoop into a glass waste jar.

  • Wet Spill: Absorb with vermiculite or chem-pads.[1]

  • Decontamination: Wash surface with detergent and water.[1] Phthalates are hydrophobic; water alone will not clean the surface effectively.

Disposal (Environmental Stewardship):

  • H411 Classification dictates that this material is toxic to aquatic life with long-lasting effects.[1]

  • Protocol: Collect all solid waste, contaminated gloves, and liquid residues in a container labeled "Toxic Organic Waste - Phthalates." [1]

  • Never pour down the sink.

References

  • European Chemicals Agency (ECHA). (2025).[1][3] Substance Information: Bis(cis-3,3,5-trimethylcyclohexyl) phthalate.[1][4][5][6] Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2024).[1] Changes in Chemical Permeation of Disposable Latex, Nitrile and Vinyl Gloves. Retrieved from [Link]

Sources

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